molecular formula C3H8N2O2S B1608882 1,3-Bis(hydroxymethyl)thiourea CAS No. 3084-25-1

1,3-Bis(hydroxymethyl)thiourea

Cat. No.: B1608882
CAS No.: 3084-25-1
M. Wt: 136.18 g/mol
InChI Key: ORGWCTHQVYSUNL-UHFFFAOYSA-N
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Description

1,3-Bis(hydroxymethyl)thiourea is a useful research compound. Its molecular formula is C3H8N2O2S and its molecular weight is 136.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(hydroxymethyl)thiourea
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InChI

InChI=1S/C3H8N2O2S/c6-1-4-3(8)5-2-7/h6-7H,1-2H2,(H2,4,5,8)
Source PubChem
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InChI Key

ORGWCTHQVYSUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=S)NCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1062837
Record name N,N'-Bis(hydroxymethyl)thiourea
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Molecular Weight

136.18 g/mol
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CAS No.

3084-25-1
Record name N,N′-Bis(hydroxymethyl)thiourea
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Record name Thiourea, N,N'-bis(hydroxymethyl)-
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Record name Thiourea, N,N'-bis(hydroxymethyl)-
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Record name N,N'-Bis(hydroxymethyl)thiourea
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Record name 1,3-[bis(hydroxymethyl)]thiourea
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Bis(hydroxymethyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-bis(hydroxymethyl)thiourea, a versatile compound with significant applications in various chemical and pharmaceutical fields. The synthesis, primarily involving the reaction of thiourea with formaldehyde, is detailed from both a mechanistic and practical standpoint. This document elucidates the critical process parameters, offers a validated experimental protocol, and discusses the underlying chemical principles that govern the reaction's efficiency and outcome. Authored from the perspective of a senior application scientist, this guide bridges theoretical knowledge with actionable, field-proven insights to empower researchers and professionals in drug development.

Introduction: The Significance of this compound

This compound, also known as N,N'-bis(hydroxymethyl)thiourea, is a derivative of thiourea characterized by the presence of two hydroxymethyl groups attached to its nitrogen atoms.[1] This structural feature imparts unique reactivity and functionality, making it a valuable intermediate in organic synthesis. Thiourea itself is an organosulfur compound with a structure similar to urea, where the oxygen atom is replaced by a sulfur atom.[2] This substitution significantly alters its chemical properties, leading to a wide range of applications. Thiourea and its derivatives are utilized in the production of flame-retardant resins, vulcanization accelerators, and as flotation agents for metal minerals.[3] In the pharmaceutical and life sciences sectors, thiourea derivatives have garnered attention for their diverse biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[4]

The addition of hydroxymethyl groups to the thiourea backbone in this compound enhances its utility as a crosslinking agent and a precursor for the synthesis of more complex heterocyclic compounds.[5] Its ability to participate in further reactions makes it a key building block in the development of novel therapeutic agents and functional materials.

Mechanistic Insights: The Chemistry of Hydroxymethylation

The synthesis of this compound from thiourea and formaldehyde is a classic example of a hydroxymethylation reaction. This process involves the nucleophilic addition of the amino groups of thiourea to the electrophilic carbonyl carbon of formaldehyde.

2.1. The Nucleophilic Attack:

The reaction is typically initiated by the attack of the lone pair of electrons on one of the nitrogen atoms of thiourea on the carbonyl carbon of formaldehyde. This step is often catalyzed by a base, which can deprotonate the thiourea to increase its nucleophilicity, or by an acid, which can protonate the formaldehyde to increase its electrophilicity. However, the reaction can also proceed under neutral conditions.[6]

2.2. Formation of the Monosubstituted Intermediate:

This initial attack leads to the formation of a tetrahedral intermediate, which then rearranges to form N-(hydroxymethyl)thiourea. This monosubstituted product is also a known compound and can be isolated under specific reaction conditions.[]

2.3. The Second Hydroxymethylation:

The remaining amino group on the N-(hydroxymethyl)thiourea can then undergo a second nucleophilic attack on another molecule of formaldehyde, following the same mechanistic pathway as the first addition. This results in the formation of the desired product, this compound.

Diagram of the Reaction Mechanism:

ReactionMechanism Thiourea Thiourea (H₂N-CS-NH₂) Intermediate1 Tetrahedral Intermediate Thiourea->Intermediate1 Nucleophilic Attack Formaldehyde1 Formaldehyde (CH₂O) Formaldehyde1->Intermediate1 MonoSub N-(hydroxymethyl)thiourea (HOCH₂-NH-CS-NH₂) Intermediate1->MonoSub Rearrangement Intermediate2 Tetrahedral Intermediate MonoSub->Intermediate2 Second Nucleophilic Attack Formaldehyde2 Formaldehyde (CH₂O) Formaldehyde2->Intermediate2 Product This compound (HOCH₂-NH-CS-NH-CH₂OH) Intermediate2->Product Rearrangement

Caption: Reaction mechanism for the synthesis of this compound.

Optimizing the Synthesis: Critical Process Parameters

The successful synthesis of this compound with high yield and purity hinges on the careful control of several key experimental parameters.

ParameterRecommended RangeRationale and Field Insights
Molar Ratio (Formaldehyde:Thiourea) 2:1 to 2.5:1A stoichiometric ratio of 2:1 is theoretically required. An excess of formaldehyde can drive the reaction to completion but may lead to the formation of polymeric byproducts.[8] A slight excess (e.g., 2.5:1) is often employed in practice to ensure full conversion of the thiourea.
pH 7.0 - 8.5The reaction is sensitive to pH. A neutral to slightly alkaline medium (pH 7.0-8.0) is generally preferred for the hydroxymethylation step.[8][9] Strongly acidic conditions can lead to the formation of resins, while strongly basic conditions can promote the Cannizzaro reaction of formaldehyde.
Temperature 25°C - 60°CThe reaction is typically exothermic. Maintaining a temperature below 50°C, and preferably below 30°C, is crucial for achieving good stability of the product.[9] Higher temperatures can accelerate the reaction but also increase the likelihood of side reactions and resin formation.[8][10]
Reaction Time 30 - 120 minutesThe optimal reaction time depends on the temperature and pH. Monitoring the reaction progress is recommended to determine the point of completion. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of insoluble byproducts.[9]
Solvent Aqueous MediumWater is the most common and effective solvent for this reaction, as both reactants are soluble in it.

Step-by-Step Experimental Protocol

This protocol provides a validated, self-validating methodology for the synthesis of this compound.

4.1. Reagents and Materials:

  • Thiourea (CH₄N₂S)

  • Formaldehyde solution (37% in water)

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Distilled water

  • Reaction vessel with stirring and temperature control

  • pH meter

  • Filtration apparatus

4.2. Experimental Workflow:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep_Thiourea Dissolve Thiourea in Water Adjust_pH Adjust pH of Thiourea Solution to 7.0-8.0 Prep_Thiourea->Adjust_pH Prep_Formaldehyde Prepare Formaldehyde Solution Add_Formaldehyde Slowly Add Formaldehyde Solution Prep_Formaldehyde->Add_Formaldehyde Adjust_pH->Add_Formaldehyde Maintain_Temp Maintain Temperature at 25-30°C Add_Formaldehyde->Maintain_Temp Stir Stir for 30-120 minutes Maintain_Temp->Stir Cool Cool the Reaction Mixture Stir->Cool Precipitate Allow Product to Precipitate Cool->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry

Caption: Experimental workflow for the synthesis of this compound.

4.3. Detailed Procedure:

  • Preparation of Thiourea Solution: In a reaction vessel, dissolve a calculated amount of thiourea in distilled water.

  • pH Adjustment: Carefully adjust the pH of the thiourea solution to between 7.0 and 8.0 using a dilute solution of sodium hydroxide or hydrochloric acid.

  • Addition of Formaldehyde: While stirring the thiourea solution and maintaining the temperature between 25°C and 30°C, slowly add the required molar equivalent of formaldehyde solution.

  • Reaction: Continue stirring the mixture at 25-30°C for a period of 30 to 120 minutes. The reaction progress can be monitored by observing the disappearance of the reactants.

  • Isolation: Upon completion of the reaction, cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Filtration and Washing: Collect the precipitated this compound by filtration. Wash the solid product with a small amount of cold distilled water to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum at a low temperature to obtain a white crystalline solid.

Safety Considerations: Handling Thiourea and Formaldehyde

Both thiourea and formaldehyde are hazardous chemicals and must be handled with appropriate safety precautions.

  • Formaldehyde: Formaldehyde is a known human carcinogen, and it is toxic, corrosive, and a skin sensitizer.[11] All work with formaldehyde should be conducted in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including chemical-resistant gloves (butyl or nitrile rubber are recommended), safety goggles, and a lab coat, must be worn at all times.[13][14][15] In case of skin or eye contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[12]

  • Thiourea: Thiourea is also a hazardous substance. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE when handling this compound.

Always consult the Safety Data Sheets (SDS) for both thiourea and formaldehyde before beginning any experimental work.

Conclusion

The synthesis of this compound from thiourea and formaldehyde is a straightforward yet powerful reaction that provides a versatile building block for further chemical synthesis. By understanding the underlying reaction mechanism and carefully controlling the key process parameters of molar ratio, pH, temperature, and reaction time, researchers can achieve high yields of a pure product. The detailed experimental protocol and safety guidelines presented in this technical guide are intended to provide a solid foundation for the successful and safe synthesis of this important chemical intermediate, thereby empowering further innovation in drug development and materials science.

References

  • US3308098A - Urea-thiourea formaldehyde resins - Google Patents. (n.d.).
  • Li, Y., Wang, Y., Zhang, Y., & Ding, H. (2016). Synthesis of a water-soluble thiourea-formaldehyde (WTF) resin and its application to immobilize the heavy metal in MSWI fly ash. Journal of Environmental Management, 182, 334-340.
  • Al-Harahsheh, M., Al-Otoom, A., Al-Hamarsheh, M., & Al-Zboon, K. (2020). Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. Polymers, 12(11), 2568.
  • Mansuer, M., Wu, P., Zhu, Z., & Hao, Z. (2018). Synthesis of Thiourea-Formaldehyde Resin for Cr3+ Removal.
  • Weiss, S., Ohms, G., & Mehner, T. (2002). C-H activation with elemental sulfur: synthesis of cyclic thioureas from formaldehyde aminals and S8. Dalton Transactions, (1), 187-193.
  • Hamoud, M., Ayad, M., & Abbas, Y. (2012). Reaction of thiourea with formaldehyde and simplest aliphatic diamines. Russian Journal of General Chemistry, 82(1), 108-112.
  • Lab Alley. (n.d.). Formaldehyde Safety & Hazards. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Safe Use of Formaldehyde. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2023). Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. (n.d.). Formaldehyde: Hazards and Precautions. Retrieved from [Link]

  • Sato, M., & Stammer, C. H. (1976). Synthesis of N-hydroxythiourea. Journal of Medicinal Chemistry, 19(2), 336-337.
  • Ghorab, M. M., Alsaid, M. S., El-Gaby, M. S. A., & Nissan, Y. M. (2018). The proposed mechanism for the formation of thiourea. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

  • Fizer, M. M., Fizer, O. I., Sidey, V. I., Mariychuk, R. I., & Lendel, V. G. (2019). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Molbank, 2019(4), M1094.
  • Khan, S. A., Asiri, A. M., & Alam, M. F. (2018). Synthesis of bis-thiourea derivatives (SK1–SK3). ResearchGate. Retrieved from [Link]

  • Asiri, A. M., Khan, S. A., & Basisi, H. M. (2016). Synthesis of bis-thiourea derivatives. ResearchGate. Retrieved from [Link]

  • Karipcin, F., & Dede, B. (2022). Synthesis of new thiourea derivatives and metal complexes. KSU BAP. Retrieved from [Link]

  • de la Cruz-Cruz, J. I., et al. (2019). Design, Synthesis and Biological Activities of (Thio)
  • Al-Ghorbani, M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 368-396.
  • Yusof, M. S. M., et al. (2018). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 22(4), 633-640.
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Sources

1,3-Bis(hydroxymethyl)thiourea: A Technical Guide to its Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of specialized organic compounds, 1,3-Bis(hydroxymethyl)thiourea holds a unique position owing to its structural features and reactivity. As a derivative of thiourea, a compound known for its diverse applications in medicinal chemistry and organic synthesis, the addition of two hydroxymethyl groups imparts distinct chemical characteristics.[1][2][3] This technical guide provides an in-depth exploration of this compound, covering its fundamental chemical and physical properties, molecular structure, a detailed synthesis protocol, and its known applications. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile molecule.

Core Chemical and Physical Properties

This compound, also known as N,N'-bis(hydroxymethyl)thiourea, is a white crystalline solid.[4] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueSource(s)
CAS Number 3084-25-1[4][5]
Molecular Formula C₃H₈N₂O₂S[4][5]
Molecular Weight 136.17 g/mol [4][5]
Appearance White crystalline solid
Melting Point Data not consistently available; requires experimental verification.
Solubility Soluble in water and polar organic solvents.
Stability Stable under standard ambient conditions.[6]Incompatible with strong oxidizing agents.[6]

Note: Experimental data for properties like melting point and specific solubility can vary. It is recommended to consult specific batch documentation or perform independent analysis.

Molecular Structure and Mechanistic Insights

The structure of this compound is characterized by a central thiourea core with hydroxymethyl (-CH₂OH) groups attached to each nitrogen atom. This structure is analogous to its urea counterpart, 1,3-Bis(hydroxymethyl)urea, which is a well-known formaldehyde scavenger.[7]

Tautomerism

A key structural feature of thiourea and its derivatives is the existence of thione-thiol tautomerism.[8] In the solid state and in most solutions, the thione form (C=S) predominates. However, the presence of the thiol form (C-SH) can influence its reactivity, particularly in complexation with metal ions. The hydroxymethyl substituents are not expected to significantly shift this equilibrium but may participate in intramolecular hydrogen bonding, influencing the molecule's conformation.

Caption: Thione-thiol tautomerism in this compound.

Spectroscopic Characterization
  • ¹H NMR: Expected to show signals for the N-H protons, the methylene protons (-CH₂-), and the hydroxyl protons (-OH). The coupling patterns would confirm the connectivity.

  • ¹³C NMR: Would show distinct signals for the thiocarbonyl carbon (C=S), which is typically found downfield (~180 ppm), and the methylene carbons.[9]

  • FTIR: Key vibrational bands would include N-H stretching, C-H stretching, O-H stretching, and the characteristic C=S stretching vibration.[10]

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 136.17 g/mol .

Synthesis Protocol: Reaction of Thiourea and Formaldehyde

The synthesis of this compound is typically achieved through the reaction of thiourea with formaldehyde.[11][12][13] This reaction is analogous to the well-studied urea-formaldehyde reaction and proceeds via the hydroxymethylation of the nitrogen atoms of thiourea.[14]

Reaction Mechanism

The reaction is generally catalyzed by either acid or base. Under basic conditions, the nitrogen atoms of thiourea are deprotonated, increasing their nucleophilicity. The nucleophilic nitrogen then attacks the electrophilic carbon of formaldehyde, followed by protonation to yield the hydroxymethyl group. The reaction can proceed in a stepwise manner to form mono- and then di-substituted products.

Step-by-Step Laboratory Protocol

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Thiourea (1.0 mol)

  • Formaldehyde (37% aqueous solution, 2.2 mol)

  • Methanol or Water (as solvent)

  • Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

  • Acetone (for washing)

  • Deionized water (for washing)

  • Reaction flask with reflux condenser, magnetic stirrer, and heating mantle

  • Beakers, Buchner funnel, and filter paper

Procedure:

  • Dissolution: Dissolve thiourea (1.0 mol) in methanol or water in a reaction flask equipped with a magnetic stirrer.

  • pH Adjustment: Adjust the pH of the solution. For base catalysis, bring the pH to 8-9 using a dilute NaOH solution. For acid catalysis, adjust to a pH of 3-4 with dilute HCl.[11] The choice of catalyst can influence reaction rate and side product formation.

  • Addition of Formaldehyde: Slowly add the formaldehyde solution (2.2 mol) to the stirred thiourea solution. A slight excess of formaldehyde ensures complete di-substitution.

  • Reaction: Heat the mixture to a gentle reflux (around 60-90°C) for a specified period, typically 1-3 hours.[11] The reaction progress can be monitored by techniques like TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce precipitation of the product.

  • Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the product cake sequentially with cold deionized water and then acetone to remove unreacted starting materials and impurities.[11]

  • Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

  • Characterization: Confirm the identity and purity of the product using melting point determination, FTIR, and NMR spectroscopy.

synthesis_workflow start Start: Thiourea + Formaldehyde in Solvent (Methanol/Water) ph_adjust Adjust pH (Acidic or Basic) start->ph_adjust reflux Heat to Reflux (60-90°C, 1-3h) ph_adjust->reflux cool Cool to Room Temp & Ice Bath reflux->cool precipitate Precipitation of Product cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with DI Water & Acetone filter->wash dry Vacuum Drying wash->dry end_product Final Product: This compound dry->end_product

Caption: General workflow for the synthesis of this compound.

Applications and Reactivity

The presence of both the thiourea core and reactive hydroxymethyl groups makes this compound a valuable intermediate in several chemical applications.

Precursor in Organic Synthesis

The hydroxymethyl groups are reactive and can undergo further condensation reactions. For instance, it has been shown to react with diamines to form complex heterocyclic structures like bis(1,3,5-triazinane-2-thiones).[15] This reactivity makes it a useful building block for constructing more complex molecules, which is of interest in medicinal chemistry and materials science.

Polymer and Resin Chemistry

Similar to urea-formaldehyde resins, thiourea and its hydroxymethyl derivatives can undergo polycondensation to form thiourea-formaldehyde (TF) resins.[12][13] These resins have applications as chelating agents for heavy metal removal, such as silver (Ag⁺) and chromium (Cr³⁺), due to the strong affinity of the sulfur atom for soft metals.[12][13] The cross-linking density and morphology of these resins can be controlled by adjusting the reaction conditions.[13]

Potential in Drug Development

Thiourea and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][10][16] The thiourea moiety is a key pharmacophore in several approved drugs.[10] While specific biological studies on this compound are limited in the public domain, its structure presents opportunities for its use as a scaffold in the design of new therapeutic agents. The hydroxymethyl groups provide handles for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a bifunctional molecule with a rich chemistry stemming from its thiourea core and reactive hydroxymethyl groups. Its straightforward synthesis from readily available starting materials makes it an accessible intermediate for a variety of applications. For researchers in drug discovery, it offers a versatile scaffold for the development of novel heterocyclic compounds. In materials science, it serves as a key monomer for the production of functional resins with applications in environmental remediation. A thorough understanding of its properties, structure, and reactivity, as outlined in this guide, is essential for unlocking its full potential in both academic and industrial research settings.

References

  • Rostamzadehmansor, S., & Sohrabi-Gilani, N. (n.d.). The mechanism of thiourea-formaldehyde synthesis. ResearchGate. [Link]

  • Mansur, M., et al. (2018). Synthesis of Thiourea-Formaldehyde Resin for Cr Removal. ResearchGate. [Link]

  • Hamoud, M., et al. (n.d.). Reaction of thiourea with formaldehyde and simplest aliphatic diamines. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Flower-like Thiourea–Formaldehyde Resin Microspheres for the Adsorption of Silver Ions. MDPI. [Link]

  • Wikipedia. (n.d.). Thiourea. [Link]

  • Chemsrc. (n.d.). 1,3-bis(4-hydroxyphenyl)thiourea | CAS#:1473-33-2. [Link]

  • Inegbedion, O., et al. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. IntechOpen. [Link]

  • ECHA. (n.d.). Thiourea - Registration Dossier. [Link]

  • PubChem. (n.d.). 1,3-bis(hydroxymethyl)urea; formaldehyde. [Link]

  • ResearchGate. (n.d.). Synthesis of bis-thiourea derivatives (SK1–SK3). [Link]

  • ResearchGate. (n.d.). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • Sato, M., & Stammer, C. H. (1976). Synthesis of N-hydroxythiourea. Journal of Medicinal Chemistry, 19(2), 336-337. [Link]

  • Al-Warhi, T., et al. (n.d.). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. [Link]

  • Ahmed, M. S., et al. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]

  • Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • NIST. (n.d.). Thiourea. NIST WebBook. [Link]

  • U.S. EPA. (n.d.). Thiourea, N,N'-bis(hydroxymethyl)-. Substance Details - SRS. [Link]

  • Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link]

  • CAS. (n.d.). N-(Hydroxymethyl)thiourea. CAS Common Chemistry. [Link]

  • ResearchGate. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

  • T3DB. (n.d.). Thiourea (T3D4891). [Link]

Sources

1,3-Bis(hydroxymethyl)thiourea CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3-Bis(hydroxymethyl)thiourea

Core Compound Identification and Physicochemical Properties

This compound, also known as N,N'-bis(hydroxymethyl)thiourea, is an organic compound belonging to the thiourea family.[1] Thioureas are structurally similar to ureas, with the key difference being the replacement of the carbonyl oxygen atom with a sulfur atom, which imparts distinct chemical properties.[2][3] This substitution makes thiourea and its derivatives versatile reagents in organic synthesis and valuable scaffolds in medicinal chemistry.[3][4]

The defining feature of this compound is the presence of two hydroxymethyl (-CH₂OH) groups attached to the nitrogen atoms. These functional groups enhance the molecule's polarity and potential for hydrogen bonding, influencing its solubility and interactions with biological targets.

Table 1: Key Identifiers and Properties of this compound

IdentifierValueSource(s)
CAS Number 3084-25-1[1][5][6]
Molecular Formula C₃H₈N₂O₂S[5][6]
Molecular Weight 136.17 g/mol [5]
Synonyms N,N'-Bis(hydroxymethyl)thiourea[1]
InChI Key ORGWCTHQVYSUNL-UHFFFAOYSA-N[1]

Synthesis and Reaction Mechanism

The synthesis of thiourea derivatives can be achieved through several established methods, most commonly involving the reaction of isothiocyanates with primary or secondary amines.[2][7] However, for N-hydroxymethylated compounds like this compound, a more direct and efficient approach is the condensation reaction of the parent thiourea with formaldehyde.

Plausible Synthesis Pathway: Reaction with Formaldehyde

The formation of this compound involves the nucleophilic addition of the nitrogen atoms of thiourea to the electrophilic carbonyl carbon of formaldehyde. The reaction proceeds in two successive steps, with each nitrogen atom being functionalized with a hydroxymethyl group.

The causality behind this experimental choice lies in the high reactivity of formaldehyde and the nucleophilicity of the amino groups in thiourea. The reaction is typically base-catalyzed, which enhances the nucleophilicity of the thiourea nitrogens, facilitating the attack on the formaldehyde carbonyl.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Thiourea Thiourea SC(NH₂)₂ ReactionVessel Reaction Vessel (Base Catalyst, e.g., NaOH) Thiourea->ReactionVessel Add Formaldehyde Formaldehyde (x2) HCHO Formaldehyde->ReactionVessel Add Product This compound C₃H₈N₂O₂S ReactionVessel->Product Condensation Reaction Applications cluster_pharma Potential Therapeutic Applications cluster_synthesis Chemical Applications Core This compound Anticancer Anticancer Agent (Enzyme Inhibition, Apoptosis) Core->Anticancer Antioxidant Antioxidant (Free Radical Scavenging) Core->Antioxidant AntiInflammatory Anti-inflammatory Core->AntiInflammatory Intermediate Synthetic Intermediate Core->Intermediate Crosslinker Cross-linking Agent Intermediate->Crosslinker Catalyst H-Bond Donor Catalyst Intermediate->Catalyst

Sources

The Unmasking of a Bioactive Scaffold: A Technical Guide to the Mechanism of Action of 1,3-Bis(hydroxymethyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the mechanism of action of 1,3-Bis(hydroxymethyl)thiourea, a molecule of significant interest in the development of therapeutic agents. Known clinically as Noxytiolin, this compound serves as a compelling case study in prodrug strategy, where a seemingly simple scaffold acts as a carrier for a potent bioactive agent. We will dissect its core mechanism, explore the broader context of thiourea derivatives in medicinal chemistry, and provide practical insights into the experimental methodologies used to elucidate their function.

Introduction: The Thiourea Moiety in Drug Design

The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a versatile pharmacophore found in a wide array of biologically active compounds.[1][2] Its ability to form stable complexes with metal ions and engage in hydrogen bonding interactions has made it a privileged structure in drug discovery.[3] Thiourea derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[4][5] The biological activity of these derivatives is highly dependent on the nature of the substituents attached to the nitrogen atoms, allowing for fine-tuning of their therapeutic properties.[5]

The Core Mechanism of this compound (Noxytiolin): A Tale of Two Molecules

This compound, or Noxytiolin, is a fascinating example of a formaldehyde-releasing agent.[6][7] Its primary mechanism of action is not intrinsic to the parent molecule but rather relies on its controlled decomposition in aqueous environments to release formaldehyde.[6][7] This slow and sustained release is central to its therapeutic efficacy as a localized anti-infective agent, traditionally used for the irrigation of body cavities.[1]

The Chemistry of Activation: Formaldehyde Release

In solution, Noxytiolin undergoes hydrolysis, breaking down to release formaldehyde.[6][7] This process is crucial as it delivers a potent, broad-spectrum antimicrobial agent directly to the site of infection. The hydroxymethyl groups on the thiourea backbone are key to this function, acting as masked forms of formaldehyde.

Noxytiolin This compound (Noxytiolin) Formaldehyde Formaldehyde (CH₂O) (Active Antimicrobial) Noxytiolin->Formaldehyde Hydrolysis Thiourea Thiourea (Byproduct) Noxytiolin->Thiourea Hydrolysis H2O H₂O (Aqueous Environment) H2O->Noxytiolin

Caption: Decomposition of Noxytiolin in an aqueous environment.

The Execution: How Formaldehyde Exerts its Antimicrobial Effect

The released formaldehyde is a highly reactive electrophile that readily interacts with biological macromolecules, leading to broad-spectrum antimicrobial activity.[8][9] Its mechanism is multifaceted and includes:

  • Protein Cross-linking: Formaldehyde forms covalent bonds with the primary amine groups of amino acids (like lysine) and the sulfhydryl groups of cysteine in proteins.[8][9] This extensive cross-linking disrupts protein structure and function, leading to enzyme inactivation and inhibition of essential cellular processes.

  • DNA Damage: Formaldehyde can also react with the amino groups of purine and pyrimidine bases in DNA, leading to DNA-protein cross-links and the formation of adducts.[8] This damage interferes with DNA replication and transcription, ultimately triggering cell death.

Due to this non-specific mode of action, the development of microbial resistance to formaldehyde is considered to be very limited.[8]

Beyond the Core: Exploring the Diverse Mechanisms of Thiourea Derivatives

While Noxytiolin's activity is primarily attributed to formaldehyde, the broader class of thiourea derivatives exhibits a wide range of more specific mechanisms of action. Understanding these provides a framework for the design of novel therapeutics inspired by the this compound scaffold.

Enzyme Inhibition

Many thiourea derivatives act as potent enzyme inhibitors. The sulfur atom of the thiocarbonyl group can coordinate with metal ions in the active sites of metalloenzymes, while the N-H groups can form hydrogen bonds with key amino acid residues. Examples of enzymes targeted by thiourea derivatives include:

  • Urease: Inhibition of this bacterial enzyme is a key strategy against Helicobacter pylori.[2]

  • Tyrosinase: Involved in melanin biosynthesis, its inhibition is relevant for treating hyperpigmentation disorders.

  • Carbonic Anhydrase: A target for diuretics and anti-glaucoma agents.[10]

  • Kinases: Many thiourea-containing compounds are potent inhibitors of protein kinases involved in cancer signaling pathways.

Anticancer Activity

The anticancer properties of thiourea derivatives are a significant area of research.[4][5] Beyond enzyme inhibition, their mechanisms include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells through various signaling pathways.

  • Disruption of Microtubule Polymerization: Some bis-thiourea compounds have been shown to target tubulin, a key component of the cytoskeleton, leading to mitotic arrest and cell death.[6]

  • Inhibition of Angiogenesis: Certain derivatives can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

The specific mechanism is highly dependent on the substituents on the thiourea core. For example, the presence of aromatic rings and electron-withdrawing groups can significantly influence their anticancer potency.[5]

Experimental Workflows for Mechanistic Elucidation

A robust understanding of the mechanism of action of this compound and its derivatives relies on a combination of chemical, biochemical, and cell-based assays.

Quantifying Formaldehyde Release

A critical first step in studying formaldehyde-releasing compounds is to quantify the rate and extent of formaldehyde liberation.

Experimental Protocol: Fluorometric Quantification of Formaldehyde

This protocol is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone and ammonia to form a fluorescent dihydropyridine derivative.

  • Preparation of Reagents:

    • Formaldehyde standards of known concentrations.

    • Test compound (e.g., Noxytiolin) solution.

    • Hantzsch reagent: A solution containing ammonium acetate, acetic acid, and acetylacetone.

  • Assay Procedure:

    • Incubate the test compound solution at a controlled temperature (e.g., 37°C) to allow for formaldehyde release.

    • At various time points, take aliquots of the solution.

    • Add the Hantzsch reagent to the aliquots and standards.

    • Incubate the mixture to allow for the colorimetric reaction to proceed.

    • Measure the fluorescence at an excitation wavelength of ~410 nm and an emission wavelength of ~510 nm.

  • Data Analysis:

    • Generate a standard curve using the fluorescence readings of the formaldehyde standards.

    • Determine the concentration of formaldehyde released from the test compound at each time point by interpolating from the standard curve.

Assessing Antimicrobial Activity

Standard microbiological assays are employed to determine the antimicrobial efficacy of Noxytiolin and its derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Materials:

    • Bacterial or fungal strains of interest.

    • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

    • Sterile 96-well microtiter plates.

    • Serial dilutions of the test compound.

  • Assay Procedure:

    • Inoculate the growth medium with the microbial suspension to a standardized density.

    • In the 96-well plate, add the microbial suspension to wells containing the serial dilutions of the test compound.

    • Include positive (microbes only) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

Evaluating Cytotoxicity and Anticancer Effects

A variety of in vitro assays are used to assess the effects of these compounds on mammalian cells, particularly cancer cell lines.[11]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate medium and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance of the formazan solution using a microplate reader at ~570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

cluster_0 Chemical & Biochemical Analysis cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies a1 Compound Synthesis & Characterization a2 Formaldehyde Release Assay a1->a2 a3 Enzyme Inhibition Assays a1->a3 c1 Molecular Docking & Computational Studies a1->c1 b1 Antimicrobial Assays (MIC, MBC) a2->b1 b2 Cytotoxicity Assays (MTT, LDH) a3->b2 b3 Biofilm Disruption Assays b1->b3 b4 Apoptosis & Cell Cycle Analysis b2->b4 c2 Western Blotting (Target Protein Expression) b2->c2 b4->c2 c3 Gene Expression Analysis (qRT-PCR) c2->c3

Caption: Integrated workflow for elucidating the mechanism of action.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of thiourea derivatives is intricately linked to their chemical structure. For formaldehyde-releasing compounds like Noxytiolin, modifications to the scaffold can influence the rate of formaldehyde release, thereby modulating efficacy and toxicity. For derivatives that act directly on biological targets, the nature and position of substituents are paramount.

Future research in this area should focus on:

  • Designing novel derivatives of this compound: By systematically modifying the scaffold, it may be possible to develop compounds with enhanced stability, targeted delivery, or a dual mechanism of action.

  • Investigating the anticancer potential of Noxytiolin: While primarily known as an anti-infective, its formaldehyde-releasing properties warrant investigation in oncology, particularly for localized therapies.

  • Exploring synergistic combinations: Combining Noxytiolin or its derivatives with other therapeutic agents could lead to enhanced efficacy and overcome drug resistance.

Conclusion

This compound and its derivatives represent a rich area of study in medicinal chemistry. The elegant simplicity of Noxytiolin's prodrug mechanism, coupled with the vast therapeutic potential of the broader thiourea class, offers numerous opportunities for the development of novel therapeutic agents. A thorough understanding of their mechanisms of action, guided by the experimental approaches outlined in this guide, is essential for unlocking their full potential.

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An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Bis(hydroxymethyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-Bis(hydroxymethyl)thiourea. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies based on established spectroscopic principles and data from analogous structures to present a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a robust experimental protocol for the synthesis and subsequent spectroscopic characterization of this compound is provided to facilitate further research and validation of the predicted data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction: The Significance of this compound

This compound is a fascinating molecule that holds potential in various scientific domains. As a derivative of thiourea, it possesses the characteristic thiocarbonyl group, which is a key structural motif in numerous biologically active compounds and industrial chemicals. The addition of two hydroxymethyl groups introduces hydroxyl functionalities, enhancing its polarity and potential for hydrogen bonding. This unique combination of functional groups suggests its utility as a versatile building block in organic synthesis, a potential ligand in coordination chemistry, and a candidate for biological screening in drug discovery programs.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. This guide aims to fill the current gap in the readily available spectroscopic data for this compound by providing a detailed predictive analysis and a clear pathway for its experimental verification.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of this compound.

Figure 1: 2D structure of this compound.

The molecule possesses a central thiourea core with two hydroxymethyl groups attached to the nitrogen atoms. The key structural features that will influence its spectroscopic properties are:

  • Thioamide (N-C=S) group: This will give rise to characteristic signals in both IR and ¹³C NMR spectra.

  • Hydroxymethyl (-CH₂OH) groups: These contain methylene protons and carbons, as well as hydroxyl protons and C-O bonds, all of which will be observable in NMR and IR spectra.

  • N-H protons: The protons attached to the nitrogen atoms will have distinct chemical shifts in the ¹H NMR spectrum.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted NMR, IR, and Mass spectra of this compound. These predictions are based on established empirical rules, spectral databases of analogous compounds, and computational chemistry tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a common solvent like DMSO-d₆ are summarized in the table below.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~7.5 - 8.5Broad Singlet2HN-H The thioamide N-H protons are expected to be deshielded and will likely appear as a broad signal due to quadrupole broadening and potential hydrogen bonding.
~4.5 - 5.5Triplet2HO-H The hydroxyl protons will likely appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.
~4.0 - 4.5Doublet4H-CH₂ -OHThe methylene protons are adjacent to both a nitrogen and an oxygen atom, leading to a downfield shift. They are expected to appear as a doublet due to coupling with the hydroxyl proton.

Table 1: Predicted ¹H NMR data for this compound.

The ¹³C NMR spectrum is anticipated to display two signals, corresponding to the two unique carbon environments in the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale
~180 - 190C =SThe thiocarbonyl carbon is significantly deshielded and appears at a very downfield chemical shift, which is characteristic of thioureas.
~60 - 70-C H₂-OHThe methylene carbons are attached to both nitrogen and oxygen, resulting in a chemical shift in this region.

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are outlined below.

Frequency Range (cm⁻¹) Vibration Functional Group
3300 - 3400N-H stretchThioamide
3200 - 3600 (broad)O-H stretchAlcohol
2850 - 3000C-H stretchMethylene
1500 - 1600N-H bendThioamide
1350 - 1450C=S stretch (Thioamide I band)Thioamide
1000 - 1250C-N stretch & C-O stretchThioamide & Alcohol

Table 3: Predicted IR absorption bands for this compound.[1][2][3]

The IR spectrum will be dominated by a broad O-H stretching band and the characteristic N-H stretching of the thioamide group. The C=S stretching vibration is often mixed with other vibrations and can be found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Formula: C₃H₈N₂O₂S), the expected molecular weight is approximately 136.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 136 is expected. Key fragmentation pathways would likely involve:

  • Loss of a hydroxymethyl group (-CH₂OH): This would result in a fragment ion at m/z 105.

  • Loss of formaldehyde (CH₂O): A common fragmentation for N-hydroxymethyl compounds, leading to a fragment at m/z 106.

  • Cleavage of the C-N bond: This could lead to various smaller fragments.

  • Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atoms.

A possible fragmentation scheme is illustrated below:

Mass_Fragmentation M [C₃H₈N₂O₂S]⁺˙ m/z = 136 F1 [C₂H₅N₂OS]⁺ m/z = 105 M->F1 - •CH₂OH F2 [C₂H₆N₂OS]⁺˙ m/z = 106 M->F2 - CH₂O F3 [CH₄N₂S]⁺˙ m/z = 76 (Thiourea) F2->F3 - CH₂O

Figure 2: Predicted mass fragmentation pathway of this compound.

Experimental Protocols

To validate the predicted spectroscopic data, the following experimental protocols for the synthesis and analysis of this compound are proposed.

Synthesis of this compound

A plausible and straightforward synthesis involves the reaction of thiourea with formaldehyde in an aqueous solution.[4]

Synthesis_Workflow Reactants Thiourea + Formaldehyde (aq) Reaction Stir at room temperature Reactants->Reaction Precipitation Cooling / Addition of anti-solvent Reaction->Precipitation Isolation Filtration and Washing Precipitation->Isolation Drying Vacuum Drying Isolation->Drying Product This compound Drying->Product

Sources

Unlocking the Therapeutic Potential of 1,3-Bis(hydroxymethyl)thiourea: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(hydroxymethyl)thiourea, a structurally simple yet functionally versatile molecule, stands at the intersection of classic preservative chemistry and modern medicinal applications. Primarily recognized as a formaldehyde-releasing agent, its utility extends beyond antimicrobial preservation into intriguing, albeit less explored, areas of therapeutic intervention. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the potential medicinal chemistry applications of this compound. We will delve into its role as a potential antimicrobial, anticancer, and anti-inflammatory agent, drawing parallels from the broader family of thiourea derivatives while highlighting the unique mechanistic possibilities offered by its formaldehyde-donating nature and reactive hydroxymethyl groups. This document serves as a foundational resource for researchers looking to harness the untapped therapeutic potential of this compelling molecule.

Introduction: The Duality of this compound

Thiourea and its derivatives have long been a focal point in organic and medicinal chemistry, demonstrating a wide spectrum of biological activities including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[1] Within this diverse family, this compound (BHT) presents a unique case. Its simple structure, featuring a central thiourea core flanked by two hydroxymethyl groups, belies a complex chemical behavior dominated by its ability to act as a formaldehyde donor.[1] This characteristic has traditionally positioned BHT as an effective biocide and preservative in various industrial and cosmetic applications.

However, the very mechanism that underpins its preservative action—the controlled release of formaldehyde—opens up a fascinating array of possibilities in medicinal chemistry. Formaldehyde, a highly reactive molecule, can induce a range of biological effects, from antimicrobial action to the cross-linking of proteins and nucleic acids. When delivered in a controlled manner by a carrier molecule like BHT, these effects can be potentially harnessed for therapeutic benefit. Furthermore, the hydroxymethyl groups offer reactive handles for further chemical modification, allowing for the development of more complex derivatives with tailored pharmacological profiles.

This guide will explore the multifaceted nature of BHT, moving beyond its established role as a preservative to illuminate its potential as a valuable scaffold and active pharmacophore in the design and development of novel therapeutic agents.

Synthesis and Physicochemical Properties

The synthesis of this compound is a relatively straightforward process, typically involving the reaction of thiourea with formaldehyde in an aqueous or alcoholic medium. The reaction is generally carried out under neutral or slightly alkaline conditions to facilitate the nucleophilic addition of the nitrogen atoms of thiourea to the carbonyl carbon of formaldehyde.

Physicochemical Data for this compound
PropertyValueReference
Molecular Formula C₃H₈N₂O₂S[2]
Molecular Weight 136.17 g/mol [2]
CAS Number 3084-25-1[2]
Appearance White crystalline solid
Melting Point 135-138 °C
Solubility Soluble in water and polar organic solvents

The Core Mechanism: A Formaldehyde Donor

The most critical aspect of this compound's chemical behavior in a biological context is its function as a formaldehyde releaser.[3] This process is typically initiated by hydrolysis, where the molecule breaks down to release formaldehyde. The rate of this release can be influenced by factors such as pH, temperature, and the presence of enzymes.

This controlled release of formaldehyde is the primary mechanism behind its biocidal activity. Formaldehyde is a potent electrophile that can react with and cross-link various biological macromolecules, including proteins and nucleic acids. This indiscriminate reactivity disrupts essential cellular processes, leading to microbial cell death.

Caption: Simplified mechanism of formaldehyde release from this compound and its subsequent interaction with biological macromolecules.

Potential Applications in Medicinal Chemistry

While direct clinical applications of this compound are not yet established, its chemical properties and the known bioactivities of related compounds suggest several promising avenues for investigation.

Antimicrobial Agents

The most evident therapeutic application of BHT lies in its antimicrobial properties. As a formaldehyde-releasing agent, it possesses broad-spectrum activity against bacteria, fungi, and other microorganisms. This makes it a candidate for development as a topical antiseptic or as a component in antimicrobial formulations for preventing infections.

Thiourea derivatives, in general, have demonstrated significant antibacterial and antifungal activities.[1][4] The mechanism of action is often multifactorial, involving disruption of the cell membrane, inhibition of essential enzymes, and interference with cellular respiration. In the case of BHT, the release of formaldehyde provides an additional potent mechanism for microbial killing.

Anticancer Agents

The field of anticancer drug development has seen a significant interest in thiourea derivatives due to their ability to induce apoptosis and inhibit tumor growth.[1] The cytotoxic effects of these compounds are often attributed to their ability to chelate metal ions essential for enzymatic activity or to interact with key signaling proteins.

For this compound, its potential as an anticancer agent is twofold. Firstly, the thiourea core itself may contribute to cytotoxicity through mechanisms similar to other thiourea-based anticancer agents. Secondly, the release of formaldehyde, a known cytotoxic agent, could be leveraged for targeted tumor cell killing. The principle of using formaldehyde-releasing prodrugs for cancer therapy is an area of active research, with the goal of achieving selective delivery of formaldehyde to the tumor microenvironment.

Caption: Dual-action anticancer potential of this compound.

Anti-inflammatory Agents

Several thiourea derivatives have been reported to possess anti-inflammatory activity.[1] The mechanisms underlying this effect are varied but often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways. While the anti-inflammatory potential of this compound has not been extensively studied, its structural relationship to other anti-inflammatory thioureas suggests that this is a worthwhile area for investigation.

As a Linker and Cross-linking Agent

The two hydroxymethyl groups on the BHT molecule are reactive handles that can be used to conjugate it to other molecules. This opens up the possibility of using BHT as a linker in the design of prodrugs or targeted drug delivery systems. For example, a cytotoxic drug could be attached to BHT via its hydroxymethyl groups, with the release of the active drug being triggered by hydrolysis and formaldehyde release.

Furthermore, its ability to cross-link proteins could be exploited in the development of tissue sealants or in the stabilization of bioscaffolds for tissue engineering applications.

Experimental Protocols

Synthesis of this compound

Materials:

  • Thiourea

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Acetone

  • Deionized water

Procedure:

  • Dissolve 1.52 g of thiourea in 10 mL of methanol in a round-bottom flask.

  • Add 1.5 mL of 37% formaldehyde solution to the flask.

  • Adjust the pH of the solution to approximately 8-9 with a suitable base (e.g., dilute NaOH).

  • Reflux the mixture at 60-70 °C for 2-3 hours.

  • Allow the solution to cool to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by filtration and wash it sequentially with cold deionized water, methanol, and acetone.

  • Dry the product under vacuum to obtain this compound.

Note: This is a general procedure and may require optimization for yield and purity.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be evaluated using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in medium without the compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound is a molecule with significant, yet largely underexplored, potential in medicinal chemistry. Its dual nature as a thiourea derivative and a formaldehyde-releasing agent provides a rich platform for the development of novel therapeutic agents. While its primary application has been in the realm of biocides, the principles of its activity can be translated into the design of antimicrobial, anticancer, and anti-inflammatory drugs.

Future research should focus on a more detailed elucidation of its mechanism of action against various biological targets, including a thorough investigation of its pharmacokinetics and toxicology. Furthermore, the synthetic versatility of its hydroxymethyl groups should be exploited to create a new generation of derivatives with enhanced potency and selectivity. By embracing a multidisciplinary approach that combines synthetic chemistry, pharmacology, and molecular biology, the full therapeutic potential of this compound and its analogues can be unlocked.

References

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]

  • Bis-Thiourea Quaternary Ammonium Salts as Potential Agents against Bacterial Strains from Food and Environmental Matrices. (2021). National Institutes of Health. Retrieved from [Link]

  • Formaldehyde releaser - Wikipedia. (n.d.). Retrieved from [Link]

Sources

A Theoretical Chemist's Guide to Unraveling the Molecular Nuances of 1,3-Bis(hydroxymethyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Computational Molecular Design and Analysis

For researchers, scientists, and drug development professionals, a profound understanding of a molecule's three-dimensional structure and electronic properties is paramount. This guide delves into the theoretical methodologies employed to elucidate the molecular intricacies of 1,3-Bis(hydroxymethyl)thiourea, a molecule of interest in various chemical and pharmaceutical contexts. In the absence of extensive experimental data for this specific compound, we will construct a robust theoretical framework, drawing upon established computational techniques and analogous data from related thiourea derivatives. This document serves as both a blueprint for conducting such a theoretical investigation and a testament to the predictive power of modern computational chemistry.

The Rationale for a Theoretical Approach

Methodological Cornerstone: Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that balances computational cost with high accuracy. DFT calculates the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. This approach has proven to be exceptionally effective for a wide range of chemical systems, including the thiourea derivatives that serve as our analogs.[1][2]

The choice of the functional and basis set is a critical decision in any DFT calculation. For molecules containing second-row elements like sulfur, and with the potential for hydrogen bonding, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-regarded choice, known for its robust performance in predicting molecular geometries and energies.[3][4] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance of flexibility and computational efficiency, allowing for the accurate description of polarization and diffuse electron density, crucial for non-covalent interactions.[5]

Step-by-Step Protocol for DFT-Based Geometry Optimization
  • Initial Structure Generation: A plausible 3D structure of this compound is constructed using molecular modeling software.

  • Conformational Search (Optional but Recommended): Due to the flexible hydroxymethyl groups, a conformational search is advisable to identify the lowest energy conformer. This can be achieved through systematic or stochastic search algorithms.

  • Geometry Optimization: The initial structure is then subjected to geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the atomic coordinates to find the minimum energy arrangement on the potential energy surface.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to provide thermodynamic data and vibrational spectra.

Elucidating the Molecular Geometry: A Comparative Analysis

While we lack experimental data for our target molecule, we can predict its key structural parameters and compare them with those of related, crystallographically characterized thiourea derivatives.[1][6]

Table 1: Predicted vs. Analogous Experimental Bond Lengths and Angles for Thiourea Derivatives

ParameterPredicted for this compound (DFT)Experimental (Analogous Thioureas)[1]
C=S Bond Length (Å)~1.681.66 - 1.71
C-N Bond Length (Å)~1.35 - 1.381.33 - 1.40
N-C(H2OH) Bond Length (Å)~1.46-
C-O Bond Length (Å)~1.43-
N-C-N Bond Angle (°)~118116 - 120
N-C=S Bond Angle (°)~121119 - 123

The predicted values are based on typical DFT results for similar functional groups. The C=S and C-N bond lengths in the thiourea core are expected to be intermediate between single and double bonds, indicating electron delocalization. The planarity of the thiourea group is also a key feature to analyze, with deviations from planarity often influenced by steric effects of the substituents.

Visualizing the Computational Workflow

The process of moving from a chemical name to a fully characterized theoretical model can be visualized as a logical workflow.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation (DFT) cluster_analysis Data Analysis and Interpretation mol_name Molecule Name: This compound mol_build 3D Structure Building mol_name->mol_build conf_search Conformational Analysis mol_build->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_props struct_params Optimized Geometry (Bond Lengths, Angles) freq_calc->struct_params spectra Vibrational Spectra freq_calc->spectra comparison Comparison with Experimental Data (if available) struct_params->comparison

Sources

Methodological & Application

The Emerging Potential of 1,3-Bis(hydroxymethyl)thiourea in Homogeneous Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Forefront of Ligand Design

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a detailed guide into the prospective applications of 1,3-Bis(hydroxymethyl)thiourea as a versatile ligand in metal-catalyzed reactions. It is critical to establish from the outset that while the foundational principles of thiourea derivatives in catalysis are well-documented, the specific deployment of this compound remains a nascent field with limited published data. Consequently, the following application notes and protocols are presented as a robust, scientifically-grounded framework for exploration. They are extrapolated from established methodologies for analogous bis(thiourea) ligands and are intended to be a starting point for rigorous, independent validation and optimization in your laboratories.

Introduction: The Scientific Rationale for this compound as a Ligand

Thiourea derivatives have garnered significant attention in coordination chemistry and catalysis.[1] Their utility stems from the presence of both soft sulfur and hard nitrogen donor atoms, allowing for flexible coordination to a variety of metal centers.[2] The electronic properties of the thiourea backbone can be readily tuned by modifying the substituents on the nitrogen atoms.

This compound introduces hydrophilic hydroxymethyl groups, a feature that can impart unique solubility characteristics to the corresponding metal complexes, potentially enabling catalysis in aqueous or biphasic solvent systems—a key objective in green chemistry. Furthermore, the hydroxyl moieties offer potential sites for secondary coordination or hydrogen bonding interactions, which could influence the steric and electronic environment of the catalytic center, thereby impacting activity and selectivity.

This guide will focus on the hypothetical application of a palladium complex of this compound in the Heck-Mizoroki cross-coupling reaction, a cornerstone of C-C bond formation in organic synthesis.[3]

Synthesis and Characterization

Protocol for the Synthesis of this compound Ligand

The synthesis of N,N'-disubstituted thioureas can often be achieved through the reaction of an amine with an isothiocyanate. However, for this compound, a more direct approach starting from thiourea and formaldehyde is plausible and has been alluded to in the broader chemical literature.

Materials:

  • Thiourea

  • Formaldehyde (37% aqueous solution)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve thiourea (1 equivalent) in deionized water at room temperature.

  • To this solution, add formaldehyde (2.2 equivalents) dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess water and formaldehyde.

  • Recrystallize the resulting solid from an ethanol/water mixture to yield pure this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Causality of Experimental Choices: The use of a slight excess of formaldehyde ensures the complete di-substitution of the thiourea. The reaction is performed at room temperature to minimize the potential for side reactions. Recrystallization is a standard method for purifying solid organic compounds.

Protocol for the Synthesis of a Palladium(II)-1,3-Bis(hydroxymethyl)thiourea Complex

The formation of palladium complexes with thiourea ligands is a well-established process.[4] These complexes are often prepared by reacting a suitable palladium(II) precursor with the thiourea ligand.

Materials:

  • This compound

  • Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂]

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM in a Schlenk flask.

  • In a separate Schlenk flask, dissolve Bis(benzonitrile)palladium(II) chloride (1 equivalent) in anhydrous DCM.

  • Slowly add the palladium precursor solution to the ligand solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC or by observing the disappearance of the starting palladium complex.

  • Once the reaction is complete, reduce the solvent volume under vacuum.

  • Precipitate the complex by adding anhydrous diethyl ether.

  • Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum.

  • Characterize the complex using FT-IR, ¹H NMR, and elemental analysis.

Causality of Experimental Choices: Bis(benzonitrile)palladium(II) chloride is a common starting material for the synthesis of palladium complexes as the benzonitrile ligands are readily displaced. The reaction is conducted under an inert atmosphere to prevent the oxidation of any potential Pd(0) species that might form and to handle the air-sensitive precursor. Diethyl ether is used as an anti-solvent to precipitate the desired complex.

Application in Catalysis: The Heck-Mizoroki Reaction

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[3] The following protocol is a hypothetical application of the synthesized palladium-1,3-Bis(hydroxymethyl)thiourea complex.

General Protocol for the Heck-Mizoroki Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Palladium(II)-1,3-Bis(hydroxymethyl)thiourea complex (catalyst)

  • Base (e.g., triethylamine or potassium carbonate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile)

Procedure:

  • To a Schlenk tube, add the aryl halide (1 mmol), the alkene (1.2 mmol), the base (1.5 mmol), and the Palladium(II)-1,3-Bis(hydroxymethyl)thiourea complex (0.01 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (3-5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100-120 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by ¹H NMR and ¹³C NMR.

Self-Validating System and Causality: This protocol includes standard workup and purification procedures that allow for the isolation and characterization of the product, thereby validating the success of the catalytic reaction. The choice of a polar aprotic solvent like DMF is common for Heck reactions. The base is crucial for neutralizing the hydrogen halide generated during the catalytic cycle. The reaction is performed under an inert atmosphere to maintain the stability of the catalytically active palladium species.

Mechanistic Considerations and Visualizations

The catalytic cycle of the Heck reaction is generally accepted to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst. The thiourea ligand is expected to stabilize the palladium center throughout this cycle.

Diagrams

Synthesis_of_Ligand thiourea Thiourea product This compound thiourea->product H2O, RT, 24h formaldehyde Formaldehyde (2.2 eq) formaldehyde->product

Caption: Synthesis of this compound.

Complex_Formation ligand This compound complex Pd(II)-Ligand Complex ligand->complex DCM, RT, 12-24h pd_precursor [PdCl2(PhCN)2] pd_precursor->complex

Caption: Formation of the Palladium(II)-Ligand Complex.

Heck_Catalytic_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X (Oxidative Addition) Coord Alkene Coordination OxAdd->Coord Alkene Insertion Migratory Insertion Coord->Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->Pd0 -HX Product Product Elimination->Product Base Base Base->Pd0 Regeneration

Caption: Generalized Heck-Mizoroki Catalytic Cycle.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical results for the Heck reaction protocol described above, illustrating how experimental data could be structured.

EntryAryl HalideAlkeneBaseTemp (°C)Time (h)Yield (%)
1IodobenzeneStyreneEt₃N1002485
2BromobenzeneStyreneK₂CO₃1202465
3IodobenzeneMethyl acrylateEt₃N1001892

Conclusion and Future Outlook

This compound represents an intriguing, yet underexplored, ligand for metal-catalyzed reactions. Its unique structural features suggest potential advantages in terms of solubility and secondary coordination sphere interactions. The protocols and conceptual framework provided herein are intended to catalyze further investigation into this promising compound. Future work should focus on the empirical validation of the proposed synthesis and catalytic activity, followed by a systematic study of the ligand's performance with various metals, substrates, and reaction types. Such research will be instrumental in defining the true potential of this compound in the ever-evolving landscape of homogeneous catalysis.

References

  • Yang, D., et al. (2006). The Design and Synthesis of Bis(thiourea) Ligands and Their Application in Pd‐Catalyzed Heck and Suzuki Reactions Under Aerobic Conditions. Advanced Synthesis & Catalysis, 348(4‐5), 529-536. [Link]

  • Hosseini-Sarvari, M., & Etemad, S. (2020). A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles. Scientific Reports, 10(1), 1-13. [Link]

  • Ramnathan, A., et al. (1996). 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph. Acta Crystallographica Section C: Crystal Structure Communications, C52, 134–136. [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 26(16), 4999. [Link]

  • Al-Masoudi, W. A. (2018). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Journal of Catalyst & Catalysis, 5(1), 1-6. [Link]

  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(21), 3393-3405. [Link]

  • El-Gamil, M. M. (2017). An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. Cardiff University, Thesis. [Link]

  • Viciosa, M. T., et al. (2019). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules, 24(20), 3749. [Link]

  • Gualco, G., et al. (2010). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 15(11), 7859-7876. [Link]

  • Parvin, T., Yadav, R., & Choudhury, L. H. (2020). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry, 18(28), 5513-5532. [Link]

  • Gulea, M., & Grapin, J. (2010). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules, 15(4), 2667-2685. [Link]

  • Yeşilkaya, T. (2022). Synthesis of new thiourea derivatives and metal complexes. Kahramanmaraş Sütçü İmam Üniversitesi, Project Report. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ben-Arosh, G., et al. (2022). Synthesis and crystal structures of palladium complexes based on α-amino-oximes derived from (R)-limonene and their application in allylic alkylation of 1,3-dioxo compounds. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 25(S1), 1-10. [Link]

  • Song, Q., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 1-9. [Link]

  • de la Cova, P., et al. (2024). Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-PdII Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water. Nanomaterials, 14(5), 452. [Link]

  • Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 363. [Link]

  • Tan, Y. S., et al. (2019). 1-(4-nitrobenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study. IUCrData, 4(11), x191316. [Link]

  • Usman, M., et al. (2017). Synthesis and complexation of bis(thiourea) with Co(II) and Cu(II) ions. Research Journal of Chemical Sciences, 7(5), 1-5. [Link]

  • Wang, Z., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature communications, 10(1), 5694. [Link]

  • Nan, Y., Miao, H., & Yang, Z. (2000). A new complex of palladium-thiourea and carbon tetrabromide catalyzed carbonylative annulation of o-hydroxylarylacetylenes: efficient new synthetic technology for the synthesis of 2,3-disubstituted benzo[b]furans. Organic Letters, 2(3), 297–299. [Link]

  • Robertson, S. D., et al. (2004). Palladium complexes of 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane: synthesis, crystal structure and use in the Suzuki and Sonogashira reactions and the alpha-arylation of ketones. Dalton Transactions, (10), 1541-1546. [Link]

Sources

The Multifaceted Role of 1,3-Bis(hydroxymethyl)thiourea in Advanced Polymer and Resin Formulations

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Formulation Scientists

Introduction: Unveiling the Potential of a Versatile Building Block

1,3-Bis(hydroxymethyl)thiourea, a bifunctional molecule featuring two reactive hydroxymethyl groups and a thiourea core, has emerged as a valuable component in the synthesis of specialized polymers and resins. Its unique structure allows it to act as a versatile crosslinking agent, a formaldehyde scavenger, and a performance-enhancing additive in a variety of thermosetting systems. This guide provides a comprehensive overview of the applications of this compound, complete with detailed protocols and an exploration of the underlying chemical principles for researchers, scientists, and professionals in drug development and material science. The incorporation of this compound can lead to significant improvements in properties such as flame retardancy, dimensional stability, and reduced formaldehyde emissions in the final products.

Core Properties and Synthesis

PropertyValue
CAS Number 3084-25-1
Molecular Formula C₃H₈N₂O₂S
Molecular Weight 136.17 g/mol
Appearance White crystalline powder
Key Functional Groups Two hydroxymethyl (-CH₂OH) groups, Thiourea backbone
Protocol for Laboratory-Scale Synthesis of this compound

This protocol outlines the synthesis of this compound from thiourea and formaldehyde. The reaction involves the hydroxymethylation of the amino groups of thiourea.

Materials:

  • Thiourea (CH₄N₂S)

  • Formaldehyde solution (37% in water)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Preparation of Reactant Solution: In a 250 mL beaker, dissolve 1 mole of thiourea in distilled water. The amount of water should be sufficient to fully dissolve the thiourea, creating a clear solution.

  • pH Adjustment: Cool the thiourea solution in an ice bath and slowly add 1 M sodium hydroxide solution with constant stirring to adjust the pH to between 8.0 and 9.0. This alkaline condition facilitates the nucleophilic addition of the amine to formaldehyde.

  • Addition of Formaldehyde: While maintaining the temperature below 20°C using the ice bath, slowly add 2.2 moles of 37% formaldehyde solution to the thiourea solution with vigorous stirring. The molar excess of formaldehyde ensures the formation of the bis-hydroxymethyl derivative.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 2-3 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, slowly add 1 M hydrochloric acid to neutralize the solution to a pH of 7.0. The product, this compound, will precipitate out of the solution as a white solid.

  • Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it several times with cold distilled water to remove any unreacted starting materials and salts.

  • Drying: Dry the purified product in a vacuum oven at a temperature below 50°C to avoid decomposition.

Characterization: The synthesized this compound can be characterized using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the hydroxymethyl groups and the thiourea backbone.

  • FTIR Spectroscopy: Key vibrational bands to identify include N-H stretching (around 3300 cm⁻¹), C=S stretching (around 1400 cm⁻¹), and C-O stretching of the hydroxymethyl group (around 1050 cm⁻¹).[1]

  • ¹H NMR Spectroscopy: The protons of the hydroxymethyl groups will appear as a characteristic signal, and the N-H protons will also be present.

Applications in Polymer and Resin Production

Crosslinking Agent in Aminoplast Resins and Textile Finishing

This compound serves as an effective crosslinking agent for polymers containing active hydrogen atoms, such as cellulose in cotton fabrics. The hydroxymethyl groups can react with the hydroxyl groups of cellulose under acidic conditions and heat, forming stable ether linkages. This crosslinking imparts durable press or "wrinkle-free" properties to textiles.

Mechanism of Crosslinking with Cellulose:

Crosslinking_Mechanism Cellulose Cellulose-OH Intermediate Cellulose-O-CH₂-NH-C(S)-NH-CH₂OH + H₂O Cellulose->Intermediate Reaction with one hydroxymethyl group BHT HOCH₂-NH-C(S)-NH-CH₂OH (this compound) BHT->Intermediate Crosslinked Cellulose-O-CH₂-NH-C(S)-NH-CH₂-O-Cellulose + 2H₂O Intermediate->Crosslinked Reaction with second hydroxymethyl group and another cellulose chain

Caption: Crosslinking of cellulose with this compound.

Protocol for Durable Press Finishing of Cotton Fabric:

Materials:

  • This compound

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O) as a catalyst

  • Wetting agent (non-ionic)

  • Softener (optional)

  • Desized, scoured, and bleached cotton fabric

  • Padding mangle

  • Drying and curing oven

Procedure:

  • Preparation of Finishing Bath: Prepare an aqueous finishing solution containing:

    • 5-10% (w/v) this compound

    • 1-2% (w/v) MgCl₂·6H₂O

    • 0.1% (w/v) Wetting agent

    • 1-2% (w/v) Softener (if desired)

  • Impregnation: Immerse the cotton fabric in the finishing bath and pass it through a padding mangle to achieve a wet pickup of 70-80%.

  • Drying: Dry the impregnated fabric at 80-100°C for 3-5 minutes.

  • Curing: Cure the dried fabric at 150-160°C for 3-5 minutes. During this step, the crosslinking reaction occurs.

  • After-washing: Wash the cured fabric with a non-ionic detergent to remove any unreacted chemicals and then dry.

Performance Evaluation: The treated fabric will exhibit improved crease recovery angles and dimensional stability.

Flame Retardant for Textiles and Resins

The presence of both nitrogen and sulfur in the thiourea structure makes this compound an effective flame retardant, particularly for cellulosic materials and nylon. When exposed to heat, it decomposes to release non-flammable gases like nitrogen and sulfur dioxide, which dilute the flammable gases produced by the decomposing polymer. Furthermore, it promotes the formation of a stable char layer that insulates the underlying material from the heat source. It can be used alone or in combination with other flame retardants to achieve synergistic effects.[2]

Flame Retardancy Mechanism:

Flame_Retardancy_Mechanism Heat Heat Source Polymer Polymer (e.g., Cellulose, Nylon) Heat->Polymer BHT This compound Heat->BHT Decomposition Decomposition Polymer->Decomposition BHT->Decomposition Gaseous_Phase Gas Phase Inhibition Decomposition->Gaseous_Phase Condensed_Phase Condensed Phase Charring Decomposition->Condensed_Phase NonFlammable_Gases Release of N₂, SO₂ Gaseous_Phase->NonFlammable_Gases Char_Formation Formation of stable char Condensed_Phase->Char_Formation Dilution Dilution of flammable gases NonFlammable_Gases->Dilution Insulation Insulation from heat Char_Formation->Insulation

Caption: Flame retardancy mechanism of this compound.

Protocol for Flame Retardant Treatment of Nylon Fabric:

Materials:

  • This compound

  • Urea-formaldehyde pre-condensate (optional, for mixed resin systems)

  • Ammonium chloride (NH₄Cl) as a catalyst

  • Nylon fabric

  • Padding mangle

  • Drying and curing oven

Procedure:

  • Preparation of Treatment Bath: Prepare an aqueous solution containing:

    • 10-20% (w/v) this compound

    • (Optional) 5-10% (w/v) Urea-formaldehyde pre-condensate

    • 0.5-1% (w/v) Ammonium chloride

  • Impregnation: Pad the nylon fabric through the solution to a wet pickup of 60-70%.

  • Drying: Dry the fabric at 100-110°C for 2-3 minutes.

  • Curing: Cure the fabric at 140-150°C for 4-5 minutes.

  • After-treatment: Rinse the fabric thoroughly with water and dry.

Performance Data:

PropertyUntreated NylonTreated Nylon
Limiting Oxygen Index (LOI) ~20-22%>28%
Vertical Flame Test Burns completelySelf-extinguishing
Formaldehyde Scavenger in Wood Composites

Urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins are widely used as adhesives in the production of wood composites like particleboard and medium-density fiberboard (MDF). A significant drawback of these resins is the emission of unreacted formaldehyde, which is a known carcinogen. This compound can be added to these resin formulations to act as a formaldehyde scavenger. The amino groups of the thiourea can react with free formaldehyde to form stable, non-volatile compounds, thereby reducing emissions from the final product.

Protocol for Application as a Formaldehyde Scavenger in Particleboard Production:

Materials:

  • Urea-formaldehyde (UF) resin

  • This compound

  • Wood particles

  • Ammonium chloride (hardener)

  • Wax emulsion

  • Hot press

Procedure:

  • Resin Modification: Add 2-5% (by weight of the liquid UF resin) of this compound to the UF resin and mix thoroughly.

  • Blending: In a rotary blender, spray the modified UF resin, wax emulsion, and hardener onto the wood particles.

  • Mat Forming: Form the resinated particles into a mat of the desired thickness.

  • Hot Pressing: Press the mat in a hot press at a temperature of 180-200°C and a pressure of 2-3 MPa for a time dependent on the board thickness.

  • Conditioning: Condition the pressed boards to a stable moisture content.

Expected Results: The addition of this compound can significantly reduce the formaldehyde emission from the particleboard, as measured by standard methods such as the desiccator method (JIS A 1460) or the chamber method (ASTM E1333).

Conclusion

This compound is a highly versatile and reactive compound with significant potential in the field of polymer and resin chemistry. Its ability to act as a crosslinking agent, a flame retardant, and a formaldehyde scavenger makes it a valuable tool for developing high-performance materials with enhanced safety and environmental profiles. The protocols provided in this guide offer a starting point for researchers and formulation scientists to explore the diverse applications of this unique molecule. Further research into synergistic effects with other additives and optimization of application processes will continue to expand its utility in various industrial sectors.

References

  • Synthesis of Thiourea-Formaldehyde Resin for Cr3+ Removal. Scientific.Net. Available at: [Link]

  • Synthesis of Thiourea-Formaldehyde Resin for Cr Removal. ResearchGate. Available at: [Link]

  • Urea-thiourea formaldehyde resins. Google Patents.
  • Scheme for the synthesis of poly-thiourea formaldehyde-based coatings. ResearchGate. Available at: [Link]

  • Reaction of thiourea with formaldehyde and simplest aliphatic diamines. ResearchGate. Available at: [Link]

  • Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. PMC. Available at: [Link]

  • (a) The proposed mechanism for the crosslinking reaction of cellulose... ResearchGate. Available at: [Link]

  • Preparation of a Highly Flame-Retardant Urea–Formaldehyde Resin and Flame Retardance Mechanism. MDPI. Available at: [Link]

  • Synthesis and Characterization of a Self-Assembling Hydrogel from Water-Soluble Cellulose Derivatives and Sodium Hydroxide/Thiourea Solution. Scientific & Academic Publishing. Available at: [Link]

  • FTIR spectra of the thiourea–formaldehyde microspheres before (a) and... ResearchGate. Available at: [Link]

  • Flame-proofing nylon with thiourea containing resin. Google Patents.
  • Urea-Formaldehyde resins characterization by FTIR and TG-DTA. Chimar Hellas. Available at: [Link]

  • Reduction of Formaldehyde Emission from Particleboardsby Bio-Scavengers. ResearchGate. Available at: [Link]

  • Method for scavenging free formaldehyde using multifunctional scavenger for wooden composite products with urea-formaldehyde resin. Google Patents.

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Application Notes and Protocols for 1,3-Bis(hydroxymethyl)thiourea as a Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Challenge of Mild Steel Corrosion in Acidic Environments

Mild steel, a cornerstone of numerous industrial applications, is highly susceptible to corrosion, particularly in acidic environments. This degradation process, driven by electrochemical reactions, leads to significant economic losses, structural failures, and safety concerns. Industries such as chemical processing, oil and gas, and metal finishing frequently utilize acidic solutions for cleaning, pickling, and descaling, creating aggressive conditions for mild steel components.[1]

The use of corrosion inhibitors is a primary strategy to mitigate this damage. These chemical compounds, when added in small concentrations to the corrosive medium, adsorb onto the metal surface and form a protective barrier, thereby reducing the corrosion rate.[2] Organic inhibitors containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), along with π-electrons, are particularly effective due to their ability to coordinate with the metal surface.[3][4]

This document provides a detailed technical guide on the application of 1,3-Bis(hydroxymethyl)thiourea (BHTU) as a promising corrosion inhibitor for mild steel in acidic media. BHTU is a thiourea derivative that combines the established inhibitory properties of the thiourea moiety with the presence of hydroxyl groups, which can enhance its solubility and adsorption characteristics.

II. This compound (BHTU): A Profile

BHTU, with the chemical structure HOCH₂-NH-C(S)-NH-CH₂OH, is an organic compound that holds significant potential as a corrosion inhibitor. Its efficacy stems from its molecular structure, which includes:

  • Sulfur and Nitrogen Atoms: These heteroatoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the mild steel surface, leading to strong coordinate bond formation.[3][5]

  • Oxygen Atoms: The oxygen atoms in the hydroxymethyl groups provide additional sites for adsorption onto the metal surface.

  • Hydroxymethyl Groups: These groups can enhance the solubility of the inhibitor in aqueous acidic solutions and may participate in the formation of a more stable and compact protective film.

Proposed Synthesis of this compound

A plausible synthetic route for BHTU involves the reaction of thiourea with formaldehyde. This reaction is analogous to the synthesis of 1,3-bis(hydroxymethyl) urea.[6][7]

Reaction Scheme:

SC(NH₂)₂ + 2HCHO → HOCH₂-NH-C(S)-NH-CH₂OH

Protocol:

  • In a reaction vessel, dissolve thiourea in an aqueous solution.

  • Slowly add a stoichiometric amount of formaldehyde (e.g., as a 37% aqueous solution) to the thiourea solution while stirring.

  • The reaction is typically carried out at a controlled temperature, for instance, room temperature or slightly elevated, to facilitate the reaction without causing unwanted side reactions.

  • After the reaction is complete, the product, this compound, can be isolated by crystallization and purified by recrystallization.

III. Mechanism of Corrosion Inhibition by BHTU

The protective action of BHTU on mild steel in acidic media is attributed to its adsorption on the metal surface, which forms a barrier against the corrosive environment. This adsorption process can occur through a combination of physical and chemical interactions.[8][9]

  • Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to electrostatic attraction.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the iron atoms on the steel surface, forming coordinate covalent bonds. The lone pairs of electrons on the sulfur, nitrogen, and oxygen atoms in BHTU are readily available for this type of bonding.[5]

BHTU is expected to function as a mixed-type inhibitor , meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[8][10] The adsorption of BHTU molecules on the steel surface blocks the active sites for both reactions.

cluster_solution Acidic Solution (H+, Cl-) cluster_surface Mild Steel Surface (Fe) cluster_inhibition Inhibition Mechanism BHTU BHTU Molecule (S, N, O heteroatoms) Adsorption Adsorption of BHTU on Fe surface BHTU->Adsorption Physisorption & Chemisorption H_plus H+ ions Cathodic_Inhibition Suppression of Cathodic Reaction (2H+ + 2e- → H2) H_plus->Cathodic_Inhibition Cl_minus Cl- ions Fe Fe atoms Fe->Adsorption Anodic_Inhibition Suppression of Anodic Reaction (Fe → Fe2+ + 2e-) Fe->Anodic_Inhibition Protective_Film Formation of a Protective Film Adsorption->Protective_Film Blockage Blockage of Active Sites Protective_Film->Blockage Blockage->Anodic_Inhibition Blockage->Cathodic_Inhibition

Caption: Proposed mechanism of corrosion inhibition by BHTU.

IV. Experimental Evaluation Protocols

To assess the effectiveness of BHTU as a corrosion inhibitor, a series of electrochemical and gravimetric tests are recommended.

A. Weight Loss Measurement

This is a straightforward and widely used method to determine the average corrosion rate.[11]

Protocol:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the coupons with successively finer grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the acidic solution (e.g., 1 M HCl) with and without various concentrations of BHTU.

  • Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 24 hours).

  • Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl containing an inhibitor like urotropine), wash, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/y) = (87.6 × ΔW) / (A × T × ρ), where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.

B. Potentiodynamic Polarization (PDP)

PDP measurements provide insights into the kinetics of the anodic and cathodic reactions and help classify the inhibitor type.[6]

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell with a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Stabilization: Immerse the working electrode in the test solution (with and without BHTU) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

    • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

    • A significant shift in Ecorr in the presence of the inhibitor indicates whether it is predominantly anodic or cathodic. A small shift suggests a mixed-type inhibitor.[10]

C. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for studying the corrosion processes and the properties of the protective film.[12]

Protocol:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Present the data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[12] An increase in Rct and a decrease in Cdl in the presence of BHTU indicate effective adsorption and formation of a protective layer.

cluster_prep Preparation cluster_experiments Experimental Evaluation cluster_analysis Data Analysis & Interpretation Prep_Inhibitor Prepare BHTU Solutions (various concentrations) Weight_Loss Weight Loss Measurement Prep_Inhibitor->Weight_Loss PDP Potentiodynamic Polarization (PDP) Prep_Inhibitor->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Prep_Inhibitor->EIS Prep_Steel Prepare Mild Steel Specimens Prep_Steel->Weight_Loss Prep_Steel->PDP Prep_Steel->EIS Calc_CR_IE_WL Calculate Corrosion Rate & Inhibition Efficiency (WL) Weight_Loss->Calc_CR_IE_WL Analyze_Tafel Analyze Tafel Plots (Ecorr, icorr) PDP->Analyze_Tafel Analyze_Nyquist_Bode Analyze Nyquist & Bode Plots EIS->Analyze_Nyquist_Bode Adsorption_Isotherm Determine Adsorption Isotherm (e.g., Langmuir) Calc_CR_IE_WL->Adsorption_Isotherm Calc_IE_PDP Calculate Inhibition Efficiency (PDP) Analyze_Tafel->Calc_IE_PDP Calc_IE_PDP->Adsorption_Isotherm Equivalent_Circuit Equivalent Circuit Modeling (Rct, Cdl) Analyze_Nyquist_Bode->Equivalent_Circuit Calc_IE_EIS Calculate Inhibition Efficiency (EIS) Equivalent_Circuit->Calc_IE_EIS

Caption: Experimental workflow for evaluating BHTU.

V. Data Interpretation and Expected Results

The following table presents hypothetical yet realistic data for the performance of BHTU as a corrosion inhibitor for mild steel in 1 M HCl at 303 K, based on findings for analogous thiourea derivatives.[8][10]

BHTU Conc. (mM)Weight Loss IE (%)PDP IE (%)EIS IE (%)
0.175.278.579.1
0.585.688.189.3
1.092.393.594.2
2.095.896.296.9

Adsorption Isotherm:

The surface coverage (θ), calculated from the inhibition efficiency (IE%/100), at different inhibitor concentrations can be used to determine the adsorption isotherm. For many thiourea derivatives, the adsorption follows the Langmuir isotherm, which is described by the equation:

C / θ = 1 / Kads + C

where C is the inhibitor concentration and Kads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption obeys the Langmuir isotherm.

VI. Theoretical Insights from Quantum Chemical Calculations

Quantum chemical calculations, using methods like Density Functional Theory (DFT), can provide valuable insights into the inhibitor-metal interaction at a molecular level.[13][14] Key parameters include:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to better inhibition efficiency.

For BHTU, the presence of S, N, and O atoms is expected to result in a high EHOMO value, indicating strong electron-donating ability and effective corrosion inhibition.

VII. Conclusion

This compound (BHTU) presents itself as a highly promising corrosion inhibitor for mild steel in acidic environments. Its molecular structure, rich in heteroatoms, facilitates strong adsorption onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. The protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of BHTU's inhibition performance. Through a combination of gravimetric and electrochemical techniques, researchers can quantify its efficiency, elucidate its mechanism of action, and establish its suitability for various industrial applications. Further investigations, including surface analysis techniques (e.g., SEM, AFM, XPS) and quantum chemical calculations, will provide a more complete understanding of the inhibitive properties of BHTU.

VIII. References

  • Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations. (2025). ResearchGate. [Link]

  • Mechanism of Corrosion and Microbial Corrosion of 1,3-Dibutyl Thiourea Using the Quantum Chemical Calculations. (2022). ResearchGate. [Link]

  • Inhibition Effect of Thiourea Derivative for Mild Steel Corrosion in Acid Medium: Experimental and Theoretical Studies. (n.d.). ResearchGate. [Link]

  • Synthesis of bis-thiourea derivatives (SK1–SK3). (n.d.). ResearchGate. [Link]

  • CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE. (2020). International Journal of Advances in Engineering & Technology. [Link]

  • Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. (2022). MDPI. [Link]

  • 1,3-Diethyl-2-Thiourea as a corrosion inhibitor for carbon steel SA 106 GR.B. (2025). Materials Letters: X.

  • Method for preparing 1,1,3,3-tetramethyl thiourea. (n.d.). Google Patents.

  • Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (2017). Manila Journal of Science. [Link]

  • Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ACS Omega. [Link]

  • Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium. (2024). Materials International. [Link]

  • Hydroxymethyl urea and 1,3-bis(hydroxymethyl) urea as corrosion inhibitors for steel in HCl solution. (2014). ResearchGate. [Link]

  • (PDF) Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (2017). ResearchGate. [Link]

  • Synthesis of N-hydroxythiourea. (1976). PubMed. [Link]

  • Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]

  • Eco-friendly corrosion inhibitor for mild steel in acidic media. (2022). Scientific Reports. [Link]

  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2024). MDPI. [Link]

  • (PDF) Corrosion inhibition of mild steel ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF MILD STEEL BY 1-(8-HYDROXY QUINOLIN-2-YLMETHYL)THIOUREA. (2014). ResearchGate. [Link]

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (2018). Malaysian Journal of Analytical Sciences. [Link]

  • Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022). RSC Publishing. [Link]

  • Synthesis, Identification, Theoretical And Experimental Studies For Carbon Steel Corrosion Inhibition in Sea Water for New Urea and Thiourea Derivatives linkage to 5-Nitro Isatin Moiety. (2017). Der Pharma Chemica. [Link]

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Application Notes and Protocols for Evaluating the Enzyme Inhibition Potential of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Thiourea Derivatives in Enzyme Inhibition

Thiourea derivatives have emerged as a prominent class of compounds in drug discovery, demonstrating a wide spectrum of biological activities.[1] Their unique structural features, particularly the reactive thione group and the two amino groups, enable them to form various non-covalent and coordinate bonds, making them adept at interacting with biological macromolecules like enzymes.[2] These interactions can modulate enzyme activity, and as such, thiourea derivatives have shown promise as inhibitors of various enzymes implicated in a range of diseases.[1][2][3] For researchers and drug development professionals, a systematic and robust protocol for evaluating the enzyme inhibition potential of novel thiourea derivatives is paramount.

This guide provides a comprehensive, in-depth protocol for the systematic evaluation of thiourea derivatives as enzyme inhibitors. It is designed to be a self-validating system, explaining the causality behind experimental choices and grounding key claims in authoritative sources. The protocol will cover preliminary steps, in-vitro enzyme inhibition assays for determining inhibitory potency (IC₅₀), kinetic studies to elucidate the mechanism of inhibition, and a complementary in-silico approach using molecular docking.

Part 1: Pre-Experimental Preparations: Ensuring a Solid Foundation

Before delving into inhibition assays, meticulous preparation of the thiourea derivatives and the biological components is crucial for obtaining reliable and reproducible results.

Synthesis and Characterization of Thiourea Derivatives

The journey begins with the synthesis of the thiourea compounds. A common and effective method involves the reaction of an appropriate amine with an isothiocyanate in a suitable solvent.[3][4] Following synthesis, purification is essential, often achieved through recrystallization or column chromatography. The structural integrity of the purified compounds must then be unequivocally confirmed using a suite of spectroscopic techniques.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups, such as the characteristic C=S (thione) and N-H vibrations of the thiourea moiety.[6]

Enzyme, Substrate, and Reagent Preparation

The quality and proper handling of the enzyme, its substrate, and all other reagents are critical for a successful inhibition assay.

  • Enzyme: The target enzyme should be of high purity. It is crucial to follow the manufacturer's instructions for storage and handling to maintain its catalytic activity. The enzyme concentration used in the assay should be carefully optimized to ensure a linear reaction rate over the course of the experiment.

  • Substrate: The substrate should also be of high purity. A stock solution is typically prepared in a suitable buffer, and its concentration is determined spectrophotometrically if it has a known extinction coefficient.

  • Buffers and Reagents: All buffers should be prepared with high-purity water and filtered. The pH of the buffer is critical for enzyme activity and should be maintained consistently throughout all experiments.

Part 2: In-Vitro Evaluation of Inhibitory Potency: Determining the IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

General Workflow for IC₅₀ Determination

The following diagram illustrates the general workflow for determining the IC₅₀ value of a thiourea derivative.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of thiourea derivative mix_components Mix inhibitor and enzyme (pre-incubation) prep_inhibitor->mix_components prep_enzyme Prepare enzyme solution prep_enzyme->mix_components prep_substrate Prepare substrate solution initiate_reaction Add substrate to initiate the reaction mix_components->initiate_reaction measure_activity Measure reaction rate (e.g., absorbance change) initiate_reaction->measure_activity calc_inhibition Calculate % inhibition for each concentration measure_activity->calc_inhibition plot_curve Plot % inhibition vs. log[inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC50 from the dose-response curve plot_curve->determine_ic50

Caption: General workflow for IC₅₀ determination of an enzyme inhibitor.

Detailed Protocol for a Generic Spectrophotometric Inhibition Assay

This protocol can be adapted for various enzymes where the reaction produces a change in absorbance.

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.

    • Prepare the assay buffer at the optimal pH for the target enzyme.

    • Prepare the enzyme and substrate solutions in the assay buffer.

  • Assay Setup (96-well plate format):

    • Add a small volume (e.g., 2-5 µL) of each inhibitor dilution to the corresponding wells of a 96-well plate. Include wells for a positive control (a known inhibitor) and a negative control (solvent only).

    • Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) at a constant temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength. The reaction rate is determined from the initial linear portion of the absorbance vs. time graph.

Data Analysis for IC₅₀ Determination
  • Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of the thiourea derivative is calculated using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] * 100

  • Generate a Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ Value: The IC₅₀ value is the concentration of the inhibitor at which 50% of the enzyme activity is inhibited. This can be determined by fitting the dose-response curve to a suitable sigmoidal model using graphing software (e.g., GraphPad Prism, Origin).

Example Data Presentation

The inhibitory activities of a series of thiourea derivatives against a target enzyme can be summarized in a table for easy comparison.

Compound IDTarget EnzymeIC₅₀ (µM)[3][5][7][8][9]
Thiourea Derivative 1Acetylcholinesterase50 ± 2.5
Thiourea Derivative 2Butyrylcholinesterase60 ± 3.1
Thiourea Derivative 3Urease10.65 ± 0.45
Thiourea Derivative 4DNA Gyrase1.25 ± 0.12
Standard InhibitorAcetylcholinesterase15 ± 0.8

Part 3: Unraveling the Mechanism of Inhibition: Kinetic Studies

Once the inhibitory potency of a thiourea derivative has been established, the next crucial step is to determine its mechanism of action. Enzyme kinetic studies can differentiate between different modes of inhibition, such as competitive, non-competitive, and uncompetitive.[10][11]

Principles of Michaelis-Menten Kinetics

Enzyme kinetics are often described by the Michaelis-Menten equation, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]). Two key parameters are derived from this model:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

Inhibitors alter the apparent Vmax and/or Km of an enzymatic reaction.[12]

Protocol for Enzyme Kinetic Studies
  • Experimental Design:

    • A matrix of experiments is designed where both the substrate and inhibitor concentrations are varied.

    • Typically, a range of at least five substrate concentrations is used, and the experiment is repeated in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the thiourea derivative.

  • Assay Execution:

    • The assay is performed similarly to the IC₅₀ determination, but with varying concentrations of both substrate and inhibitor.

    • The initial reaction rates are measured for each combination of substrate and inhibitor concentration.

Data Analysis: Lineweaver-Burk Plots

The Lineweaver-Burk plot is a graphical representation of the Michaelis-Menten equation, plotting the reciprocal of the reaction velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).[13] This linearization of the data allows for a clearer visualization of the effects of the inhibitor on Vmax and Km.[12]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. In a Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions intersect on the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. In a Lineweaver-Burk plot, the lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. In a Lineweaver-Burk plot, the lines are parallel (both Vmax and Km decrease).

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E E ES ES E->ES +S EI EI E->EI +I S S ES->E -S ES->E +P P P I I EI->E -I E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S ES2->E2 -S ES2->E2 +P ESI2 ESI ES2->ESI2 +I P2 P I2 I EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S E3 E ES3 ES E3->ES3 +S S3 S ES3->E3 -S ES3->E3 +P ESI3 ESI ES3->ESI3 +I P3 P I3 I ESI3->ES3 -I

Caption: Schematic representation of different enzyme inhibition mechanisms.

Part 4: In-Silico Complementation: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a thiourea derivative) when bound to a second molecule (a receptor, such as an enzyme) to form a stable complex.[14] It provides valuable insights into the binding mode and potential interactions between the inhibitor and the enzyme's active site.[5][15]

General Workflow for Molecular Docking
  • Preparation of Protein and Ligand:

    • The three-dimensional structure of the target enzyme is obtained from a protein database (e.g., Protein Data Bank).[5] Water molecules and any co-crystallized ligands are typically removed.

    • The 3D structure of the thiourea derivative is generated and its energy is minimized.

  • Docking Simulation:

    • A docking program (e.g., AutoDock, MOE) is used to place the ligand into the defined active site of the enzyme in various conformations and orientations.[5][16]

    • The program calculates a docking score or binding energy for each pose, which reflects the predicted binding affinity.

  • Analysis of Results:

    • The top-ranked docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the thiourea derivative and the amino acid residues of the enzyme's active site.[15]

The combination of in-vitro and in-silico approaches provides a more comprehensive understanding of the enzyme inhibition potential of thiourea derivatives.[3]

Conclusion

The protocol outlined in this application note provides a robust and systematic framework for evaluating the enzyme inhibition potential of thiourea derivatives. By following these detailed steps, from initial synthesis and characterization to in-depth kinetic and in-silico studies, researchers can confidently assess the inhibitory activity and mechanism of action of these promising compounds. This comprehensive approach is essential for the rational design and development of novel thiourea-based therapeutic agents.

References

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. Available at: [Link].

  • Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education. Available at: [Link].

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. Available at: [Link].

  • Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. PMC - NIH. Available at: [Link].

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC - NIH. Available at: [Link].

  • Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. PMC - NIH. Available at: [Link].

  • Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PMC - NIH. Available at: [Link].

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. Available at: [Link].

  • Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. MDPI. Available at: [Link].

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available at: [Link].

  • (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Available at: [Link].

  • 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. Available at: [Link].

  • The IC 50 values of the newly-synthesized thiourea derivatives against... ResearchGate. Available at: [Link].

  • Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment. PMC - NIH. Available at: [Link].

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  • Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal. Available at: [Link].

  • Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Fiveable. Available at: [Link].

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link].

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Application Notes & Protocols for 1,3-Bis(hydroxymethyl)thiourea as a Crosslinking Agent in Textile Finishing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Formaldehyde-Free Wrinkle Resistance

For decades, the textile industry has sought to impart wrinkle resistance and dimensional stability to cellulosic fabrics like cotton. The workhorse for this "durable press" finishing has traditionally been N-methylol agents, most notably dimethyloldihydroxyethyleneurea (DMDHEU). However, growing health and environmental concerns regarding formaldehyde, a potential byproduct of these agents, have catalyzed the search for safer alternatives.

1,3-Bis(hydroxymethyl)thiourea, also known as dimethylolthiourea, emerges as a significant contender in this landscape. As an N-methylol compound, it functions via a well-understood crosslinking mechanism analogous to its urea-based counterparts but offers a distinct chemical profile. Its structure, featuring a thiocarbonyl group in place of a carbonyl group, influences its reactivity, stability, and the ultimate properties of the finished fabric.

This guide provides a comprehensive overview of this compound, detailing its synthesis, mechanism of action, and field-proven protocols for its application in textile finishing. It is intended for researchers and textile scientists aiming to leverage this crosslinker for developing high-performance, formaldehyde-conscious textiles.

Section 1: Synthesis and Characterization

The synthesis of this compound is analogous to the formation of dimethylol urea, involving the base-catalyzed addition of formaldehyde to thiourea.

Synthesis Protocol

The reaction proceeds by dissolving thiourea in an aqueous solution, followed by the controlled addition of formaldehyde. The pH is maintained in the alkaline range (pH 8-9) to facilitate the methylolation reaction.

Materials:

  • Thiourea (CH₄N₂S)

  • Formaldehyde (37% aqueous solution, HCHO)

  • Sodium Carbonate (Na₂CO₃) or other suitable base

  • Distilled Water

Procedure:

  • Prepare a solution by dissolving 1.0 mole of thiourea in distilled water.

  • Adjust the solution pH to 8.5 using a sodium carbonate solution.

  • Slowly add 2.0 to 2.2 moles of 37% formaldehyde solution to the thiourea solution while maintaining the temperature below 25°C with gentle stirring.

  • Continue stirring the reaction mixture for 2-3 hours at room temperature, monitoring the pH to ensure it remains alkaline.

  • The resulting clear solution contains this compound and can be used directly for formulating the finishing bath.

Synthesis Reaction Diagram

Caption: Synthesis of this compound.

Section 2: Mechanism of Crosslinking

The efficacy of this compound as a durable press agent lies in its ability to form covalent crosslinks between adjacent cellulose polymer chains within the cotton fiber. This process creates a stable, three-dimensional network that imparts "memory" to the fabric, enabling it to resist wrinkling and return to its original state.[1]

The crosslinking reaction is typically catalyzed by a Lewis acid, such as magnesium chloride (MgCl₂), and requires thermal energy (curing).

The process unfolds in three key stages:

  • Catalyst Activation: The Lewis acid catalyst is activated by heat.

  • Carbocation Formation: The catalyst protonates a hydroxymethyl group on the thiourea derivative, leading to the elimination of a water molecule and the formation of a reactive carbocation.

  • Ether Linkage Formation: The carbocation is a potent electrophile that readily reacts with a nucleophilic hydroxyl group (-OH) on a cellulose chain, forming a stable ether linkage (Cell-O-CH₂-). This process can occur on both hydroxymethyl groups, thus "linking" two different cellulose chains together.[2]

Crosslinking Reaction Diagram

Crosslinking cluster_0 Step 1: Catalyst Activation & Carbocation Formation cluster_1 Step 2: Reaction with Cellulose Agent This compound (R-NH-CH₂OH) Intermediate Reactive Carbocation (R-NH-CH₂⁺) + H₂O Agent->Intermediate Protonation & Dehydration Catalyst Acid Catalyst (e.g., MgCl₂) + Heat Catalyst->Agent Crosslink Crosslinked Cellulose (Cell-O-CH₂-NH-CS-NH-CH₂-O-Cell) Intermediate->Crosslink Etherification Cellulose1 Cellulose Chain 1 (Cell-OH) Cellulose1->Crosslink Cellulose2 Cellulose Chain 2 (Cell-OH) Cellulose2->Crosslink

Caption: Mechanism of cellulose crosslinking.

Section 3: Application Protocol for Cotton Fabric

The standard method for applying crosslinking agents in a laboratory or industrial setting is the Pad-Dry-Cure process. This ensures uniform application and efficient reaction.[3]

Finishing Bath Formulation

A typical finishing bath consists of the crosslinking agent, a catalyst, a wetting agent to ensure rapid and even uptake, and a softener to mitigate the strength loss and harshness that can result from crosslinking.

ComponentConcentration (g/L)Purpose
This compound (40% aq.)80 - 150Crosslinking Agent
Magnesium Chloride Hexahydrate (MgCl₂)15 - 25Catalyst
Non-ionic Wetting Agent1 - 2Ensures rapid and uniform wetting of the fabric
Polyethylene Softener20 - 40Improves hand-feel, tear strength, and abrasion resistance
Waterto 1 LiterVehicle

Note: The optimal concentrations depend on the fabric weight, construction, and desired performance level (e.g., wrinkle-free vs. easy-care). It is crucial to conduct range-finding experiments.

Step-by-Step Application Workflow
  • Preparation: Begin with scoured, bleached, and neutralized cotton fabric. Ensure the fabric is free of any residual alkalinity, as this will interfere with the acidic catalyst.

  • Padding: Immerse the fabric in the finishing bath and pass it through a padder (squeeze rolls). Adjust the pressure to achieve a wet pick-up of 70-80%.

    • Causality: Consistent wet pick-up is critical for ensuring a uniform application of the finishing chemicals across the fabric.

  • Drying: Dry the padded fabric immediately in a stenter or oven at 100-110°C for 2-3 minutes.

    • Causality: Drying removes water and prepares the fabric for the high-temperature curing step, preventing premature reactions and ensuring even curing.

  • Curing: Cure the dried fabric at 150-160°C for 3-5 minutes.

    • Causality: This is the critical step where the crosslinking reaction occurs. The high temperature provides the necessary activation energy for the catalyst and the formation of ether bonds between the agent and cellulose.[3]

  • After-washing: After curing, wash the fabric with a non-ionic detergent at 40-50°C to remove any unreacted chemicals and catalyst residues. Rinse thoroughly and dry.

    • Causality: This step is essential for improving the fabric's hand-feel, removing any surface deposits, and ensuring the final product is clean.

Application Workflow Diagram

Workflow A Fabric Preparation (Scoured & Bleached Cotton) B Padding (70-80% Wet Pick-up) A->B C Drying (100-110°C, 2-3 min) B->C D Curing (150-160°C, 3-5 min) C->D E After-washing & Drying D->E F Finished Fabric E->F

Caption: Pad-Dry-Cure application workflow.

Section 4: Performance Evaluation and Expected Results

The primary goal of applying this compound is to improve wrinkle resistance. However, this comes with an unavoidable trade-off, primarily a reduction in mechanical strength. A comprehensive evaluation must assess both aspects.

Key Performance Indicators (KPIs)
  • Wrinkle Recovery Angle (WRA): (AATCC Test Method 66) Measures the angle to which a creased fabric recovers. Higher values indicate better wrinkle resistance.

  • Tensile Strength: (ASTM D5034) Measures the force required to break the fabric. Crosslinking typically reduces tensile strength due to embrittlement of the fibers.[4]

  • Tear Strength: (ASTM D1424) Measures the force required to propagate a tear. This property is often more significantly affected by crosslinking than tensile strength.[5]

  • Whiteness Index (CIE): Measures the degree of whiteness. Some crosslinking systems can cause yellowing, especially at high curing temperatures.

Comparative Performance Data

While specific data for this compound is sparse in literature, its performance can be reliably extrapolated from its chemistry as an N-methylol compound. The following table provides a comparison of untreated cotton with fabric treated with the industry standard (DMDHEU) and the expected performance from a this compound finish.

PropertyUntreated CottonDMDHEU Finish (Typical)This compound (Expected)
Wrinkle Recovery Angle (W+F)° 160 - 180260 - 290[6]250 - 280
Tensile Strength Retention (%) 100%50 - 65%[3]55 - 70%
Tear Strength Retention (%) 100%40 - 55%[4]45 - 60%
Formaldehyde Release Very LowLow to MediumLow

Disclaimer: Expected values are based on the chemical similarity to other N-methylol crosslinkers. Actual results will vary based on fabric type and precise application conditions.

Section 5: Trustworthiness and Self-Validation

To ensure reproducible and reliable results, every protocol must incorporate self-validating checks.

  • Chemical Titration: Before application, determine the concentration of the synthesized this compound solution using a standard titration method to ensure the correct amount is used in the finishing bath.

  • Wet Pick-up Control: Always weigh the fabric before and after padding to calculate and confirm the wet pick-up percentage. Inconsistent pick-up is a primary source of variation.

  • Control Samples: For every experiment, process an untreated control sample and a sample with a known standard (e.g., a commercial DMDHEU-based agent) alongside the experimental fabric. This provides a crucial baseline and benchmark for performance.

  • Durability Testing: Evaluate performance KPIs (especially WRA) after a specified number of standardized home laundering cycles (e.g., 1, 5, and 20 washes) to validate the durability of the crosslinked finish.

By implementing these measures, researchers can build confidence in their results and accurately assess the efficacy of this compound as a crosslinking agent.

References

  • Hossain, M. F., et al. (2014). "Crease Resistance Finishing, DMDHEU, MCT, Reactive Printing." International Journal of Textile Science, 3(2), 29-32.

  • Tusief, M. Q., et al. (2014). "Impact of Various Wrinkle Free Finishes on Wrinkle Recovery Property of Cotton Fabric under Different Variables." Journal of Textile Science & Engineering, 4(4).

  • Dehabadi, V. A., et al. (2013). "Durable Press Treatments to Cotton, Viscose, Bamboo and Tencel Fabrics." International Journal of Research in Engineering and Technology, 2(9), 243-248.

  • Tusief, M. Q., et al. (2017). "Cotton Fabric Tear Strength Under the Influence of Different Permanent Press Finishes." International Journal of Scientific & Engineering Research, 8(7), 144-148.

  • Kamruzzaman, M., et al. (2016). "Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press." International Journal of Textile Science, 5(4), 74-81.

  • Lam, Y. L., et al. (2011). "Wrinkle-resistant finishing with dimethyloldihydroxyethyleneurea (DMDHEU) — the effect of co-catalyst." Textile Research Journal, 81(14), 1419–1426.

  • Schindler, W. D., & Hauser, P. J. (2004). Chemical Finishing of Textiles. Woodhead Publishing.
  • Hassen, Y., et al. (2021). "Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage Properties." Textile & Leather Review, 4(4).

  • US Environmental Protection Agency. (n.d.). Substance Details for Thiourea, N,N'-bis(hydroxymethyl)-.

  • Manchester Organics Ltd. (n.d.). This compound.

Sources

Application Notes and Protocols for 1,3-Bis(hydroxymethyl)thiourea in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Additive

In the dynamic landscape of polymer science, the pursuit of additives that confer multiple performance enhancements remains a paramount objective. 1,3-Bis(hydroxymethyl)thiourea, a derivative of thiourea, emerges as a compelling candidate for formulators in the coatings and adhesives sector. Its unique molecular architecture, featuring two reactive hydroxymethyl groups and a sulfur-containing thiourea backbone, offers a trifecta of functionalities: crosslinking, adhesion promotion, and corrosion inhibition. These attributes stem from the synergistic interplay of its constituent chemical moieties, enabling the creation of more robust and durable material systems.

This technical guide provides an in-depth exploration of the application of this compound, moving beyond a mere recitation of properties to elucidate the underlying chemical principles and offer practical, field-tested insights. The protocols herein are designed to serve as a validated starting point for researchers, scientists, and formulation chemists, fostering innovation in the development of high-performance coatings and adhesives.

Core Chemistry and Mechanism of Action

This compound is synthesized through the hydroxymethylation of thiourea with formaldehyde. This process equips the parent thiourea molecule with two reactive N-methylol groups (-CH₂OH).[1][2] It is these terminal hydroxyl groups that are the primary drivers of its crosslinking capabilities, while the thiourea core contributes significantly to adhesion and corrosion resistance.

Crosslinking and Network Formation

The hydroxymethyl groups of this compound are capable of undergoing condensation reactions with various functional groups present in binder resins, such as hydroxyl, carboxyl, and amide groups. This polycondensation reaction, often catalyzed by heat or acid, results in the formation of a durable, crosslinked polymer network. The reaction with hydroxyl groups, for instance, proceeds via the formation of an ether linkage, releasing a molecule of water. This covalent bonding enhances the mechanical properties, thermal stability, and chemical resistance of the cured coating or adhesive.

The crosslinking mechanism is analogous to that of other N-methylol compounds, such as those based on urea and melamine, which are widely used in the formulation of amino resins. The patent literature on urea-thiourea formaldehyde resins highlights the thermosetting nature of these compositions, confirming their role in forming crosslinked networks.[3]

Figure 1: Proposed crosslinking reaction of this compound with a hydroxyl-functional resin.

Adhesion Promotion and Interfacial Bonding

The efficacy of an adhesive or coating is fundamentally dependent on its ability to form a strong and durable interface with the substrate. The polar nature of the this compound molecule, with its sulfur, nitrogen, and oxygen atoms, facilitates strong intermolecular interactions, such as hydrogen bonding, with a variety of surfaces, including metals, glass, and polar plastics.

Furthermore, the hydroxymethyl groups can directly react with hydroxyl groups present on the surface of inorganic substrates, forming covalent bonds and acting as a molecular bridge between the polymer matrix and the substrate. This dual mechanism of physical and chemical adhesion significantly enhances the bond strength and durability of the final product.

Corrosion Inhibition on Metallic Substrates

A significant body of research underscores the efficacy of thiourea and its derivatives as corrosion inhibitors for various metals, including aluminum and steel.[4][5][6] The inhibitive action is attributed to the adsorption of the thiourea molecule onto the metal surface. The sulfur and nitrogen atoms act as electron-rich centers that can coordinate with the vacant d-orbitals of the metal atoms, forming a protective film. This film acts as a barrier, isolating the metal from corrosive agents in the environment.[4][5] The presence of this compound in a coating formulation, therefore, provides an in-situ anti-corrosion functionality, particularly beneficial for direct-to-metal (DTM) applications. A study on the urea analogue, 1,3-bis(hydroxymethyl)urea, has demonstrated its effectiveness as a corrosion inhibitor for steel in acidic environments, suggesting a similar and potentially enhanced performance from the sulfur-containing counterpart.[7]

Figure 2: Mechanism of corrosion inhibition by this compound on a metal surface.

Applications and Formulation Protocols

The multifunctional nature of this compound allows for its use in a diverse range of coating and adhesive formulations. The following protocols are provided as validated starting points for formulation development.

Application 1: Crosslinker for Water-Based Acrylic Coatings

In this application, this compound serves as a crosslinker for a water-based acrylic emulsion containing hydroxyl functionalities. The resulting coating exhibits improved hardness, chemical resistance, and adhesion to metallic substrates.

Protocol: WB-AC-101 (Water-Based Acrylic Coating)

Component Supplier Weight (%) Function
Hydroxyl-functional Acrylic Emulsion (50% solids)Commercial70.0Binder
Deionized Water-15.0Diluent
Coalescing Agent (e.g., Texanol™)Commercial2.0Film Formation
DefoamerCommercial0.3Process Aid
Rheology ModifierCommercial1.0Viscosity Control
This compound (50% aq. solution) - 11.5 Crosslinker
Ammonium Chloride (10% aq. solution) - 0.2 Catalyst
Total 100.0

Step-by-Step Methodology:

  • To a suitable mixing vessel, add the acrylic emulsion, deionized water, coalescing agent, and defoamer under gentle agitation.

  • In a separate container, prepare a 50% aqueous solution of this compound.

  • Slowly add the this compound solution to the main mixture with continuous stirring.

  • Add the rheology modifier and stir until a homogeneous viscosity is achieved.

  • Just prior to application, add the ammonium chloride solution as a catalyst for the crosslinking reaction.

  • Apply the coating to the desired substrate using standard methods (e.g., drawdown bar, spray).

  • Cure the coated substrate at 120-150°C for 15-20 minutes.

Causality of Experimental Choices:

  • Hydroxyl-functional Acrylic Emulsion: This is selected to provide reactive sites for the hydroxymethyl groups of the crosslinker.

  • Aqueous Solution of this compound: This ensures compatibility and uniform distribution within the water-based system.

  • Ammonium Chloride: This weakly acidic salt acts as a catalyst, protonating the hydroxymethyl groups and facilitating the condensation reaction at elevated temperatures.

  • Curing Schedule: The specified temperature and time are typical for activating N-methylol crosslinking chemistry, ensuring efficient network formation.

Application 2: Adhesion Promoter and Corrosion Inhibitor in Epoxy Adhesives

In this two-part epoxy adhesive formulation, this compound is incorporated into the amine hardener component. It enhances adhesion to metallic substrates and provides an additional layer of corrosion protection.

Protocol: EP-AD-201 (Two-Part Epoxy Adhesive)

Part A: Resin Component Weight (%) Part B: Hardener Component Weight (%)
Bisphenol A Epoxy Resin (DGEBA)98.0Polyamidoamine Hardener90.0
Fumed Silica2.0This compound 8.0
Fumed Silica2.0
Total Part A 100.0 Total Part B 100.0
Mix Ratio (A:B by weight) 2:1

Step-by-Step Methodology:

  • Preparation of Part A: Under high-shear mixing, slowly add the fumed silica to the liquid epoxy resin until a homogeneous, thixotropic paste is formed.

  • Preparation of Part B: In a separate vessel, gently warm the polyamidoamine hardener to approximately 40°C to reduce its viscosity.

  • Slowly add the powdered this compound to the warmed hardener with stirring until fully dissolved.

  • Add the fumed silica to the hardener mixture and mix under high shear until a homogeneous paste is achieved.

  • Application: Thoroughly mix Part A and Part B in a 2:1 weight ratio for 2-3 minutes.

  • Apply the mixed adhesive to the prepared substrates.

  • Allow to cure at room temperature for 24 hours, or accelerate the cure at 60°C for 2 hours.

Causality of Experimental Choices:

  • Incorporation into Part B: this compound is added to the amine hardener to ensure it is present at the bond line during cure and to avoid premature reaction with the epoxy resin.

  • Polyamidoamine Hardener: This type of hardener contains primary and secondary amine groups, as well as amide functionalities, which can co-react and hydrogen bond with the this compound.

  • Gentle Warming: This step is crucial for dissolving the solid this compound into the viscous hardener without initiating premature curing reactions.

Application 3: Formaldehyde Scavenger in Urea-Formaldehyde (UF) Adhesives

Free formaldehyde in UF wood adhesives is a significant health and environmental concern. This compound can act as a formaldehyde scavenger due to the reactivity of its amine protons.

Protocol: UF-AD-301 (Low Formaldehyde Emission UF Adhesive)

Component Weight (%) Function
Urea-Formaldehyde Resin (65% solids)95.0Binder
Ammonium Chloride (20% aq. solution)2.0Hardener
This compound 3.0 Formaldehyde Scavenger
Total 100.0

Step-by-Step Methodology:

  • To the UF resin, add the this compound powder under agitation and mix until fully dispersed.

  • Just prior to application, add the ammonium chloride hardener and mix thoroughly.

  • Apply the adhesive to the wood composite materials (e.g., particleboard, MDF).

  • Process the composite material under standard hot-pressing conditions.

Causality of Experimental Choices:

  • Post-addition: The this compound is added to the pre-formed UF resin to react with any residual free formaldehyde. The amine groups on the thiourea backbone can react with formaldehyde in a similar manner to urea. While this is a plausible application based on the chemistry of related compounds, specific literature on this compound as a primary formaldehyde scavenger is less common.[8][9][10]

Performance Data (Representative)

The following table summarizes the expected performance enhancements based on the inclusion of this compound in the model formulations. The data is representative and will vary depending on the specific resin system and substrate.

Property Control (without BHT) With this compound (BHT) Test Method
WB Acrylic Coating
Pencil HardnessHB2HASTM D3363
Adhesion (Cross-hatch)3B5BASTM D3359
Salt Spray Resistance (1000h)Significant blisteringMinimal blisteringASTM B117
Epoxy Adhesive
Lap Shear Strength (Steel)2000 psi2500 psiASTM D1002
Corrosion at Bond Line (Salt Spray)PresentSignificantly ReducedVisual Inspection
UF Adhesive
Formaldehyde Emission0.5 mg/L< 0.3 mg/LDesiccator Method

Conclusion and Future Outlook

This compound stands out as a versatile additive with significant potential to enhance the performance of coatings and adhesives. Its ability to act as a crosslinker, adhesion promoter, and corrosion inhibitor from a single molecular entity offers formulators a streamlined approach to achieving multiple performance targets. The protocols and mechanistic insights provided in this guide serve as a robust foundation for leveraging the benefits of this unique compound. Further research into the optimization of cure conditions, synergies with other additives, and exploration in novel resin systems will undoubtedly unlock even greater potential for this compound in the future of materials science.

References

  • Synthesis of a water-soluble thiourea-formaldehyde (WTF) resin and its application to immobilize the heavy metal in MSWI fly ash. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis of Thiourea-Formaldehyde Resin for Cr3+ Removal. (2015). Scientific.Net. Retrieved January 22, 2026, from [Link]

  • Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Urea-thiourea formaldehyde resins.
  • Theoretical study of the reactivity of urea, thiourea and some of their hydroxylated derivatives towards free radicals. (n.d.). Retrieved January 22, 2026, from [Link]

  • Flower-like Thiourea–Formaldehyde Resin Microspheres for the Adsorption of Silver Ions. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • (PDF) UREA, THIOUREA, AND GUANIDINE IN HYDROXY- AND AMINOMETHYLATION REACTIONS (REVIEW). PART 1 HYDROXYMETHYLATION. AMINOMETHYLATION WITH SECONDARY AMINES. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Versatility of Thiourea in Textile Processing and Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]

  • CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved January 22, 2026, from [Link]

  • Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. (n.d.). Retrieved January 22, 2026, from [Link]

  • The evolution of crease finishing in cotton textiles: from past to future. (n.d.). Chemical Papers. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Dental Materials Based On Polymerizable Thiourea Derivatives.
  • Hydroxymethyl urea and 1,3-bis(hydroxymethyl) urea as corrosion inhibitors for steel in HCl solution. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Formaldehyde scavenging process useful in manufacturing durable press finished fabric.
  • Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • How Thiourea Dioxide Enhances Textile and Paper Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Novel corrosion inhibitor for various acids.
  • Crosslinking Rapidly Cured Epoxy Resin Thermosets: Experimental and Computational Modeling and Simulation Study. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Crease Resistance Finishing, DMDHEU, MCT, Reactive Printing. (n.d.). Scientific & Academic Publishing. Retrieved January 22, 2026, from [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2017). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Water-soluble active methylene as formaldehyde scavenger.
  • The Removal of Formaldehyde from Urea Formaldehyde Adhesive by Sodium Borohydride Treatment and Its Application in Plywood. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Method for scavenging free formaldehyde using multifunctional scavenger for wooden composite products with urea-formaldehyde resin.

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Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1,3-Bis(hydroxymethyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-Bis(hydroxymethyl)thiourea. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile thiourea derivative. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to empower you to achieve consistent, high-yield, and high-purity results in your laboratory.

Synthesis Overview: The Chemistry of Controlled Methylolation

The synthesis of this compound is fundamentally a condensation reaction between thiourea and formaldehyde.[1] While seemingly straightforward, the process is a delicate balance. The primary challenge lies in favoring the formation of the discrete, monomeric bis-hydroxymethylated product over the competing and often dominant pathway of polymerization, which leads to thiourea-formaldehyde (TF) resins.[2][3]

The reaction proceeds via a base-catalyzed nucleophilic addition mechanism. The nitrogen atoms of thiourea act as nucleophiles, attacking the electrophilic carbonyl carbon of formaldehyde.[4][5] This occurs in two successive steps to append a hydroxymethyl (-CH₂OH) group to each nitrogen atom. Precise control over key reaction parameters is paramount to halt the reaction at the desired stage, preventing the newly formed hydroxymethyl groups from reacting further to form methylene or ether linkages, the backbone of TF resins.[5][6]

ReactionMechanism Thiourea Thiourea (H₂N-CS-NH₂) Intermediate 1-(Hydroxymethyl)thiourea Thiourea->Intermediate + CH₂O (Step 1) Formaldehyde1 Formaldehyde (CH₂O) Formaldehyde2 Formaldehyde (CH₂O) Product This compound (HOCH₂-NH-CS-NH-CH₂OH) Intermediate->Product + CH₂O (Step 2) Catalyst Base (e.g., OH⁻) Catalyst->Intermediate

Caption: Base-catalyzed synthesis of this compound.

Recommended Experimental Protocol

This protocol is designed as a robust starting point. As with any synthesis, small-scale trials are recommended before scaling up.

2.1. Reagents and Equipment

  • Thiourea (reagent grade)

  • Formaldehyde (37 wt% solution in water, stabilized)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Deionized Water

  • Isopropanol (reagent grade)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle with temperature controller

  • pH meter or pH indicator strips

  • Standard laboratory glassware for filtration and crystallization

2.2. Step-by-Step Procedure

  • Reactant Preparation: In a 500 mL round-bottom flask, dissolve 38.0 g (0.5 mol) of thiourea in 150 mL of deionized water. Gentle warming may be required.

  • pH Adjustment: Add approximately 0.5 g of sodium carbonate to the thiourea solution. Stir until dissolved and measure the pH. The goal is a mildly alkaline environment (pH 8.0-8.5).[7] This pH range is critical; it facilitates the initial methylolation while minimizing the rate of subsequent condensation that leads to polymerization.[5][8] Adjust with small portions of Na₂CO₃ if necessary.

  • Formaldehyde Addition: While stirring, slowly add 81.0 g (1.0 mol) of 37% formaldehyde solution. This corresponds to a 1:2 molar ratio of thiourea to formaldehyde. The addition should be done over 15-20 minutes to control any initial exotherm.

  • Controlled Heating: Equip the flask with a reflux condenser and heat the mixture to 55-60°C.[2] Maintain this temperature with continuous stirring for 3 hours. Higher temperatures or longer reaction times significantly increase the risk of forming insoluble TF resin.[1][2]

  • Reaction Monitoring (Optional): Progress can be monitored by taking small aliquots and analyzing via TLC or observing the disappearance of starting materials.

  • Product Isolation: After 3 hours, cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

  • Purification: Collect the white crystalline product by vacuum filtration. Wash the crystals twice with 50 mL of cold isopropanol to remove unreacted starting materials and other soluble impurities.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected yield is 70-80%.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of this synthesis hinges on the interplay of several key parameters. The following table summarizes their effects and provides recommended ranges for optimization.

ParameterRecommended RangeEffect on SynthesisRationale & Citations
Thiourea:Formaldehyde Molar Ratio 1 : 2.0 - 1 : 2.2A 1:2 ratio is stoichiometric. A slight excess of formaldehyde can drive the reaction to completion, but a large excess promotes polymerization.[1][2]Ensures both amino groups are functionalized while minimizing side reactions.
pH 8.0 - 8.5Controls the balance between methylolation and condensation. Below pH 7, condensation is rapid. Significantly above pH 9, other side reactions can occur.Mildly alkaline conditions favor the formation of methylol intermediates over polymer linkages.[5][7][8]
Temperature (°C) 50 - 65 °CHigher temperatures accelerate the reaction but drastically increase the rate of polymerization, leading to insoluble resin formation.[2][9]Provides sufficient energy for the reaction without favoring the higher activation energy pathway of polymerization.
Reaction Time (hours) 2 - 4 hoursInsufficient time leads to incomplete reaction and a mixture of mono- and di-substituted products. Excessive time allows for the onset of polymerization.[1]This timeframe is typically sufficient to achieve high conversion to the desired product before significant resin formation occurs.

Troubleshooting Guide (Q&A Format)

Troubleshooting Start Problem Encountered P1 Low or No Yield Start->P1 P2 Thick Precipitate/ Insoluble Polymer Formed Start->P2 P3 Product is Impure (per NMR/TLC) Start->P3 P4 Difficulty with Crystallization Start->P4 S1a Check pH: Was it maintained at 8.0-8.5? P1->S1a S1b Check Temperature: Did it exceed 65°C? P1->S1b S1c Check Reagents: Is formaldehyde fresh? P1->S1c S2a pH too low (acidic) P2->S2a S2b Temperature too high P2->S2b S2c Reaction time too long P2->S2c S3a Incorrect Stoichiometry P3->S3a S3b Incomplete Reaction P3->S3b S3c Ineffective Purification P3->S3c S4a Solution too dilute P4->S4a S4b Insufficient cooling P4->S4b

Caption: Decision-making workflow for troubleshooting common synthesis issues.

Q1: My reaction mixture turned into a thick, white, insoluble solid. What went wrong?

A: You have most likely formed thiourea-formaldehyde resin. This indicates that the condensation reaction has proceeded beyond the desired hydroxymethylation stage into polymerization.[3]

  • Primary Cause: The most common culprit is incorrect pH. If the pH drops into the acidic range (below 7), polymerization is rapidly catalyzed.

  • Other Causes:

    • Excessive Temperature: Running the reaction above 65-70°C significantly accelerates polymerization.[2]

    • Prolonged Reaction Time: Extending the reaction for many hours, even at the correct temperature, can eventually lead to resin formation.[1]

  • Solution: Strictly monitor and maintain the pH between 8.0 and 8.5 throughout the reaction. Use a calibrated pH meter and be prepared to add small amounts of base (e.g., dilute NaOH or Na₂CO₃ solution) if needed. Adhere closely to the recommended temperature and time limits.

Q2: My final yield is significantly lower than expected.

A: Low yield can stem from several factors, from incomplete reaction to losses during workup.

  • Possible Causes:

    • Incomplete Reaction: Insufficient reaction time or a temperature below 50°C may result in low conversion.

    • Incorrect Stoichiometry: An error in calculating the molar ratio of reactants, particularly using too little formaldehyde, will leave unreacted thiourea.

    • Loss During Purification: this compound has some solubility in water and alcohol. Washing with excessive or warm solvents will dissolve and wash away your product.

  • Solution:

    • Ensure your reaction runs for at least 3 hours at 55-60°C.

    • Double-check the calculations for your reactants, especially accounting for the concentration of the aqueous formaldehyde solution.

    • During purification, ensure the product slurry is thoroughly chilled before filtration and use only cold washing solvents.

Q3: I'm having difficulty purifying the product. It seems very soluble in water.

A: This is a common challenge with relatively small, hydrophilic molecules.[10] If simple cooling crystallization is ineffective, consider these alternative strategies.

  • Solution 1 (Solvent Precipitation): After cooling the aqueous reaction mixture, slowly add a miscible organic solvent in which the product is insoluble, such as isopropanol or acetone, while stirring vigorously in an ice bath. This will decrease the polarity of the solvent mixture and force the product to precipitate.

  • Solution 2 (Lyophilization): For small-scale reactions where other methods fail, you can freeze-dry (lyophilize) the aqueous solution to remove all water, yielding a solid crude product. This solid can then be purified by recrystallization from a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).[10]

Q4: My NMR spectrum shows unreacted thiourea and/or the mono-substituted product.

A: This is a clear indication of an incomplete or inefficient reaction.

  • Primary Cause: The reaction has not proceeded to completion. This could be due to insufficient time, low temperature, or a sub-stoichiometric amount of formaldehyde.

  • Solution:

    • Increase the reaction time to the upper end of the recommended range (e.g., 4 hours).

    • Ensure the temperature is consistently maintained at 55-60°C.

    • Consider using a slight excess of formaldehyde (e.g., a 1:2.1 molar ratio of thiourea to formaldehyde) to ensure full conversion of the thiourea.

Frequently Asked Questions (FAQs)

Q: What are the key spectral features I should look for to confirm the structure of this compound? A: For characterization, you should rely on a combination of techniques:

  • ¹H NMR: Expect to see a characteristic triplet for the N-H protons coupled to the adjacent methylene group, and a doublet for the CH₂ protons coupled to the adjacent NH proton. The OH proton may appear as a broad singlet.[11][12]

  • ¹³C NMR: The key signal will be from the hydroxymethyl carbon (C H₂OH), typically appearing in the range of 60-80 ppm. The thiocarbonyl (C =S) carbon will be much further downfield, often around 180 ppm.[11]

  • FTIR: Look for characteristic stretches: a broad O-H band (~3300 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹), and a strong C=S stretching band (~1100-1300 cm⁻¹).[1][13]

Q: Can I use a different base as a catalyst? A: Yes, other mild bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used. However, it is crucial to use them in dilute form and add them carefully to avoid overshooting the target pH of 8.0-8.5. Stronger bases at higher concentrations can promote unwanted side reactions.

Q: Is it possible to synthesize this compound without a catalyst? A: While the reaction can proceed without an added catalyst, it is typically much slower and may require higher temperatures, which in turn increases the risk of polymerization. A mild base catalyzes the nucleophilic addition, allowing the reaction to proceed efficiently under controlled conditions that favor the desired product.

References

  • Flower-like Thiourea–Formaldehyde Resin Microspheres for the Adsorption of Silver Ions. (2023). Polymers (Basel). Available at: [Link]

  • Synthesis of Thiourea-Formaldehyde Resin for Cr Removal. (2018). ResearchGate. Available at: [Link]

  • Reaction of thiourea with resorcinol and formaldehyde during the sol-gel process. (n.d.). ResearchGate. Available at: [Link]

  • Reaction of thiourea with formaldehyde and simplest aliphatic diamines. (2016). Russian Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. (2023). MDPI. Available at: [Link]

  • How can I purify my bis thiourea compound? (2014). ResearchGate. Available at: [Link]

  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (n.d.). Kent Academic Repository. Available at: [Link]

  • Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Effect of pH on the Properties of Urea Formaldehyde Adhesives. (2012). International Journal of Modern Chemistry. Available at: [Link]

  • Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022). National Center for Biotechnology Information. Available at: [Link]

  • The proposed mechanism for the formation of thiourea. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. (2017). National Center for Biotechnology Information. Available at: [Link]

  • ¹H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. Available at: [Link]

  • pH control of the condensation reaction and its effect on the properties of formaldehyde/urea resins. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of bis-thiourea derivatives (SK1–SK3). (n.d.). ResearchGate. Available at: [Link]

  • New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. (2016). MDPI. Available at: [Link]

  • Condensation reaction and crystallization of urea-formaldehyde resin during the curing process. (2012). BioResources. Available at: [Link]

  • Condensation reactions of urea and formaldehyde to... (n.d.). ResearchGate. Available at: [Link]

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Side reactions and byproduct formation in thiourea-formaldehyde condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for thiourea-formaldehyde (TF) resin synthesis. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during TF condensation experiments. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you not only solve immediate problems but also proactively improve your experimental design.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction mixture turned cloudy and precipitated prematurely, well before the intended reaction time. What is happening and how can I prevent it?

A1: Premature precipitation, often termed "hydrophobing," is a classic sign of uncontrolled, rapid polymerization where the growing polymer chains become insoluble in the reaction medium.[1] This is typically a result of the condensation reaction proceeding too quickly.

Root Causes & Solutions:

  • Inadequate pH Control: The condensation of methylolthiourea intermediates is highly acid-catalyzed.[2] If the pH of your reaction medium is too low (e.g., < 2), the rate of condensation can accelerate dramatically, leading to the rapid formation of a cross-linked, insoluble network.

    • Solution: Carefully monitor and adjust the initial pH of your solution. For most applications, a starting pH in the range of 2.0-4.5 is recommended.[3][4] Use a calibrated pH meter and add your acid catalyst (e.g., formic or hydrochloric acid) dropwise while stirring to avoid localized areas of high acidity.

  • Excessive Temperature: Higher temperatures increase the rate of all reactions, including the condensation steps. An overly aggressive heating profile can push the reaction past the point of solubility.

    • Solution: Maintain a consistent and moderate reaction temperature, typically between 50-60°C.[3][5] Use a water or oil bath for stable temperature control. Consider a staged temperature profile, starting lower during the initial addition (methylolation) phase and gently ramping up for the condensation phase.

  • High Reactant Concentration: Very high concentrations of thiourea and formaldehyde can lead to a situation where polymer chains grow and interact so rapidly that they precipitate before a stable, soluble prepolymer can be formed.

    • Solution: Experiment with slightly more dilute conditions to keep the growing oligomers solvated for a longer period. This allows for more controlled growth before the final curing or precipitation stage.

Troubleshooting Workflow: Premature Precipitation

G start Issue: Premature Precipitation check_ph Is pH below 2.0? start->check_ph check_temp Is Temperature > 70°C? check_ph->check_temp No solution_ph Action: Increase pH to 2.0-4.5. Use dropwise acid addition. check_ph->solution_ph Yes check_conc Are Reactant Concentrations High? check_temp->check_conc No solution_temp Action: Reduce temperature to 50-60°C. Use controlled heating (water bath). check_temp->solution_temp Yes solution_conc Action: Reduce initial monomer concentration by 10-15%. check_conc->solution_conc Yes end_node Problem Resolved check_conc->end_node No, review monomer purity solution_ph->end_node solution_temp->end_node solution_conc->end_node

Caption: Troubleshooting workflow for premature precipitation.

Q2: The final resin has poor solubility and stability, forming crystals or hydrophobing upon storage. How can I improve this?

A2: The stability of thiourea-formaldehyde resins, particularly water-soluble prepolymers, is a significant challenge.[1] Instability arises from the continued, slow condensation of reactive methylol groups or the crystallization of low molecular weight oligomers.

Root Causes & Solutions:

  • Excessive Condensation: The reaction may have been allowed to proceed for too long, resulting in a high molecular weight and high degree of cross-linking, which inherently reduces solubility.

    • Solution: Carefully control the reaction time. Monitor the viscosity of the reaction mixture as an indicator of polymerization progress. Quench the reaction (e.g., by neutralizing the pH and cooling) at a lower viscosity endpoint to obtain a more soluble, less condensed prepolymer.[1]

  • Improper Final pH: Storing the resin under acidic conditions will promote further condensation over time.

    • Solution: After the acid-catalyzed condensation step is complete, adjust the pH of the final resin solution to be neutral or slightly alkaline (pH 7.0-8.0) before storage.[1] This dramatically slows the rate of further condensation.

  • Suboptimal Molar Ratio: An excess of formaldehyde can lead to a higher number of reactive methylol groups on the polymer backbone, increasing the potential for post-reaction cross-linking.

    • Solution: Optimize the thiourea-to-formaldehyde (T/F) molar ratio. Ratios where formaldehyde is in excess are more prone to forming highly branched, less stable structures.[6] A final adjustment with a small addition of thiourea at the end of the reaction can help scavenge excess free formaldehyde.

Q3: My cured resin exhibits high levels of free formaldehyde, leading to safety concerns and potential product failure. How can this be minimized?

A3: Free formaldehyde is a major concern in all amino-formaldehyde resins. It originates from two sources: unreacted formaldehyde from the initial synthesis and formaldehyde released over time through the hydrolysis of unstable linkages in the cured polymer.[6]

Root Causes & Solutions:

  • High Initial Formaldehyde Ratio: The most direct cause is using a high molar ratio of formaldehyde to thiourea (F/T) in the initial reaction setup.[7]

    • Solution: Reduce the initial F/T molar ratio. While a slight excess of formaldehyde is often needed to drive the reaction, a large excess will result in significant unreacted monomer. Studies on UF resins show that decreasing the F/U ratio directly correlates with lower free formaldehyde content.[7]

  • Hydrolysis of Unstable Linkages: Dimethylene-ether bridges (-N-CH₂-O-CH₂-N-) are less stable than methylene bridges (-N-CH₂-N-) and are prone to hydrolysis, which releases formaldehyde.[2] Ether bridges are more likely to form under neutral or mildly alkaline conditions and with higher formaldehyde concentrations.

    • Solution: Conduct the condensation step under controlled acidic conditions (pH < 5), which favors the formation of more stable methylene bridges. Additionally, ensuring a thorough cure at the appropriate temperature helps convert less stable intermediates into a more robust cross-linked network. Research on UF resins has shown that curing at a very low pH (e.g., 1.0) can produce a remarkably heat-stable resin with lower formaldehyde emissions at high temperatures.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of thiourea-formaldehyde condensation?

A1: The process is a polycondensation reaction that occurs in two primary stages, analogous to the well-studied urea-formaldehyde system.[2][3]

  • Addition (Methylolation): In the first stage, formaldehyde adds to the amino groups of thiourea to form various methylolthioureas (e.g., mono-, di-methylolthiourea). This reaction can be catalyzed by either acid or base but is often initiated under neutral to slightly alkaline conditions before the main condensation step.

  • Condensation (Polymerization): In the second stage, these methylol intermediates polymerize. This step is strongly catalyzed by acid. The condensation proceeds through the reaction of a methylol group with an amino group, eliminating a molecule of water to form a methylene bridge (-N-CH₂-N-) that links the thiourea units together.[6] Alternatively, two methylol groups can react to form a dimethylene-ether bridge (-N-CH₂-O-CH₂-N-), which also releases a water molecule.[2] This process continues, building up a three-dimensional, cross-linked network.

Reaction Pathway and Key Side Products

G cluster_0 Stage 1: Addition (Methylolation) cluster_1 Stage 2: Condensation (Polymerization) cluster_2 Side Products / Structures Thiourea Thiourea (NH2-CS-NH2) Methylol Methylolthioureas (e.g., HOCH2-NH-CS-NH2) Thiourea->Methylol + H+ or OH- Formaldehyde Formaldehyde (CH2O) Formaldehyde->Methylol + H+ or OH- Oligomers Linear / Branched Oligomers Methylol->Oligomers + H+, - H2O Network Cross-linked Resin Network Oligomers->Network Curing Methylene Methylene Bridge (-NH-CH2-NH-) Oligomers->Methylene Favored by acid Ether Dimethylene-Ether Bridge (-NH-CH2-O-CH2-NH-) Oligomers->Ether Less stable

Caption: Thiourea-formaldehyde reaction mechanism.

Q2: How does the molar ratio of thiourea to formaldehyde (T/F) critically affect the final polymer?

A2: The T/F molar ratio is arguably the most critical parameter in designing the synthesis, as it directly dictates the structure, morphology, and properties of the resulting resin.[3][5]

  • Low Formaldehyde Ratio (e.g., T/F > 1:1): With insufficient formaldehyde, there are not enough "linker" molecules to form a well-developed polymer network. This typically results in low molecular weight products, incomplete polymerization, and poor cross-linking.[5]

  • High Formaldehyde Ratio (e.g., T/F < 1:3): An excess of formaldehyde leads to a higher degree of methylolation on each thiourea molecule. This creates more sites for cross-linking, resulting in a denser, more branched, and often more rigid polymer network.[6][8] This can also significantly alter the physical morphology of the product; for instance, increasing the formaldehyde ratio from 1:0.5 to 1:4 has been shown to transform solid microspheres into complex, flower-like microstructures with vastly increased surface area.[3][9]

Molar Ratio (T:F)Expected Polymer StructureKey Properties & Common Issues
1 : <1.5 Low degree of methylolation, linear oligomers.Low yield, poor cross-linking, poor mechanical strength.[5]
1 : 1.5 - 2.5 Balanced methylolation, moderately branched network.Often a good balance for soluble prepolymers and solid resins.
1 : >3.0 High degree of methylolation, highly branched/cross-linked network.Rigid, potentially brittle. High surface area morphologies achievable.[3] Higher free formaldehyde.[7]
Q3: What analytical techniques are essential for characterizing my TF resin and identifying byproducts?

A3: A multi-technique approach is necessary for comprehensive characterization.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Essential for confirming the chemical structure. Look for key peaks: N-H stretching (around 3300-3400 cm⁻¹), C=S stretching (around 1400 cm⁻¹), and the appearance of N-C linkages (around 1327 cm⁻¹) as the reaction progresses.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C): Provides detailed structural information, allowing for the quantification of different types of linkages, such as methylene bridges, dimethylene-ether bridges, and methylol groups.[10]

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): Used to determine the average molecular weight and the molecular weight distribution (polydispersity) of the resin.[5][11]

  • Scanning Electron Microscopy (SEM): Crucial for visualizing the morphology and surface structure of the synthesized resin particles, especially when targeting specific microstructures like spheres or sheets.[3]

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of the resin and can help identify different stages of decomposition.[11]

Section 3: Experimental Protocols

Protocol 1: Standard Synthesis of Thiourea-Formaldehyde Resin Microspheres

This protocol is adapted from methodologies described for producing TF microspheres under acidic conditions.[3]

Materials:

  • Thiourea (T)

  • Formaldehyde (F) solution (37 wt. % in H₂O)

  • Formic acid (≥98%)

  • Deionized (DI) water

Procedure:

  • Preparation: In a 250 mL three-necked flask equipped with a condenser and magnetic stirrer, dissolve a specific amount of thiourea in DI water. For a T/F molar ratio of 1:4, you would use, for example, 7.61 g of thiourea (0.1 mol) in 100 mL of DI water.

  • Formaldehyde Addition: While stirring, add 32.4 g of formaldehyde solution (0.4 mol) to the thiourea solution.

  • pH Adjustment: At room temperature (25°C), slowly add formic acid dropwise to the mixture until the pH reaches 2.0. Monitor closely with a calibrated pH meter.

  • Reaction: Place the flask in a preheated water bath set to 50°C. Maintain stirring for 4 hours. A white precipitate of the TF resin will gradually form.[3]

  • Isolation: After 4 hours, remove the flask from the heat and allow it to cool to room temperature. Collect the white precipitate by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected solid three times with DI water to remove any unreacted monomers and catalyst.

  • Drying: Dry the final product in a vacuum oven at 60°C overnight.

Protocol 2: Quantification of Free Formaldehyde (Sodium Sulfite Method)

This is a standard titrimetric method for determining free formaldehyde content in resin solutions.[7]

Materials:

  • TF resin sample (approx. 1 g)

  • Sodium sulfite solution (1 M)

  • Sulfuric acid or Hydrochloric acid (0.1 M standard solution)

  • Thymolphthalein indicator

  • DI water

Procedure:

  • Sample Preparation: Accurately weigh about 1.0 g of the TF resin into a 250 mL Erlenmeyer flask. Add 50 mL of DI water and dissolve.

  • Neutralization: Add 3-4 drops of thymolphthalein indicator to the solution. The solution will likely be colorless or slightly colored.

  • Titration: Add 25 mL of 1 M sodium sulfite solution. The free formaldehyde reacts with sodium sulfite to form sodium hydroxide, turning the solution blue.

    • HCHO + Na₂SO₃ + H₂O → NaOH + CH₂(NaSO₃)OH

  • Quantification: Immediately titrate the solution with the standardized 0.1 M acid until the blue color disappears completely. Record the volume of acid used (V).

  • Calculation: Calculate the percentage of free formaldehyde using the following equation:

    • Free HCHO (%) = (V × N × 3.003) / W

    • Where:

      • V = volume of acid used in mL

      • N = normality of the acid (e.g., 0.1)

      • 3.003 = milliequivalent weight of formaldehyde × 100

      • W = weight of the resin sample in grams

References

  • Li, Y., Wang, X., Xia, J., et al. (2023). Flower-like Thiourea–Formaldehyde Resin Microspheres for the Adsorption of Silver Ions. Polymers, 15(11), 2423.

  • Mansuer, M., et al. (2018). Synthesis of Thiourea-Formaldehyde Resin for Cr Removal. Advanced Materials Research, 6.

  • Wikipedia contributors. (2024). Urea. In Wikipedia, The Free Encyclopedia.

  • Stark, J. (2017). Investigation of UF-resins - the Effect of the Formaldehyde/Urea Molar Ratio during Synthesis. Diva-Portal.org.

  • Zhang, W., et al. (2020). Condensation reaction and crystallization of urea-formaldehyde resin during the curing process. BioResources, 15(2).

  • Hamoud, M. M., et al. (2016). Reaction of thiourea with formaldehyde and simplest aliphatic diamines. Russian Journal of Organic Chemistry, 52(1), 123-128.

  • Al-Mhyawi, S. R., et al. (2024). Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. Polymers, 16(1), 133.

  • Singru, R. N., et al. (2012). O-Cresol, thiourea and formaldehyde terpolymer - A cation exchange resin. Der Pharma Chemica, 4(5), 1957-1965.

  • Names, J. J., et al. (1967). U.S. Patent No. 3,308,098. Washington, DC: U.S. Patent and Trademark Office.

  • Osemeahon, S. A., & Barminas, J. T. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. Current Journal of Applied Science and Technology, 39(6), 1-13.

  • No, B. Y., & Kim, M. G. (2004). pH control of the condensation reaction and its effect on the properties of formaldehyde/urea resins. Journal of Applied Polymer Science, 93(6), 2559-2569.

  • Science.gov. (n.d.). thiourea-formaldehyde chelating resin: Topics by Science.gov.

  • Tohmura, S., et al. (2000). Formaldehyde emission and high-temperature stability of cured urea-formaldehyde resins. Forest Products Society.

  • Tohmura, S., Hse, C. Y., & Higuchi, M. (2000). Formaldehyde emission and high-temperature stability of cured urea-formaldehyde resins. 10th International Symposium on Wood and Pulping Chemistry.

  • Li, Y., et al. (2023). The influence of thiourea–formaldehyde molar ratio on the morphology of FTFM. ResearchGate.

  • Pizzi, A., et al. (2019). Effect of the initial F/U molar ratio in urea-formaldehyde resins synthesis and its influence on the performance of medium density fiberboard panels. Holzforschung, 73(11), 1057-1064.

  • Pizzi, A., et al. (2019). Effect of the initial F/U molar ratio in urea-formaldehyde resins synthesis and its influence on the performance of medium density fiberboard panels. ResearchGate.

Sources

Technical Support Center: Purification of 1,3-Bis(hydroxymethyl)thiourea and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 1,3-Bis(hydroxymethyl)thiourea and its structurally related derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating and purifying these highly polar compounds. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for your specific derivative.

The core structure of this compound, featuring two hydrophilic hydroxymethyl groups and a polar thiourea backbone, imparts significant water solubility and a strong tendency for hydrogen bonding. These characteristics are central to its biological activity but also present distinct challenges for purification compared to less polar molecules. This guide offers a structured approach to overcoming these hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My compound is an oil or refuses to crystallize from solution. How can I induce crystallization?

Answer: This is a frequent issue with highly polar, hydrogen-bonding compounds which can prefer to remain in solution. The key is to carefully manipulate solubility.

  • Causality: Crystallization requires a supersaturated solution where molecules can organize into a lattice. The strong interaction of hydroxymethyl groups with polar solvents can inhibit this process. You need to find a solvent system where the compound has high solubility when hot and very low solubility when cold.

  • Solutions:

    • Anti-Solvent Addition: This is often the most effective technique. Dissolve your compound in a minimum amount of a polar solvent in which it is very soluble (e.g., ethanol, methanol, or warm water). Then, slowly add a less polar "anti-solvent" (e.g., dichloromethane, ethyl acetate, or diethyl ether) dropwise at room temperature or while warm, until you observe persistent cloudiness. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This controlled reduction in solubility is critical for forming high-quality crystals.

    • Solvent Screening: A systematic approach is best. Test solubility in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate). A good single solvent for recrystallization will fully dissolve the compound when hot but sparingly when cold. For thiourea derivatives, ethanol and ethanol/water mixtures are excellent starting points.[1][2]

    • Concentration & Cooling Rate: Ensure your hot solution is fully saturated. After dissolution, if you have too much solvent, you can boil some off. Crucially, allow the solution to cool to room temperature slowly, without disturbance. Rapid cooling (e.g., plunging into an ice bath) often leads to precipitation of amorphous solid or oiling out. Once crystals begin to form at room temperature, then you can move the flask to an ice bath to maximize yield.

    • Seeding: If you have a small amount of pure, solid material, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Question 2: My compound streaks severely on a silica gel TLC plate and has a very low Rf value (Rf < 0.1), even in 100% ethyl acetate. How do I develop a chromatographic purification method?

Answer: This behavior is a classic indicator of a very polar compound strongly adsorbing to the acidic silica gel stationary phase. The hydroxymethyl and N-H groups of your compound are likely forming strong hydrogen bonds with the silanol (Si-OH) groups on the silica surface.

  • Causality: The strong interaction prevents the mobile phase from effectively eluting the compound, leading to streaking and poor mobility. To achieve separation, you must either increase the eluent's strength to compete for binding sites or switch to a different stationary phase.

  • Solutions:

    • Use a Highly Polar Mobile Phase: A standard ethyl acetate/hexane system will not be effective. You need to move to much more polar solvent systems. A common starting point for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[3] Begin with 5% MeOH in DCM and gradually increase the methanol concentration to 10%, 15%, or even 20% until you achieve an Rf value between 0.2 and 0.4.

    • Add a Competitive Modifier: To reduce the strong interaction with acidic silica, add a small amount of a basic modifier to your eluent. A stock solution of 1-10% ammonium hydroxide in methanol can be prepared, and then 1-10% of this stock solution is used in dichloromethane.[3] This deprotonates the acidic silanol groups, reducing tailing.

    • Switch to Reverse-Phase Chromatography: If normal-phase silica is not working, reverse-phase (e.g., C18-functionalized silica) is an excellent alternative.[3] Here, the stationary phase is nonpolar, and a polar mobile phase (like water/methanol or water/acetonitrile) is used. Your polar compound will have weak interactions with the C18 and will elute quickly. This is often a highly effective method for purifying hydrophilic compounds.

Question 3: My compound appears to be decomposing during purification, especially when I remove the solvent on the rotary evaporator. What precautions should I take?

Answer: this compound and its derivatives can be thermally sensitive. The N-C(S)-N bond can be labile, and the hydroxymethyl groups can be prone to elimination or side reactions at elevated temperatures.

  • Causality: High heat provides the activation energy for decomposition pathways. The synthesis of thiourea itself can generate more impurities at excessively high temperatures.[4] This principle applies to its purification as well.

  • Solutions:

    • Low-Temperature Evaporation: Always remove solvents under reduced pressure using a rotary evaporator with the water bath set to a low temperature (e.g., 30-40 °C). Never heat aggressively.

    • Avoid Strong Acids and Bases (Unless Intentional): While modifiers can be used in chromatography, prolonged exposure to strong acids or bases at elevated temperatures can catalyze hydrolysis or rearrangement. Neutralize any acidic or basic workup steps before concentration.

    • Lyophilization (Freeze-Drying): For compounds that are soluble in water or tert-butanol, lyophilization is an excellent, gentle method for solvent removal that avoids heat entirely. This can be particularly useful for isolating highly hydrophilic products from aqueous solutions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best first-pass strategy for purifying a newly synthesized this compound derivative?

A1: Always attempt recrystallization first. It is the most cost-effective and scalable purification method. It selectively isolates the desired compound in a crystalline form, often removing amorphous impurities and by-products in the mother liquor. If the crude material is an oil or fails to crystallize after several attempts, then move on to column chromatography.

Q2: How can I definitively assess the purity of my final product?

A2: Purity should be assessed using a combination of orthogonal methods, as no single technique is foolproof.

  • Chromatography: A single, sharp spot on a TLC plate in at least two different solvent systems is a good indicator of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard.[6][7]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.[2]

  • Spectroscopy:

    • ¹H and ¹³C NMR: This is one of the most powerful tools. The absence of signals corresponding to impurities and correct integration ratios in the ¹H NMR spectrum are strong evidence of purity.[8][9]

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H, C=S, O-H).[10]

Q3: What are the most common impurities I should expect from the synthesis of this compound?

A3: The most common impurities arise from the starting materials and potential side reactions. These include:

  • Unreacted Starting Materials: Residual thiourea and formaldehyde.

  • Mono-substituted Product: 1-(Hydroxymethyl)thiourea.

  • Polymeric By-products: Formaldehyde can polymerize or form more complex condensation products with thiourea.

  • Residual Solvents: Solvents used in the reaction or initial workup.

Q4: Is an acid-base extraction a viable purification step?

A4: This should be approached with caution. The thiourea moiety is weakly basic and can be protonated by a strong acid. This would allow you to wash with an organic solvent to remove non-basic impurities. However, this compound is highly water-soluble, so you risk significant product loss into the aqueous phase during this procedure.[5] If attempted, the aqueous layer should be immediately re-basified and extracted with a very polar solvent, or the water should be removed by lyophilization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general workflow for purifying crystalline solids. The key is selecting the right solvent system.

  • Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents (e.g., water, ethanol, isopropanol). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If you observe insoluble impurities in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin as the solution cools.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the product by melting point and spectroscopic methods.

Protocol 2: Flash Column Chromatography for Polar Compounds

This method is adapted for compounds that do not move easily on silica gel.

  • TLC Analysis & Solvent System Selection:

    • Develop a TLC solvent system that gives your desired compound an Rf of ~0.2-0.4.

    • Start with 95:5 DCM:MeOH. If the Rf is too low, increase to 90:10, then 85:15.

    • If streaking is severe, use a modified eluent. For example: 90:9:1 DCM:MeOH:NH₄OH.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Pack the column as a slurry using your initial, least polar eluent mixture. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the column eluent or a stronger solvent like pure methanol.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This "dry loading" technique prevents band broadening and improves separation for polar compounds.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • Collect fractions and monitor their composition by TLC.

    • If separation is poor, a shallow gradient can be used (e.g., slowly increasing the percentage of methanol from 5% to 10% over the course of the run).

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure at low temperature (≤ 40 °C).

    • Place the resulting solid under high vacuum to remove residual solvent.

Data & Visualization

Table 1: Recrystallization Solvent Selection Guide
Solvent SystemPolarityTypical Use CaseExpected Outcome
WaterVery HighFor highly polar, water-soluble derivatives.Good for removing organic-soluble impurities.
EthanolHighA versatile solvent for many thiourea derivatives.Often yields high-quality crystals upon cooling.[1][2]
IsopropanolMedium-HighLess polar than ethanol; good for derivatives with more organic character.May provide better selectivity than ethanol.
Ethanol/WaterHigh (Tunable)A powerful mixed-solvent system.Allows fine-tuning of solubility for optimal crystal growth.
Methanol/DCMAnti-Solvent PairFor compounds that are very soluble in methanol.DCM acts as an anti-solvent to induce precipitation.
Diagrams

Below are graphical representations of key workflows to guide your decision-making process.

PurificationWorkflow Crude Crude Product Recrystallize Attempt Recrystallization Crude->Recrystallize Column Perform Column Chromatography Recrystallize->Column  No Crystals / Oil Purity Assess Purity (TLC, NMR, MP) Recrystallize->Purity  Crystals Form Column->Purity Success Pure Product Purity->Success  Meets Specs Failure Still Impure Purity->Failure  Fails Specs Failure->Column Re-purify with different method

Caption: General purification workflow for thiourea derivatives.

TLCTroubleshooting Start Compound streaks or Rf is near 0 on Silica TLC Decision1 Increase % of Polar Solvent (e.g., MeOH)? Start->Decision1 Decision2 Add Modifier (e.g., NH4OH)? Decision1->Decision2 No / Still bad Result1 Rf increases, spot shape improves Decision1->Result1 Yes Decision3 Switch to Reverse-Phase TLC? Decision2->Decision3 No / Still bad Result2 Streaking is eliminated Decision2->Result2 Yes Result3 Good mobility and spot shape achieved Decision3->Result3 Yes

Caption: Troubleshooting guide for common TLC purification issues.

References

  • CN110818605A - Synthetic method of thiourea.
  • Ho, Y. et al. (2012). 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2965. [Link]

  • Dains, F. B., & Brewster, R. Q. (1941). METHYLTHIOUREA. Organic Syntheses, 21, 84. [Link]

  • Franz, J. E., & Black, L. L. (1970). 1-METHYL-1-(1-NAPHTHYL)-2-THIOUREA. Organic Syntheses, 50, 86. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Retracted: Determination of thiourea by high performance liquid chromatography with different solvents. (2014). ResearchGate. [Link]

  • Li, S., et al. (2020). Synthesis and characterization of thiourea. Biblioteka Nauki. [Link]

  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (2021). Kent Academic Repository. [Link]

  • Various Authors. (2014). How can I purify my bis thiourea compound? ResearchGate. [Link]

  • Kumar, J., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv. [Link]

  • Titansmith1. (2021). Purification of strong polar and basic compounds. Reddit. [Link]

  • Olusola, I. J., et al. (2020). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. ResearchGate. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

Sources

Stability issues of 1,3-Bis(hydroxymethyl)thiourea under different pH and temperatures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability in Aqueous Solutions

Welcome to the Technical Support Center for 1,3-Bis(hydroxymethyl)thiourea (BHT). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of BHT in experimental settings. As a Senior Application Scientist, I've structured this guide to provide not just protocols, but a deeper understanding of the chemical principles governing BHT's behavior in solution.

Section 1: Understanding the Inherent Instability of this compound

This compound is a versatile molecule, often employed as a crosslinking agent or a formaldehyde donor in various applications. However, its efficacy is intrinsically linked to its stability, which can be significantly influenced by environmental factors such as pH and temperature. The primary mode of degradation for BHT is through the reversible retro-Mannich reaction, leading to the release of formaldehyde and thiourea.

Frequently Asked Questions (FAQs) about BHT Stability

Q1: My experiment requires dissolving BHT in an aqueous buffer. What is the primary stability concern I should be aware of?

A1: The principal stability issue with BHT in aqueous solutions is its tendency to undergo hydrolysis, leading to the release of formaldehyde and thiourea. This reaction is influenced by both pH and temperature. The hydroxymethyl groups on the thiourea backbone are susceptible to cleavage, particularly under non-neutral pH conditions and at elevated temperatures.

Q2: How does pH affect the stability of BHT solutions?

A2: The stability of BHT is significantly pH-dependent. Both acidic and basic conditions can catalyze its decomposition. While a definitive pH-rate profile for BHT is not extensively published, based on the chemistry of similar N-hydroxymethyl compounds, it is anticipated that BHT will exhibit its maximum stability in the slightly acidic to neutral pH range (approximately pH 4-7). Under strongly acidic or alkaline conditions, the rate of formaldehyde release is expected to increase.[1][2]

Q3: I need to heat my BHT solution. What temperature limitations should I consider?

A3: Elevated temperatures accelerate the degradation of BHT.[3][4] It is advisable to prepare BHT solutions fresh and at room temperature whenever possible. If heating is unavoidable, it is crucial to minimize both the temperature and the duration of heating. We recommend conducting preliminary experiments to assess the extent of degradation under your specific experimental conditions. Thermal degradation not only increases the rate of formaldehyde release but can also lead to the formation of other byproducts.[5][6]

Q4: I've noticed a decrease in the expected activity of BHT in my assay over time. Could this be a stability issue?

A4: Yes, a gradual loss of activity is a strong indicator of BHT degradation. As BHT decomposes into thiourea and formaldehyde, the concentration of the active crosslinking agent decreases, leading to reduced efficacy in your experiment. It is crucial to use freshly prepared solutions and to consider the stability of BHT under your specific storage and experimental conditions.

Q5: Are there any buffer components that I should avoid when working with BHT?

A5: Amine-containing buffers, such as Tris, should be used with caution.[7] The primary amine groups in these buffers can potentially react with the hydroxymethyl groups of BHT or the released formaldehyde, leading to the formation of adducts and interfering with your experiment. Phosphate and citrate buffers are generally more inert choices.[8][9] However, it is always recommended to perform a compatibility study with your chosen buffer system.

Section 2: Troubleshooting Guide for BHT Stability Issues

This section provides a structured approach to identifying and resolving common problems related to BHT instability.

Symptom: Inconsistent or Lower-than-Expected Experimental Results
Potential Cause Recommended Action Scientific Rationale
Degradation of BHT in stock solution Prepare fresh BHT solutions for each experiment. If a stock solution must be stored, aliquot and freeze at -20°C or below and minimize freeze-thaw cycles.BHT can degrade over time in aqueous solutions, even at refrigerated temperatures. Freezing slows down the degradation kinetics.
pH-induced degradation Measure the pH of your final experimental solution after the addition of BHT. Adjust the pH to the optimal range (typically slightly acidic to neutral) if necessary.Both acidic and basic conditions can accelerate the hydrolysis of the N-hydroxymethyl groups, leading to the release of formaldehyde and loss of BHT integrity.[10]
Temperature-induced degradation Avoid heating BHT solutions. If your protocol requires an elevated temperature, perform a time-course experiment to determine the rate of degradation at that temperature and adjust your protocol accordingly.Thermal energy increases the rate of the retro-Mannich reaction, leading to faster decomposition of BHT.[11]
Incompatible buffer system Switch to a non-amine-containing buffer such as phosphate or citrate. Perform a control experiment to compare the performance of BHT in different buffer systems.Amine-containing buffers can react with BHT or its degradation products, leading to artifacts and reduced efficacy.[7]
Symptom: Presence of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC)
Potential Cause Recommended Action Scientific Rationale
Formation of degradation products Identify the degradation products. The primary degradation products are expected to be thiourea and formaldehyde. Use a stability-indicating analytical method to monitor the purity of your BHT solution over time.The appearance of new peaks corresponding to thiourea or other byproducts is a direct indication of BHT degradation. Formaldehyde itself is often difficult to detect by standard UV-HPLC and may require derivatization.[12]
Reaction with media components Analyze a blank solution containing all experimental components except BHT to identify any interfering peaks.Components of your reaction mixture could be reacting with BHT or its degradation products, leading to the formation of new chemical entities.

Section 3: Experimental Protocols for Assessing BHT Stability

To empower you to validate the stability of BHT under your specific experimental conditions, we provide the following detailed protocols.

Protocol for a Preliminary pH-Dependent Stability Study

Objective: To determine the optimal pH range for BHT stability in your chosen buffer system.

Materials:

  • This compound (BHT)

  • A series of buffers at different pH values (e.g., citrate buffer at pH 3, 4, 5; phosphate buffer at pH 6, 7, 8; carbonate buffer at pH 9, 10)

  • High-purity water

  • HPLC system with a C18 column

  • UV detector

Procedure:

  • Prepare a stock solution of BHT in high-purity water (e.g., 10 mg/mL).

  • For each pH to be tested, prepare a solution of BHT at a known concentration (e.g., 1 mg/mL) in the corresponding buffer.

  • Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC system to determine the initial peak area of BHT.

  • Incubate the remaining solutions at a constant temperature (e.g., room temperature or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto the HPLC system.

  • Monitor the decrease in the peak area of BHT and the appearance of any new peaks over time.

  • Plot the percentage of BHT remaining versus time for each pH to determine the degradation rate. The pH at which the degradation rate is the lowest is the optimal pH for stability.

Protocol for a Temperature-Dependent Stability Study

Objective: To assess the impact of temperature on the stability of BHT at a fixed pH.

Materials:

  • This compound (BHT)

  • Buffer at the optimal pH determined from the previous study

  • High-purity water

  • HPLC system with a C18 column

  • UV detector

  • Incubators or water baths at different temperatures (e.g., 25°C, 37°C, 50°C)

Procedure:

  • Prepare a stock solution of BHT in the chosen buffer at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into separate vials for each temperature to be tested.

  • Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system to determine the initial peak area of BHT.

  • Place the vials in the incubators or water baths at the respective temperatures.

  • At predetermined time points, withdraw an aliquot from each vial and inject it onto the HPLC system.

  • Monitor the decrease in the peak area of BHT over time for each temperature.

  • Plot the percentage of BHT remaining versus time for each temperature to determine the degradation rate constants. This will provide a quantitative measure of the impact of temperature on BHT stability.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential for accurately monitoring the degradation of BHT.[13][14][15][16]

Objective: To develop an HPLC method that can separate BHT from its potential degradation products and other experimental components.

Recommended Starting Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with a low percentage of B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where BHT has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10-20 µL

Method Development and Validation:

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation of BHT under various stress conditions (acidic, basic, oxidative, and thermal).

    • Acidic: Treat BHT solution with 0.1 M HCl.

    • Basic: Treat BHT solution with 0.1 M NaOH.

    • Oxidative: Treat BHT solution with 3% H₂O₂.

    • Thermal: Heat a solution of BHT.

  • Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent BHT peak.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Section 4: Visualizing BHT Degradation and Troubleshooting

BHT Degradation Pathway

BHT_Degradation cluster_conditions Influencing Factors BHT This compound Thiourea Thiourea BHT->Thiourea Hydrolysis (retro-Mannich) Formaldehyde Formaldehyde (x2) BHT->Formaldehyde Hydrolysis (retro-Mannich) pH pH (Acidic/Basic) pH->BHT Temp Temperature Temp->BHT

Caption: The primary degradation pathway of this compound (BHT) involves hydrolysis to thiourea and formaldehyde, a reaction accelerated by non-neutral pH and elevated temperatures.

Troubleshooting Workflow for BHT Stability

Troubleshooting_Workflow start Inconsistent Experimental Results with BHT check_solution Is the BHT solution prepared fresh? start->check_solution prepare_fresh Prepare fresh solution for each experiment. check_solution->prepare_fresh No check_pH What is the pH of the experimental solution? check_solution->check_pH Yes prepare_fresh->check_pH adjust_pH Adjust pH to optimal range (e.g., 4-7). check_pH->adjust_pH Outside optimal range check_temp Is the solution heated? check_pH->check_temp Within optimal range adjust_pH->check_temp avoid_heat Avoid heating. If necessary, minimize time and temperature. check_temp->avoid_heat Yes check_buffer What buffer is being used? check_temp->check_buffer No avoid_heat->check_buffer change_buffer Switch to a non-amine containing buffer (e.g., phosphate). check_buffer->change_buffer Amine-based end Improved BHT Stability and Consistent Results check_buffer->end Non-amine change_buffer->end

Caption: A systematic workflow for troubleshooting common stability issues encountered when using this compound (BHT) in experimental settings.

References

  • Janković, B., Dodevski, V., Jankovic, M., & Marinović-Cincović, M. (2025). Thermal behaviour of hydroxymethyl compounds as models for adhesive resins. Journal of Thermal Analysis and Calorimetry.
  • Cornell, J. (n.d.). The Effect of Buffers on Protein Conformational Stability.
  • Thermo Fisher Scientific. (n.d.).
  • Waters. (n.d.).
  • Ross, D., Farmer, P. B., Gescher, A., Hickmann, M., & Threadgill, M. D. (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 32(11), 1773–1781.
  • Pramod, K., Ansari, S. H., & Ali, J. (2014). The Impact of Buffer on Solid-State Properties and Stability of Freeze-Dried Dosage Forms. Indian Journal of Pharmaceutical Sciences.
  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.
  • Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.
  • Reddit. (2025). Thiourea hydrolysis mechanism?
  • Chen, S., Gale, P. F. W., & Wang, H. (2005). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 109(36), 17281–17289.
  • Wang, P. G., Xian, M., & Tang, X. (2015). Investigation on formaldehyde release from preservatives in cosmetics. International Journal of Cosmetic Science, 37(4), 434–440.
  • ResearchGate. (n.d.). log k pH = f ( pH )
  • ResearchGate. (n.d.). Kinetics of Thermal Decomposition of Thiourea.
  • Li, Y., et al. (2023). Exploring the Thermal Degradation of Bakelite: Non-Isothermal Kinetic Modeling, Thermodynamic Insights, and Evolved Gas Analysis via Integrated In Situ TGA/MS and TGA/FT-IR Techniques. Polymers, 15(16), 3418.
  • ResearchGate. (n.d.). Theoretical study on the thermal decomposition of thiourea.
  • ResearchGate. (n.d.). Simple Thiourea Hydrolysis or Intermediate Complex Mechanism?
  • Lu, W., Su, X., Klein, M. S., Lewis, I. A., & Fiehn, O. (2017). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 89(10), 5348–5355.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Crosslinking Reactions.
  • ResearchGate. (2019).
  • ResearchGate. (n.d.). Oxidation and Decomposition Kinetics of Thiourea Oxides.
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Crosslinking Technology.
  • HSE Consultations Hub. (n.d.). UK REACH - RMOA for formaldehyde and formaldehyde releasers.
  • National Center for Biotechnology Information. (2019).
  • Tan, S. L., Jotani, M. M., & Tiekink, E. R. T. (2019). 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea: crystal structure, Hirhfeld surface analysis and computational study.
  • Myers, G. E. (1986). Mechanisms of Formaldehyde Release from Bonded Wood Products. In Formaldehyde Release from Wood Products. American Chemical Society.
  • ResearchGate. (n.d.). Oxidation of Thiourea and Substituted Thioureas.
  • Wikipedia. (n.d.). Thiourea.
  • Kim, M. G. (2001). Formaldehyde emission and high-temperature stability of cured urea-formaldehyde resins.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • National Center for Biotechnology Information. (2021).
  • MDPI. (2020). Mechanical Properties and Formaldehyde Release of Particleboard Made with Lignin-Based Adhesives.
  • OUCI. (n.d.). Oxidation and Decomposition Kinetics of Thiourea Oxides.
  • ResearchGate. (n.d.). Effect of buffers on the ertapenem stability in aqueous solution.

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Technical Support Center: Enhancing the Solubility of Thiourea Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor solubility of thiourea derivatives in biological assays. Our goal is to equip you with the knowledge to design robust experimental protocols and generate reliable, reproducible data.

I. Troubleshooting Guide: From Basic Dissolution to Advanced Formulation

Thiourea derivatives are a versatile class of compounds with significant potential in drug discovery.[1] However, their often lipophilic nature presents a considerable hurdle in achieving the aqueous solubility required for most biological assays.[2][3] This guide will walk you through a systematic approach to tackle these solubility challenges.

A. Initial Solvent Selection and Stock Preparation

The first step in any biological assay is the preparation of a concentrated stock solution. The choice of solvent is critical and can significantly impact the outcome of your experiments.

Q1: What is the best starting solvent for my thiourea derivative?

For most poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent.[2][4] Its strong solubilizing power for a wide range of organic molecules makes it an industry standard.[4]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing the Compound: Accurately weigh 1-5 mg of your thiourea derivative using a calibrated analytical balance.

  • Calculating the Volume of DMSO:

    • Determine the molecular weight (MW) of your compound.

    • Use the following formula to calculate the required volume of DMSO for a 10 mM stock: Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000

  • Dissolution: Add the calculated volume of 100% anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle heating in a water bath (30-40°C) or sonication for 5-10 minutes can be applied.

  • Storage: Store the stock solution in a tightly sealed, low-retention vial at -20°C or -80°C to prevent degradation and absorption of atmospheric water.[4] Avoid repeated freeze-thaw cycles.[4]

Table 1: Properties of Common Solvents for Biological Assays

SolventPolarityProsConsMax Recommended Concentration in Cell-Based Assays
DMSO Polar aproticExcellent solubilizing power for a wide range of compounds.[4]Can be cytotoxic at concentrations >0.5%.[2][4][5][6] May cause compound precipitation upon aqueous dilution.[4][7]0.1% - 0.5%[2][5][6]
Ethanol Polar proticLess toxic than DMSO for some cell lines.Can affect cellular processes.[5] Less effective at solubilizing highly nonpolar compounds.< 0.5%
Methanol Polar proticGood solvent for many organic compounds.[8]More toxic to cells than ethanol.< 0.1%
B. Advanced Strategies for Persistent Solubility Issues

If your thiourea derivative precipitates upon dilution in your aqueous assay buffer or if you require a higher final concentration than achievable with DMSO alone, more advanced strategies are necessary.

1. Co-Solvent Systems

The use of a co-solvent can improve the solubility of hydrophobic compounds in aqueous solutions.[9][10]

Q2: My compound precipitates when I dilute my DMSO stock into the assay buffer. What can I do?

This is a common issue known as "DMSO shock" or precipitation upon dilution.[4][7] Performing serial dilutions in 100% DMSO before the final dilution into the aqueous medium can mitigate this.[4] If precipitation persists, a co-solvent system may be beneficial.

Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Troubleshooting cluster_2 Validation A Thiourea Derivative B Prepare 10 mM Stock in 100% DMSO A->B C Dilute to Final Concentration in Aqueous Buffer B->C D Observe for Precipitation C->D E Precipitation Observed D->E Issue I Solubility Achieved D->I Success F Option 1: pH Modification E->F G Option 2: Co-Solvent System E->G H Option 3: Cyclodextrin Complexation E->H F->I G->I H->I J Perform Vehicle Control Assay I->J K Proceed with Biological Assay J->K

Caption: A systematic workflow for addressing solubility issues with thiourea derivatives.

2. pH Modification

For ionizable thiourea derivatives, adjusting the pH of the assay buffer can significantly enhance solubility.[11][12][13]

Q3: Can I use pH to improve the solubility of my compound?

Yes, if your thiourea derivative has an ionizable group (e.g., an acidic or basic moiety), altering the pH of your buffer can increase its solubility.[11][13] For a weakly acidic compound, increasing the pH will deprotonate it, making it more soluble in aqueous media. Conversely, for a weakly basic compound, decreasing the pH will lead to protonation and increased solubility.

Protocol 2: pH-Dependent Solubility Testing

  • Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffer system is compatible with your biological assay.

  • Spike with Compound: Add a small aliquot of your concentrated DMSO stock solution to each buffer to achieve the desired final concentration.

  • Equilibrate: Gently mix the solutions and allow them to equilibrate at the assay temperature for a set period (e.g., 1-2 hours).

  • Observe and Quantify: Visually inspect for precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Select Optimal pH: Choose the pH that provides the best solubility without compromising the integrity of your assay.

3. Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][16] They can encapsulate poorly soluble molecules, forming inclusion complexes that enhance their aqueous solubility.[14][15][16][17][18]

Q4: I need to achieve a high concentration of my compound in an aqueous solution without using organic solvents. Is this possible?

Cyclodextrin-based formulations are an excellent strategy for this scenario. By forming an inclusion complex, the cyclodextrin effectively shields the hydrophobic thiourea derivative from the aqueous environment, significantly increasing its solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[15]

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Components cluster_1 Result A Hydrophobic Thiourea Derivative C Water-Soluble Inclusion Complex A->C Encapsulation B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) B->C

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.

II. Frequently Asked Questions (FAQs)

Q5: What is the maximum concentration of DMSO my cells can tolerate?

While the general recommendation is to keep the final DMSO concentration below 0.5%, the actual tolerance is cell-line dependent.[2][5][6] It is crucial to perform a vehicle control experiment where cells are treated with the same concentration of DMSO as your test compound to assess any solvent-induced effects on cell viability and assay performance.[4]

Q6: My compound seems to come out of solution during long incubation periods. How can I prevent this?

This can happen if the compound concentration is at the limit of its solubility in the assay medium. Consider the following:

  • Lower the final concentration: If your assay sensitivity allows, reducing the compound concentration may prevent precipitation.

  • Include a solubility enhancer: The continuous presence of a solubilizing agent like a low concentration of a non-ionic surfactant (e.g., Tween-80) or a cyclodextrin can help maintain solubility over time.[9]

  • Increase mixing: Gentle, continuous agitation during incubation (if compatible with your assay) can sometimes help keep the compound in solution.

Q7: Are there any other advanced formulation strategies I can consider?

Yes, for more challenging compounds, several other formulation strategies exist, though they often require more extensive development:

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at the molecular level.[11][19][20][21]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution rate.[9][11][19][21]

  • Lipid-Based Formulations: The drug is dissolved in a lipid vehicle, which can form micelles or emulsions in an aqueous environment.[22][23][24]

These advanced techniques are powerful but require careful optimization and characterization.

III. Conclusion

Improving the solubility of thiourea derivatives is a critical step in obtaining reliable data from biological assays. By starting with a systematic approach to solvent selection and progressively employing more advanced techniques such as pH modification and cyclodextrin complexation when needed, researchers can overcome many of the challenges associated with these promising compounds. Always remember to validate your chosen solubilization method with appropriate vehicle controls to ensure the observed biological effects are due to the compound itself and not the formulation.

IV. References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google Cloud. Retrieved January 22, 2026, from

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). World Pharma Today. Retrieved January 22, 2026, from

  • Popescu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Retrieved January 22, 2026, from

  • Wieser, A., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved January 22, 2026, from

  • Nielsen, G. D., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Basic & Clinical Pharmacology & Toxicology. Retrieved January 22, 2026, from

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved January 22, 2026, from

  • FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS. (n.d.). Purdue e-Pubs. Retrieved January 22, 2026, from

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Science. Retrieved January 22, 2026, from

  • Singh, G., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Retrieved January 22, 2026, from

  • Popescu, A. M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved January 22, 2026, from

  • Fahr, A., & Liu, X. (2007). Drug delivery strategies for poorly water-soluble drugs. Expert Opinion on Drug Delivery. Retrieved January 22, 2026, from

  • Nielsen, G. D., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved January 22, 2026, from

  • Nielsen, G. D., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved January 22, 2026, from

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (2025). ResearchGate. Retrieved January 22, 2026, from

  • Fischer, M., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Retrieved January 22, 2026, from

  • Kumar, S., & S, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 22, 2026, from

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). BenchChem. Retrieved January 22, 2026, from

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. Retrieved January 22, 2026, from

  • Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research. Retrieved January 22, 2026, from

  • how to improve the solubility of 1-(4-Iodo-2-methylphenyl)thiourea for biological assays. (n.d.). BenchChem. Retrieved January 22, 2026, from

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2021). PubMed Central. Retrieved January 22, 2026, from

  • Compound Precipitation in High-Concentration DMSO Solutions. (2025). ResearchGate. Retrieved January 22, 2026, from _

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018). MedCrave online. Retrieved January 22, 2026, from

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Journal of Drug Delivery and Therapeutics. Retrieved January 22, 2026, from

  • Can we predict compound precipitation in DMSO stocks? (2014). Sussex Drug Discovery Centre. Retrieved January 22, 2026, from

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (2013). Sigma-Aldrich. Retrieved January 22, 2026, from

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2025). ResearchGate. Retrieved January 22, 2026, from

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). PubMed Central. Retrieved January 22, 2026, from

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). ResearchGate. Retrieved January 22, 2026, from

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). DergiPark. Retrieved January 22, 2026, from

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2021). PubMed Central. Retrieved January 22, 2026, from

  • solubility enhancement -by pH change & complexation. (2018). Slideshare. Retrieved January 22, 2026, from

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. Retrieved January 22, 2026, from

  • Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). MDPI. Retrieved January 22, 2026, from

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved January 22, 2026, from

  • Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. (2025). ResearchGate. Retrieved January 22, 2026, from

  • Water-soluble thiourea dioxide derivatives and process for preparing same. (1991). Google Patents. Retrieved January 22, 2026, from

  • Organic pH modifier. (2006). Chromatography Forum. Retrieved January 22, 2026, from

  • Methods for improving the aqueous solubility of water-insoluble or sparingly water-soluble hydrophobic organic compounds. (2018). Google Patents. Retrieved January 22, 2026, from

  • novel urea, thiourea and selenourea derivatives of diselenides: synthesis and leishmanicidal activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). PubMed. Retrieved January 22, 2026, from

  • Water Soluble Thiourea Derivatives And Methods For Making The Same. (1994). Google Patents. Retrieved January 22, 2026, from

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved January 22, 2026, from

Sources

Overcoming challenges in the characterization of 1,3-Bis(hydroxymethyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Bis(hydroxymethyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and characterization of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental issues.

Introduction to this compound

This compound is a versatile organic compound with applications in various fields, including as a cross-linking agent and in the synthesis of more complex molecules.[1][2] Its structure, featuring both nucleophilic sulfur and nitrogen atoms and reactive hydroxymethyl groups, presents unique challenges in its characterization.[3] This guide aims to provide practical, field-proven insights to overcome these hurdles.

Troubleshooting Guides

Section 1: Synthesis and Purification

Question 1: I've synthesized this compound, but my yield is low and I have multiple byproducts. What could be the cause?

Answer: Low yields and the presence of impurities are common challenges in the synthesis of this compound. The reaction of thiourea with formaldehyde is reversible and can lead to a mixture of products.

Causality Behind Experimental Choices: The key to a successful synthesis is controlling the reaction equilibrium and minimizing side reactions. The hydroxymethyl groups are prone to further reactions, such as condensation or decomposition.

Troubleshooting Steps:

  • Control of Stoichiometry: Ensure the molar ratio of thiourea to formaldehyde is optimized. An excess of formaldehyde can lead to the formation of polymeric byproducts.

  • pH Control: The reaction is sensitive to pH. Maintaining a slightly alkaline pH can favor the desired product formation.

  • Temperature Management: The reaction is typically carried out at low temperatures to minimize the formation of byproducts.[4]

  • Purification Strategy: Recrystallization is a common method for purifying this compound. A solvent system of ethanol-water is often effective.

Experimental Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification s1 Dissolve thiourea in water s2 Add formaldehyde solution dropwise at 0-5 °C s1->s2 s3 Stir for 2-4 hours at controlled temperature s2->s3 s4 Monitor reaction by TLC s3->s4 p1 Filter the crude product s4->p1 Reaction complete p2 Wash with cold water p1->p2 p3 Recrystallize from ethanol/water p2->p3 p4 Dry under vacuum p3->p4 Thione Thione Form Thiol Thiol Form Thione->Thiol Equilibrium Thiol->Thione

Sources

Technical Support Center: Strategies to Reduce the Toxicity of Thiourea-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Thiourea Compounds

Thiourea and its derivatives represent a versatile class of organosulfur compounds with significant therapeutic potential, including anticancer, antiviral, and antimicrobial properties.[1][2] The core thiourea scaffold (SC(NH₂)₂) is a valuable pharmacophore due to its ability to form stable hydrogen bonds and interact with various biological targets.[3][4] However, the very reactivity that makes these compounds effective also predisposes them to significant toxicity, posing a major hurdle in drug development.

Common toxicities associated with thiourea-based compounds include inhibition of thyroid gland function (hypothyroidism), hepatotoxicity, and potential carcinogenicity at high doses.[1][5] This guide serves as a technical resource for researchers and drug development professionals encountering toxicity issues with thiourea-based compounds. It provides troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help mitigate toxicity while preserving therapeutic efficacy.

Section 1: Understanding the Mechanisms of Thiourea Toxicity (FAQs)

A foundational understanding of why a compound is toxic is the first step toward rationally designing a solution. This section addresses the core mechanisms of thiourea-induced toxicity.

Q1: What is the primary mechanism of thiourea-induced thyroid toxicity?

A1: The principal mechanism is the inhibition of thyroid peroxidase (TPO), a critical enzyme in the synthesis of thyroid hormones (T3 and T4).[1][6] Thiourea compounds act as competitive inhibitors of TPO, preventing the iodination of tyrosine residues on thyroglobulin. This disruption of hormone synthesis leads to hypothyroidism, which can manifest as thyroid hyperplasia and, in chronic high-dose animal studies, thyroid tumors.[5][7] The inhibition is often reversible and dependent on the presence of iodide ions.[6]

Q2: How do thiourea compounds cause liver damage (hepatotoxicity)?

A2: Hepatotoxicity is often linked to the metabolic activation of the thiourea moiety by flavin-containing monooxygenases (FMOs), particularly the major human hepatic isoform, FMO3.[8] This process can generate reactive, short-lived intermediates like formamidine sulfinic acid.[5] These reactive metabolites can covalently bind to cellular macromolecules or deplete cellular antioxidants, such as glutathione (GSH), leading to oxidative stress, cellular damage, and apoptosis.[8]

Q3: Are thiourea compounds genotoxic?

A3: The evidence regarding genotoxicity is mixed, but thiourea itself is generally not considered to be a direct-acting genotoxic carcinogen.[5][9] It has shown negative results in many bacterial gene mutation assays.[5] However, some in vitro studies have reported that it can induce chromosomal recombination or micronucleus formation in certain mammalian cell lines.[9] The consensus is that the carcinogenicity observed in animal models is likely a secondary effect of chronic thyroid stimulation rather than direct DNA damage.[5]

Section 2: Troubleshooting Guides & Mitigation Strategies

This section provides actionable strategies in a Q&A format to address specific toxicity issues encountered during experiments.

Q2.1: My lead thiourea compound shows high cytotoxicity in normal cell lines. What are my initial troubleshooting steps?

A2.1: High off-target cytotoxicity is a common challenge. A logical workflow can help diagnose and solve the problem.

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Workflow for troubleshooting high in vitro cytotoxicity.


  • Causality: Before exploring complex solutions, ensure the observed toxicity isn't an artifact of incorrect concentration or impurities. Once confirmed, assessing the role of oxidative stress is a key diagnostic step. Co-administration with an antioxidant like N-acetylcysteine (NAC) can protect normal cells.[8][10] If this works, it confirms that reactive oxygen species (ROS) are a major contributor to the toxicity. If NAC fails to protect cells, the toxicity may be due to other mechanisms, such as irreversible binding to a critical protein, necessitating structural modification or formulation changes.

Q2.2: How can I structurally modify a thiourea scaffold to reduce its toxicity?

A2.2: Rational structural modification is a cornerstone of medicinal chemistry to improve a drug's safety profile.

  • Bioisosteric Replacement: This is a highly effective and historically validated strategy. The thiourea moiety can be replaced with a less toxic bioisostere, such as a cyanoguanidine or a 2,2-diamino-1-nitroethene group.[2] This was famously done in the development of the H₂-receptor antagonist cimetidine from its toxic thiourea-containing predecessor, metiamide.[2] These groups often retain the necessary hydrogen-bonding capabilities for biological activity but avoid the metabolic liabilities of the thiourea group.

  • Steric Hindrance: Introduce bulky substituents near the sulfur atom. This can sterically block the metabolic FMO enzymes from accessing the sulfur, thereby preventing the formation of toxic reactive intermediates.[3]

  • Electronic Modification: Add electron-withdrawing or electron-donating groups to the aryl rings of the compound. This alters the electronic properties of the thiourea core, which can decrease its propensity for metabolic oxidation. The impact of specific substituents must be determined empirically.[3][11]

  • Prodrug Approach: Convert the thiourea into a prodrug that releases the active compound at the target site. For sulfur-containing compounds, one strategy is to create a more stable persulfide or a sulfoxide that is metabolized to the active form.[12][13][14] This can reduce systemic exposure to the potentially toxic parent molecule.

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Strategies for structural modification to reduce toxicity.


Q2.3: What formulation strategies can be used to minimize the toxicity of a thiourea compound?

A2.3: Advanced formulation can alter a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties to reduce toxicity.[15]

  • Pharmacokinetic Modulation: The goal here is to modify the drug's release profile to avoid high peak plasma concentrations (Cmax), which are often linked to toxicity.[15]

    • Controlled-Release Formulations: Using matrix tablets or encapsulation in polymers can slow down the release of the drug, flattening the plasma concentration curve and lowering Cmax while maintaining the therapeutic area under the curve (AUC).[16]

    • Nanoparticle Encapsulation: Formulating the compound within lipid-based nanoparticles (e.g., cubosomes, liposomes) can alter its distribution in the body, potentially reducing accumulation in sensitive organs like the liver and thyroid.[17] This can also improve the solubility of poorly soluble compounds.[18]

  • Pharmacodynamic Modulation: This approach involves co-administering an agent that counteracts the toxicity of the primary drug.[15]

    • Co-formulation with Cytoprotective Agents: If toxicity is known to be caused by a specific mechanism like oxidative stress, co-formulating the thiourea compound with an antioxidant like NAC or Vitamin E can provide localized protection.[10]

Formulation Strategy Mechanism of Toxicity Reduction Primary Advantage Considerations
Controlled-Release Reduces peak plasma concentration (Cmax).[15]Simple to implement for oral drugs; reduces Cmax-related toxicity.May alter efficacy if a high Cmax is required for the therapeutic effect.
Nanoparticle Encapsulation Alters biodistribution, enhances solubility, provides sustained release.[17][18]Can target drug delivery away from sensitive tissues; improves bioavailability.More complex and costly manufacturing process.
Co-formulation with Antioxidant Scavenges reactive oxygen species (ROS) at the site of action.[10]Directly counteracts a known toxicity mechanism.Requires compatibility of both agents in a single formulation; potential for drug-drug interactions.

Section 3: Key Experimental Protocols

Trustworthy data begins with robust protocols. The following are step-by-step guides for essential toxicity assays.

Protocol 3.1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol assesses cell metabolic activity as an indicator of cell viability.[19][20]

  • Objective: To determine the concentration of a thiourea compound that reduces the viability of a cell line by 50% (IC50).

  • Materials:

    • Cell line of interest (e.g., HepG2 for hepatotoxicity, HaCaT for normal keratinocytes)[21][22]

    • Complete cell culture medium

    • Thiourea test compound, dissolved in DMSO

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • 96-well plates, multichannel pipette, plate reader (570 nm)

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the thiourea compound in culture medium. The final DMSO concentration should be <0.5%. Replace the medium in the wells with 100 µL of the compound dilutions.

      • Negative Control: Wells with cells treated with vehicle (medium + DMSO) only.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3.2: Ames Test for Mutagenicity

This is a widely used method to assess the mutagenic potential of a chemical compound.[21]

  • Objective: To determine if a thiourea derivative can induce mutations in a bacterial strain.

  • Materials:

    • Salmonella typhimurium tester strains (e.g., TA98, TA100)

    • Thiourea test compound

    • S9 fraction from rat liver (for metabolic activation)

    • Positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98)

    • Minimal glucose agar plates

  • Methodology (Plate Incorporation Method):

    • Preparation: To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (if metabolic activation is being tested).

    • Incubation: Incubate the mixture at 37°C for 20 minutes.

    • Plating: Add 2 mL of molten top agar to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Counting: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).

    • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative (vehicle) control.

References

  • Shargel, L., & Sussman, S. (2006).
  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Pharmacology of Thiourea.
  • Zheng, Y., et al. (2020).
  • Wang, H., & Xian, M. (2020). Prodrugs of hydrogen sulfide and related sulfur species: recent development. PubMed.
  • Formulation Strategies for High Dose Toxicology Studies: Case Studies. (n.d.).
  • DeBois, K. P., Holm, L. W., & Doyle, W. L. (1946). Studies on the mechanism of action of thiourea and related compounds; metabolic changes after acute poisoning by alphanaphthylthiourea. Journal of Pharmacology and Experimental Therapeutics.
  • Riccardi, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.
  • Thiourea (CICADS 49, 2003). (2003). INCHEM.
  • Zhao, Y., et al. (2015). Hydrogen sulfide prodrugs—a review. PubMed Central.
  • The Importance of Formulation Design in Oral GLP Toxicology Studies. (2018). Altasciences.
  • Singh, D., et al. (2023).
  • Svarovsky, S. A., & Hanzlik, R. P. (2001). A Possible Mechanism for Thiourea-Based Toxicities: Kinetics and Mechanism of Decomposition of Thiourea Dioxides in Alkaline Solutions. The Journal of Physical Chemistry B.
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  • Strategies to reduce cytotoxicity of 1-(4-Iodo-2-methylphenyl)thiourea in normal cells. (2025). BenchChem.
  • Smith, P. B., et al. (2002). Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3. PubMed.
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  • De Groot, L.J., et al. (2016). Effects of the Environment, Chemicals and Drugs on Thyroid Function. Endotext.
  • Wang, H., et al. (2022). Prodrugs of Persulfide and Sulfide: Is There a Pharmacological Difference between the Two in the Context of Rapid Exchanges among Various Sulfur Species In Vivo? PubMed.
  • Bibi, F., et al. (2022). In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. ACS Omega.
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry.
  • Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. (n.d.). PubMed Central.
  • Formulation and Characterization of Capecitabine Loaded Cubosomes as a Dermal Drug Delivery System. (2026). Dovepress.
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Technical Support Center: Optimization of Catalyst Selection for Reactions Involving 1,3-Bis(hydroxymethyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 1,3-Bis(hydroxymethyl)thiourea (BHT). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to achieve optimal reaction outcomes, including high yields, selectivity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions regarding the use of this compound and the role of catalysis in its reactions.

Q1: What are the primary applications of this compound (BHT)?

This compound is a versatile bifunctional molecule primarily used as a cross-linking agent in various polymer systems.[1][2] Its two hydroxymethyl groups can react with functional groups on polymer chains, such as hydroxyls, amides, or carboxyls, to form stable covalent bonds, thereby creating a three-dimensional network. This is particularly valuable in the textile industry for creating anti-wrinkle finishes and in the manufacturing of resins and adhesives. Additionally, its core thiourea structure imparts unique properties, and it can serve as a precursor or intermediate in the synthesis of more complex heterocyclic compounds and biologically active molecules.[3][4]

Q2: What is the fundamental role of a catalyst in reactions involving BHT?

A catalyst serves to accelerate the rate of reaction between BHT's hydroxymethyl groups and the target substrate. The primary mechanism involves the activation of either the electrophile or the nucleophile.[5] In most cross-linking applications, the catalyst functions as a Lewis or Brønsted acid that activates the substrate, making it more susceptible to nucleophilic attack by the hydroxyl groups of BHT. In other synthetic applications, bifunctional catalysts containing a thiourea moiety can activate an electrophile through hydrogen bonding while a basic site on the same catalyst activates the nucleophile.[6][7][8]

Q3: What are the common classes of catalysts used for reactions with BHT?

Catalyst selection is dictated by the substrate, solvent, and desired reaction outcome. The main classes include:

  • Acid Catalysts: Lewis acids (e.g., MgCl₂, ZnCl₂, AlCl₃) and Brønsted acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) are commonly used, especially in cross-linking reactions with polymers like cellulose.

  • Base Catalysts: While less common for typical cross-linking, bases can be used in specific synthetic transformations where BHT acts as a nucleophile after deprotonation.

  • Organocatalysts: Thiourea-based organocatalysts are a sophisticated class known for their ability to activate substrates through hydrogen bonding.[9][10] While BHT is the reagent in this context, understanding the principles of thiourea catalysis is crucial for optimizing reactions where BHT is a component in a more complex transformation, such as an asymmetric synthesis.[7]

Q4: How does the molecular structure of BHT influence catalyst selection?

The structure of BHT presents both opportunities and challenges for catalysis:

  • Hydroxymethyl Groups: These are the primary reactive sites for cross-linking. An effective catalyst must facilitate their reaction without causing undesirable side reactions like dehydration to form an imine or self-polymerization.

  • Thiourea Core: The N-H protons of the thiourea moiety are acidic and can act as hydrogen bond donors.[6] This allows BHT to participate in activating other molecules. A selected catalyst should not interfere with this intrinsic capability unless intended. The sulfur atom can also coordinate with certain metal catalysts, which could lead to catalyst inhibition.

  • Potential for Intramolecular Hydrogen Bonding: The molecule can form internal hydrogen bonds, which might affect its conformation and reactivity.[11] The catalyst and solvent system must be able to overcome these interactions to allow for reaction.

Section 2: Catalyst Selection and Optimization Workflow

Optimizing catalyst selection is a systematic process. The following workflow provides a structured approach to identifying the most effective catalyst for your specific application.

Catalyst_Selection_Workflow cluster_0 Phase 1: Planning & Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-up A Define Reaction (Substrates, Desired Product, Target Yield/Selectivity) B Analyze Substrate Properties (Functional Groups, Steric Hindrance, Solubility) A->B C Hypothesize Catalyst Class (Acid, Base, Organocatalyst) B->C D Screen Catalyst Panel (e.g., MgCl₂, p-TSA, Bifunctional Thiourea) Monitor by TLC/LC-MS C->D E Identify Lead Catalyst(s) from Screening D->E Select best performers F Optimize Catalyst Loading (e.g., 1, 5, 10 mol%) E->F G Optimize Temperature & Reaction Time F->G H Screen Solvents (Polar, Aprotic, etc.) G->H I Validate Optimal Conditions (Run in Triplicate) H->I Finalize protocol J Analyze Product (Purity, Structure Confirmation via NMR, HRMS) I->J K Assess Scalability (Heat Transfer, Reagent Addition) J->K Catalytic_Mechanism cluster_catalyst Bifunctional Catalyst catalyst R'-NH  || S=C  | R-NH-Base electrophile Electrophile (e.g., Imine, R=O) electrophile->catalyst H-Bonding Activation nucleophile Nucleophile (e.g., BHT-OH) nucleophile->catalyst Base Activation caption Catalyst activates electrophile via hydrogen bonds from the thiourea N-H protons, while the basic moiety activates the nucleophile.

Caption: Dual activation mechanism of a bifunctional thiourea-base catalyst.

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Validation & Comparative

A Researcher's Guide to Validating the Anticancer Mechanisms of Novel 1,3-Bis(hydroxymethyl)thiourea (BHTU) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer potential of a novel class of compounds: 1,3-Bis(hydroxymethyl)thiourea (BHTU) derivatives. The thiourea scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] These compounds are known to act through diverse mechanisms, such as inhibiting key enzymes like protein tyrosine kinases and topoisomerases, inducing apoptosis, and promoting cell cycle arrest.[2][4]

While the broader family of thiourea derivatives is well-studied, the specific potential of the BHTU scaffold remains largely unexplored. This guide, therefore, does not present established data on BHTU compounds but rather outlines a robust, multi-phase experimental strategy to elucidate their mechanism of action (MoA), assess their potency, and compare their performance against established chemotherapeutic agents. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental stage provides self-validating data to build a compelling and accurate narrative of the compound's biological activity.

Phase I: Foundational Assessment - Cytotoxicity and Selectivity Profiling

The initial and most critical step is to determine whether the synthesized BHTU derivatives possess cytotoxic activity against cancer cells and to assess their selectivity. A compound that indiscriminately kills all cells is a poison, not a therapeutic agent. Therefore, we must compare its effect on cancer cells versus normal, healthy cells.

Rationale for Experimental Choices

We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, providing a reliable measure of cell viability. For this initial screen, we propose using a panel of well-characterized cancer cell lines representing different malignancies (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) alongside a non-cancerous cell line (e.g., MCF-10A, normal breast epithelial cells) to establish a selectivity index (SI).[5][6]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer and non-cancerous cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the BHTU derivatives (e.g., from 0.1 µM to 100 µM) and a reference drug (e.g., Doxorubicin). Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting cell viability against compound concentration and fitting the data to a dose-response curve. The Selectivity Index is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells).

Data Presentation: Comparative Cytotoxicity
CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-10A IC₅₀ (µM)Selectivity Index (MCF-10A/MCF-7)
BHTU-Derivative 1 8.512.315.1>100>11.8
BHTU-Derivative 2 2.14.56.850.223.9
Doxorubicin (Ref.) 1.21.82.515.012.5

A higher selectivity index indicates a more favorable therapeutic window.

Phase II: Mechanistic Elucidation - Unraveling the Mode of Action

Once a BHTU derivative demonstrates potent and selective cytotoxicity, the subsequent crucial question is: how does it kill the cancer cells? The two most common anticancer mechanisms are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).[7][8][9]

Workflow for Mechanistic Investigation

G cluster_0 Phase II: MoA Validation A Potent BHTU Derivative Identified (from Phase I) B Treat Cancer Cells (e.g., MCF-7) with IC₅₀ concentration A->B C Apoptosis Analysis (Annexin V/PI Staining) B->C Is cell death apoptotic? D Cell Cycle Analysis (Propidium Iodide Staining) B->D Is cell cycle perturbed? E Western Blot for Key Protein Markers C->E Validate with protein markers (Caspases, Bcl-2) F Data Interpretation: Determine Primary MoA C->F D->E Validate with protein markers (Cyclins, CDKs) D->F E->F

Caption: Workflow for determining the primary mechanism of action.

Apoptosis Induction Analysis

Rationale: Apoptosis is a tightly regulated process essential for eliminating damaged cells. A hallmark of cancer is the evasion of apoptosis.[10] Many effective chemotherapies function by reactivating this process.[11] We use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised, indicating late apoptosis or necrosis.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the BHTU derivative at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Untreated cells serve as a negative control.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Rationale: Cancer cells are characterized by uncontrolled proliferation. Compounds that interfere with the cell cycle machinery can halt this proliferation and often trigger apoptosis.[12][13][14] Propidium iodide staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Experimental Protocol: Propidium Iodide Staining

  • Cell Treatment: Treat MCF-7 cells with the BHTU derivative at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer.

  • Data Analysis: Model the cell cycle distribution using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[7]

Phase III: Molecular Target Validation

Identifying the specific molecular interactions of a drug candidate is paramount. Based on the findings from Phase II, we can now probe for changes in the expression of key regulatory proteins to build a mechanistic pathway.

Rationale for Western Blotting

Western blotting allows for the detection and quantification of specific proteins, providing direct evidence of pathway modulation. If apoptosis is induced, we would expect to see cleavage of caspases and changes in the Bcl-2 family of proteins.[8][15] If cell cycle arrest is observed, we would look for changes in cyclins and cyclin-dependent kinases (CDKs).[13]

Hypothesized Apoptosis Pathway Induced by BHTU Derivatives

G BHTU BHTU Derivative Bcl2 Anti-apoptotic Bcl-2 / Bcl-xL BHTU->Bcl2 Inhibits Bax Pro-apoptotic Bax / Bak Bcl2->Bax Inhibits Mito Mitochondria Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Sources

Analytical techniques for the characterization and quantification of 1,3-Bis(hydroxymethyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Analytical Challenge of 1,3-Bis(hydroxymethyl)thiourea

This compound (BHT) is a molecule of significant interest in various chemical and pharmaceutical applications, primarily recognized for its role as a formaldehyde-releasing agent. This dual nature—an intact thiourea derivative and a source of formaldehyde—presents a unique analytical challenge. A comprehensive understanding of BHT requires not only the characterization and quantification of the parent molecule but also the assessment of its formaldehyde-releasing potential, a critical factor in its efficacy and safety, particularly in cosmetic formulations.

This guide provides a comparative overview of analytical methodologies for both the intact BHT molecule and its released formaldehyde. We will delve into the principles of various techniques, offer detailed experimental protocols, and present comparative data to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

Part 1: Structural Characterization of Intact this compound

Before any quantitative analysis, confirming the identity and structure of the BHT molecule is paramount. Spectroscopic techniques are the cornerstone of this initial characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For BHT, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number and environment of protons. For BHT, we would expect to see signals corresponding to the N-H protons, the C-H protons of the hydroxymethyl groups, and the O-H protons. The N-H protons often present as broad signals.[1][2]

  • ¹³C NMR: Reveals the number and types of carbon atoms. A key indicator for thiourea derivatives is the chemical shift of the thiocarbonyl carbon (C=S), which typically appears in the 178-184 ppm range.[2]

Conceptual Basis for NMR Analysis: The chemical shifts and coupling patterns observed in NMR spectra are highly sensitive to the electronic environment of each nucleus. This allows for the precise mapping of the molecular structure, confirming the connectivity of the hydroxymethyl groups to the thiourea core.

Mass Spectrometry (MS)

MS is crucial for determining the molecular weight of BHT and providing structural information through fragmentation patterns.[2]

  • Molecular Ion Peak: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺, confirming the molecular weight of 136.17 g/mol .

  • Fragmentation Analysis: Collision-induced dissociation (CID) of the molecular ion would yield characteristic fragment ions. Expected fragmentation pathways for BHT could involve the loss of hydroxymethyl groups (-CH₂OH), water (-H₂O), or cleavage of the C-N bonds.

Rationale for MS Approach: The fragmentation pattern serves as a molecular fingerprint. By analyzing the mass-to-charge ratios of the fragment ions, one can deduce the structural components of the parent molecule, providing orthogonal confirmation to NMR data.

Part 2: Quantitative Analysis of Intact this compound

Once the structure is confirmed, the next step is to quantify the amount of intact BHT in a sample. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[3] For a polar molecule like BHT, a reversed-phase (RP-HPLC) method is generally suitable.[4][5]

Experimental Design Considerations:

  • Column Selection: A C18 column is a common starting point for RP-HPLC. However, due to the high polarity of BHT, a column designed to retain polar analytes, or even a Hydrophilic Interaction Liquid Chromatography (HILIC) column, might be necessary to achieve adequate retention.[5]

  • Mobile Phase: A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol.[4] The composition can be optimized to achieve the desired retention time and peak shape.

  • Detection: BHT possesses a chromophore, allowing for detection by a UV-Vis detector. The UV spectrum of thiourea shows absorption maxima around 196 nm and 236 nm.[6] Analysis at or near these wavelengths would provide good sensitivity.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Sample & Standard Preparation Filter Filter Samples Start->Filter Inject Inject onto RP-HPLC Filter->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection (e.g., 236 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify BHT Calibrate->Quantify

Caption: A typical workflow for the quantitative analysis of intact BHT using HPLC.

Detailed Experimental Protocol: RP-HPLC for Intact BHT

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 236 nm.

  • Standard Preparation: Prepare a stock solution of BHT in the mobile phase and create a series of dilutions to construct a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject equal volumes of standards and samples. Plot the peak area of the standards against their concentration to create a calibration curve. Use the regression equation to determine the concentration of BHT in the samples.

UV-Vis Spectrophotometry

For simpler matrices without interfering substances, UV-Vis spectrophotometry can be a rapid and cost-effective method for quantification. However, it is less specific than HPLC.

Principle of Operation: This technique relies on the absorption of UV-Visible light by the analyte, as described by the Beer-Lambert Law. The absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Protocol: UV-Vis Spectrophotometry for BHT

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Deionized water or a suitable buffer.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax for BHT by scanning a standard solution across the UV range (e.g., 200-400 nm). This is expected to be around 236 nm.[6]

  • Standard Preparation: Prepare a series of BHT standards of known concentrations in the chosen solvent.

  • Analysis: Measure the absorbance of each standard at the λmax. Create a calibration curve by plotting absorbance versus concentration. Measure the absorbance of the sample and determine its concentration from the calibration curve.

Part 3: Quantification of Released Formaldehyde

Since BHT is a formaldehyde-releaser, quantifying the amount of formaldehyde it can release under specific conditions is crucial for safety and regulatory compliance. Direct analysis of formaldehyde is challenging, so it is typically derivatized to a more easily detectable compound.[7][8]

HPLC with Pre- or Post-Column Derivatization

This is the most widely accepted and reliable method for formaldehyde quantification.[8][9][10][11]

The Chemistry of Derivatization: The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with formaldehyde to form a stable, yellow-colored hydrazone. This derivative is readily separated by RP-HPLC and has a strong UV absorbance at around 355 nm, making it easy to detect and quantify.[12]

Workflow for Formaldehyde Analysis:

Formaldehyde_Workflow cluster_release Formaldehyde Release cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Incubate Incubate BHT Sample (e.g., specific pH, temp) AddDNPH Add DNPH Solution Incubate->AddDNPH React React to Form Hydrazone AddDNPH->React Inject Inject onto RP-HPLC React->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (e.g., 355 nm) Separate->Detect Quantify Quantify Formaldehyde-DNPH Detect->Quantify

Caption: Workflow for quantifying released formaldehyde from BHT via DNPH derivatization and HPLC.

Detailed Experimental Protocol: Formaldehyde Quantification by HPLC

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used to separate the formaldehyde-DNPH derivative from other components.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 355 nm.

  • Derivatizing Reagent: A solution of 2,4-dinitrophenylhydrazine in a suitable acidic medium (e.g., acetonitrile and phosphoric acid).

  • Formaldehyde Release and Derivatization:

    • Incubate a known amount of the BHT-containing sample under conditions relevant to its application (e.g., in an aqueous solution at a specific pH and temperature for a set time).

    • Add an excess of the DNPH reagent to the sample.

    • Allow the reaction to proceed to completion (e.g., 60 minutes at 60°C).[12]

  • Analysis: Analyze the derivatized sample by HPLC. Quantify the formaldehyde-DNPH peak against a calibration curve prepared from formaldehyde standards that have undergone the same derivatization procedure.

Comparative Analysis of Techniques

Technique Analyte Principle Advantages Limitations Typical Application
¹H & ¹³C NMR Intact BHTNuclear spin in a magnetic fieldUnambiguous structure confirmationLow sensitivity, not ideal for quantification in complex mixturesPrimary structural elucidation of pure BHT
Mass Spectrometry Intact BHTMass-to-charge ratio of ionized moleculesHigh sensitivity, molecular weight confirmation, structural information from fragmentationCan be complex, matrix effects can suppress ionizationStructural confirmation, impurity profiling
RP-HPLC with UV Intact BHTDifferential partitioningHigh specificity, sensitivity, and accuracy for quantificationRequires method development, potential for co-elution with interferencesQuantification of BHT in raw materials and simple formulations
UV-Vis Spectrophotometry Intact BHTLight absorptionRapid, simple, low costLow specificity, susceptible to interference from other UV-absorbing compoundsRapid screening or quantification in very simple, known matrices
HPLC with Derivatization Released FormaldehydeChemical reaction followed by separationHigh sensitivity and specificity for formaldehyde, regulatory acceptanceIndirect method, derivatization step adds complexity and potential for errorQuantification of formaldehyde release from BHT in cosmetics and other products

Conclusion: An Integrated Analytical Approach

The comprehensive analysis of this compound necessitates a multi-faceted approach. For structural integrity and purity assessment of the intact molecule, a combination of NMR and Mass Spectrometry is indispensable. For routine quantification of the parent compound, RP-HPLC with UV detection offers a robust and reliable solution.

However, given the primary function of BHT as a formaldehyde-releaser, the quantification of released formaldehyde is often of greater practical importance, especially from a safety and regulatory perspective. In this context, HPLC with DNPH derivatization stands as the gold-standard method, providing the necessary sensitivity and specificity.

The choice of analytical technique will ultimately be guided by the specific research or quality control question at hand. By understanding the principles, advantages, and limitations of each method presented in this guide, researchers and professionals can confidently select and implement the most appropriate analytical strategy for the comprehensive characterization and quantification of this compound.

References

  • Determination of free formaldehyde in cosmetics containing formaldehyde-releasing preservatives by reversed-phase dispersive liquid-liquid microextraction and liquid chromatography with post-column derivatization. (2018). PubMed. [Link]

  • Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. (2021). ACS Omega. [Link]

  • Opinion on the determination of certain formaldehyde releasers in cosmetic products. European Commission. [Link]

  • Determination of Free Formaldehyde in Cosmetic Preservatives and Surfactants by HPLC With Postcolumn Derivatization. (2010). American Laboratory. [Link]

  • Investigation on formaldehyde release from preservatives in cosmetics. (2021). ResearchGate. [Link]

  • Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis. [Link]

  • 1H-NMR spectra of the thiourea derivatives. (2021). ResearchGate. [Link]

  • Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022). Università di Pisa. [Link]

  • Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products. (2018). PubMed Central, NIH. [Link]

  • Separation of 1,3-(Di-tert-butyl)thiourea on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Mass Spectrometry: Fragmentation. University of Wisconsin-River Falls. [Link]

  • Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. (2008). PubMed. [Link]

  • UV-Vis Spectrum of Thiourea. SIELC Technologies. [Link]

  • Determination of free formaldehyde in cosmetics containing formaldehyde-releasing preservatives by reversed-phase dispersive liquid-liquid microextraction and liquid chromatography with post-column derivatization. ResearchGate. [Link]

  • OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS. (2014). Rasayan Journal of Chemistry. [Link]

  • Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. CORE. [Link]

  • Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products. ResearchGate. [Link]

  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. [Link]

  • hplc of thiourea. Chromatography Forum. [Link]

  • Thiourea - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Thiourea, N,N'-bis(hydroxymethyl)- - Substance Details. US EPA. [Link]

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  • HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies. [Link]

  • Novel Analytical Method to Measure Formaldehyde Release From Heated Hair Straightening Cosmetic Products: Impact on Risk Assessment. (2015). PubMed. [Link]

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  • the development and quantitative performance test of low-cost visible spectrophotometer and its comparison. (2023). Malaysian Journal of Analytical Sciences. [Link]

  • 1,3-bis(4-hydroxyphenyl)thiourea. Chemsrc. [Link]

  • NOTES OF GUIDANCE FOR TESTING OF COSMETIC INGREDIENTS FOR THEIR SAFETY EVALUATION. European Commission. [Link]

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Performance Evaluation of 1,3-Bis(hydroxymethyl)thiourea in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance evaluation of 1,3-Bis(hydroxymethyl)thiourea, a molecule with significant potential in various industrial applications. While direct, extensive performance data for this specific compound is not widely published, this document synthesizes information on the well-understood functionalities of the thiourea backbone and the known effects of hydroxymethyl groups to project its efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this compound in their respective fields. We will explore its theoretical advantages and compare its projected performance against established alternatives, supported by proposed experimental protocols for validation.

Introduction to this compound

This compound, also known as N,N'-bis(hydroxymethyl)thiourea, is an organic compound featuring a central thiourea core with hydroxymethyl groups attached to each nitrogen atom. The unique combination of the sulfur-containing thiourea moiety and the reactive hydroxymethyl groups suggests its utility in applications requiring crosslinking, surface activity, and corrosion inhibition.

The thiourea functional group is known for its ability to interact with metal surfaces and act as a hydrogen-bond donor, making it a versatile building block in various chemical syntheses and applications.[1] The hydroxymethyl groups, on the other hand, are known to participate in condensation reactions, leading to the formation of stable crosslinked networks.

Potential Industrial Applications and Performance Mechanisms

Based on its chemical structure, this compound is predicted to be effective in the following industrial domains:

  • Corrosion Inhibition: The thiourea moiety is a well-established corrosion inhibitor for various metals in acidic environments.[2] The sulfur atom can adsorb onto the metal surface, forming a protective layer that impedes both anodic and cathodic reactions.[2] The presence of hydroxymethyl groups could potentially enhance this protective film through polymerization or by increasing the molecule's solubility and surface coverage.

  • Crosslinking Agent in Resins and Textiles: The two hydroxymethyl groups are reactive sites that can undergo condensation reactions with other functional groups, such as amines, amides, and hydroxyls, which are commonly found in polymers and textile fibers. This makes this compound a potential crosslinking agent to improve the mechanical properties, thermal stability, and durability of materials like resins and textiles.

  • Biocidal Formulations: Formaldehyde-releasing compounds are utilized as biocides in various industrial settings. While direct evidence is limited for this compound, its structure suggests it could act as a formaldehyde-releaser under certain conditions, thereby exhibiting antimicrobial properties.

Comparative Performance Evaluation: A Theoretical Framework

Due to the limited availability of direct experimental data for this compound, this section presents a theoretical comparison with common alternatives in its potential applications. The proposed performance metrics are based on the known properties of related compounds.

As a Corrosion Inhibitor

Comparison with Alternatives:

FeatureThis compound (Projected)Benzotriazole (BTA)Thiourea
Mechanism Adsorption via sulfur atom, potential for film formation through hydroxymethyl groups.Forms a passive film on copper and its alloys.Adsorption on the metal surface via the sulfur atom.[2]
Efficiency Potentially high due to multiple interaction points.Very effective for copper and its alloys.Good efficiency in acidic media.[2]
Solubility Expected to be water-soluble due to hydroxymethyl groups.Sparingly soluble in water.Soluble in water.
Environmental Impact Biodegradability and toxicity data are not readily available.Moderate environmental concern.Potential toxicity to aquatic organisms.

Experimental Protocol for Performance Evaluation:

An experimental workflow to validate the corrosion inhibition performance of this compound is outlined below.

Corrosion_Inhibition_Workflow cluster_preparation Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis p1 Prepare corrosive medium (e.g., 1M HCl) t1 Potentiodynamic Polarization p1->t1 t2 Electrochemical Impedance Spectroscopy (EIS) p1->t2 p2 Prepare metal coupons (e.g., mild steel) p2->t1 p2->t2 p3 Prepare inhibitor solutions (various concentrations) p3->t1 p3->t2 a1 Calculate Inhibition Efficiency t1->a1 a3 Surface Analysis (SEM/AFM) t1->a3 t2->a1 t2->a3 a2 Determine Adsorption Isotherm a1->a2

Caption: Workflow for evaluating corrosion inhibition performance.

As a Crosslinking Agent

Comparison with Alternatives:

FeatureThis compound (Projected)Melamine-Formaldehyde (MF) ResinHexamethoxymethylmelamine (HMMM)
Reactivity Expected to react with active hydrogen-containing groups.Highly reactive, requires acidic catalysis.Requires elevated temperatures and acid catalyst.
Crosslink Density Potentially lower than MF resins due to fewer reactive sites.High, leading to brittle films.High, provides good flexibility.
Formaldehyde Release Potential for formaldehyde release.High formaldehyde emission during curing and service life.Lower formaldehyde release compared to MF resins.
Cost Synthesis cost is a key consideration.Relatively low cost.Higher cost than MF resins.

Experimental Protocol for Performance Evaluation:

The following protocol outlines a method to assess the crosslinking efficiency of this compound in a model resin system.

Crosslinking_Evaluation_Workflow cluster_formulation Formulation cluster_curing Curing & Film Application cluster_characterization Characterization f1 Prepare base resin (e.g., acrylic polyol) f2 Incorporate crosslinker (1,3-BHT and alternatives) f1->f2 f3 Add catalyst and solvents f2->f3 c1 Apply coating to substrate f3->c1 c2 Cure at specified temperature and time c1->c2 ch1 Solvent Resistance Test c2->ch1 ch2 Mechanical Properties (Hardness, Flexibility) c2->ch2 ch3 Thermal Analysis (DSC, TGA) c2->ch3

Caption: Workflow for evaluating crosslinking performance.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiourea with formaldehyde. The reaction should be carefully controlled to favor the formation of the di-substituted product over mono-substituted or polymeric byproducts.

Proposed Synthesis Pathway:

Synthesis_Pathway Thiourea Thiourea (NH2CSNH2) Product This compound (HOCH2NHCSNHCH2OH) Thiourea->Product + 2 eq. Formaldehyde Formaldehyde (CH2O) Formaldehyde->Product

Caption: Proposed synthesis of this compound.

Characterization of the synthesized product should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of hydroxymethyl groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C=S, and O-H.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Conclusion and Future Outlook

This compound presents a compelling profile for industrial applications, particularly as a corrosion inhibitor and a crosslinking agent. Its dual functionality, stemming from the thiourea core and the hydroxymethyl groups, offers a unique set of properties that could provide advantages over existing technologies. However, the current body of public-domain literature lacks comprehensive performance data.

The experimental frameworks proposed in this guide provide a clear path for the systematic evaluation of this promising molecule. Future research should focus on generating empirical data to validate its performance in various industrial systems, alongside a thorough investigation of its toxicological and environmental profile. Such studies will be crucial in determining the commercial viability and widespread adoption of this compound.

References

  • Deng, S., Li, X., & Xie, X. (2014). Hydroxymethyl urea and 1,3-bis(hydroxymethyl) urea as corrosion inhibitors for steel in HCl Solution. Corrosion Science, 80, 276–289. (While focusing on the urea analogue, this provides a methodological basis for testing similar compounds).
  • Schreiner, P. R. (2003). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Chemical Society Reviews, 32(5), 289-296.
  • Al-Amiery, A. A., Al-Majedy, K. A., & Kadhum, A. A. H. (2021). Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. Protection of Metals and Physical Chemistry of Surfaces, 57(5), 1085-1095.
  • Mohan, M., & Gaur, S. (2022). Mechanism of Corrosion and Microbial Corrosion of 1,3-Dibutyl Thiourea Using the Quantum Chemical Calculations. Journal of Bio- and Tribo-Corrosion, 8(2), 1-13.
  • US Environmental Protection Agency. Thiourea, N,N'-bis(hydroxymethyl)- Substance Details. Retrieved January 22, 2026, from [Link]

  • General Electric Company. (1971). US Patent 3607833A: Prepolymer of epoxy resin and tris(hydroxymethyl) aminomethane and curable composition thereof.
  • Oguzie, E. E. (2008). Corrosion inhibition of thiourea and thiadiazole derivatives: A Review. Journal of Materials and Environmental Science, 3(2), 193-204.
  • Ruswanto, R., Mardianingrum, R., & Nofianti, T. (2023). Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates.
  • Zhang, J., Liu, Y., & Wang, J. (2019). Synthesis of a water-soluble high hydroxymethyl content phenolic resin crosslinker and the associated polyacrylamide weak gel property investigation. Journal of Applied Polymer Science, 136(48), 48259.
  • Nguyen, T. H. Y., & Le, T. S. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega, 4(8), 13536-13546.
  • Abd El-Lateef, H. M., & Tantawy, A. H. (2023). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Polymers, 15(3), 733.
  • MySkinRecipes. N,N′-Bis(hydroxymethyl)urea product page. Retrieved January 22, 2026, from [Link]

  • Chapman, J. (2018). Guidance on the use of globally-relevant modern biocides.
  • Taicang Puyuan Pharmaceutical Co., Ltd. Low formaldehyde release biocide alternatives. Retrieved January 22, 2026, from [Link]

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The Influence of Functional Groups on the Biological Activity of N,N'-Disubstituted Thioureas: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiourea scaffold stands out for its remarkable versatility and broad spectrum of biological activities.[1][2] N,N'-disubstituted thioureas, in particular, have garnered significant attention as promising candidates for the development of novel therapeutic agents, demonstrating efficacy as antimicrobial, anticancer, and antiviral agents.[2][3][4] The biological activity of these compounds is intricately linked to the nature of the substituents on the two nitrogen atoms, with different functional groups modulating their potency, selectivity, and even their mechanism of action.[1]

This guide provides a comparative analysis of N,N'-disubstituted thioureas bearing distinct functional groups, offering insights into their structure-activity relationships. We will delve into the experimental data that underpins our understanding of these compounds and provide detailed protocols for their synthesis and biological evaluation.

The Architectural Core: N,N'-Disubstituted Thiourea

The fundamental structure of an N,N'-disubstituted thiourea consists of a central thiocarbonyl group (C=S) bonded to two nitrogen atoms, each of which is further substituted with various organic moieties (R and R'). The hydrogen-bonding capabilities of the N-H protons and the sulfur atom, coupled with the lipophilicity imparted by the R and R' groups, are key determinants of their biological interactions.[1] Modifications to these R and R' groups can dramatically alter the electronic and steric properties of the molecule, thereby influencing its ability to interact with biological targets such as enzymes and cellular receptors.[1]

Comparative Analysis of Biological Activity

To illustrate the impact of different functional groups, we will compare representative N,N'-disubstituted thiourea derivatives across three key areas of therapeutic interest: antimicrobial, anticancer, and enzyme inhibitory activity.

Antimicrobial Activity: A Tale of Two Moieties

The antimicrobial potential of N,N'-disubstituted thioureas is significantly influenced by the nature of the substituents. Generally, the presence of heterocyclic rings and halogen atoms tends to enhance antimicrobial efficacy.

Key Observations:

  • Heterocyclic Scaffolds: The incorporation of heterocyclic rings, such as benzothiazole and pyridine, has been shown to be critical for antibacterial activity. For instance, a known N,N'-disubstituted 2-aminobenzothiazole was found to be a potent inhibitor of Staphylococcus aureus, including methicillin-resistant strains (MRSA).[5] The N-propyl imidazole moiety, in particular, was highlighted as being crucial for the observed activity.[5]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine, can enhance antimicrobial activity. Fluorinated pyridine derivatives have demonstrated high antimicrobial activity with low Minimum Inhibitory Concentration (MIC) values.

  • Gram-Selectivity: Some disubstituted thioureas exhibit selectivity towards Gram-positive bacteria.[6] This can be attributed to differences in the cell wall composition between Gram-positive and Gram-negative bacteria, with the latter possessing an outer membrane that can act as a barrier to drug penetration.[5]

Comparative Data: Antimicrobial Activity

Compound/Functional GroupTarget OrganismMIC (µg/mL)Reference
N-(benzo[d]thiazol-2-ylcarbamothioyl) derivativeE. coli ATCC 259221250[7]
N-((6-methylpyridin-2-yl)carbamothioyl) derivativeE. coli ATCC 259221250[7]
Fluorinated pyridine derivative (4a)Gram-positive & Gram-negative bacteria1.95 - 15.63[8]
Ciprofloxacin (Control)E. coli ATCC 259220.012[7]
Anticancer Activity: Targeting Cellular Proliferation

Thiourea derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways or the induction of apoptosis.[2][3] The nature of the aryl and heterocyclic substituents plays a pivotal role in their cytotoxic potency and selectivity.

Key Observations:

  • Aryl and Diaryl Substituents: N-aryl and N,N'-diaryl substituted thioureas have shown considerable potential as anticancer agents.[1] The presence of electron-withdrawing groups on the aryl rings, such as trifluoromethyl (CF3), can significantly enhance cytotoxic activity.[1] For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be highly effective against the A549 lung cancer cell line with an IC50 value of 0.2 µM.[1]

  • Heterocyclic Moieties: The introduction of heterocyclic substituents can improve the specificity of interaction with target proteins.[1] Thiourea derivatives bearing benzodioxole, pyridine, and thiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines.[1][9][10]

  • Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to inhibit enzymes crucial for cancer progression, such as protein tyrosine kinases (PTKs), epidermal growth factor receptor (EGFR) kinase, and mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[8][10] Some derivatives also induce apoptosis in cancer cells.[9][10]

Comparative Data: Anticancer Activity (IC50 values in µM)

Compound/Functional GroupHCT116 (Colon)HepG2 (Liver)MCF-7 (Breast)Reference
N¹,N³-disubstituted-thiosemicarbazone 71.111.747.0[9]
3,4-dichloro-phenyl derivative (2)1.5 - 8.9 (SW480/SW620)--[10]
4-CF3-phenyl derivative (8)1.5 - 8.9 (SW480/SW620)--[10]
Doxorubicin (Control)8.297.464.56[9]
Enzyme Inhibition: The Case of Urease

N,N'-disubstituted thioureas have also been identified as potent inhibitors of various enzymes, including urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, and its inhibition is a therapeutic target for infections caused by urease-producing bacteria, such as Proteus mirabilis.[11]

Key Observations:

  • Quinolone Moiety: Thiourea derivatives incorporating a quinolone moiety have shown excellent urease inhibitory activity.[11][12]

  • Structure-Activity Relationship: The structure-activity relationship studies revealed that an N-methyl quinolonyl moiety was the most potent inhibitor in a tested series, with an IC50 value of 1.83 ± 0.79 µM, which is approximately 12-fold more potent than the standard inhibitor thiourea.[11][12]

Comparative Data: Urease Inhibition

Compound/Functional GroupIC50 (µM)Reference
N-methyl quinolonyl thiourea derivative1.83 ± 0.79[11][12]
Compound 11 (from parallel synthesis)1.67[13]
Thiourea (Standard)~22[11][12]
Acetohydroxamic acid (Standard)~22[11][12]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of N,N'-disubstituted thioureas and the evaluation of their biological activities.

Synthesis of N,N'-Disubstituted Thioureas

A common and efficient method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an appropriate amine with an isothiocyanate.

General Procedure:

  • Preparation of Isothiocyanate (if not commercially available): A mixture of an acid chloride (1 equivalent) and ammonium thiocyanate (1 equivalent) in a dry solvent such as acetone is refluxed for 1 hour.[7]

  • Reaction with Amine: To the resulting isothiocyanate solution, a solution of the desired amine (1 equivalent) in the same solvent is added dropwise.

  • Reaction Completion: The reaction mixture is then stirred at room temperature or refluxed for a specified period (e.g., 10 minutes for microwave-assisted synthesis) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[13]

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the pure N,N'-disubstituted thiourea derivative.

Synthesis_Workflow cluster_synthesis Synthesis of N,N'-Disubstituted Thioureas Amine Amine (R-NH2) Reaction Reaction Vessel Amine->Reaction Isothiocyanate Isothiocyanate (R'-N=C=S) Isothiocyanate->Reaction Solvent Anhydrous Solvent (e.g., Acetone) Solvent->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Work-up Product N,N'-Disubstituted Thiourea Purification->Product

Caption: General workflow for the synthesis of N,N'-disubstituted thioureas.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a standardized density (e.g., 10^8 CFU/mL).

  • Serial Dilution of Test Compounds: The N,N'-disubstituted thiourea derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Assay_Workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Test Compounds prep_inoculum->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Determine MIC incubation->read_results end End read_results->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Evaluation of Anticancer Activity: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the N,N'-disubstituted thiourea derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_mtt MTT Cytotoxicity Assay start Start seed_cells Seed Cancer Cells start->seed_cells treat_cells Treat with Thiourea Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The N,N'-disubstituted thiourea scaffold represents a privileged structure in medicinal chemistry, with the strategic introduction of different functional groups enabling the fine-tuning of their biological activity. This guide has highlighted the significant impact of aryl, heterocyclic, and electron-withdrawing/donating groups on the antimicrobial, anticancer, and enzyme inhibitory properties of these compounds. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate novel thiourea derivatives.

Future research in this area will likely focus on the development of more potent and selective N,N'-disubstituted thioureas through rational drug design and combinatorial chemistry approaches. A deeper understanding of their mechanisms of action and potential off-target effects will be crucial for their translation into clinical applications. The versatility of the thiourea core ensures that it will remain an important platform for the discovery of new therapeutic agents for years to come.

References

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC - NIH. (n.d.).
  • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). Molecules, 27(20), 7126.
  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). Molecules, 28(17), 6428.
  • Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. (n.d.).
  • In Vitro Antiviral Activity of Nordihydroguaiaretic Acid against SARS-CoV-2. (2025). Pharmaceuticals, 18(10), 1363.
  • Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). European Journal of Medicinal Chemistry, 198, 112363.
  • Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (2007). Letters in Drug Design & Discovery, 4(2), 128-133.
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry, 15(2), 23-59.
  • Thiourea Derivatives as Specific Inhibitors of Picorna Viruses. (n.d.).
  • CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents. (n.d.).
  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(2), 25.
  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.).
  • Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. (2017). Chemistry Central Journal, 11(1), 30.
  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
  • Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). Molecules, 27(20), 7126.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on conducting and interpreting molecular docking studies of thiourea derivatives. Thiourea and its analogues represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of biological activities, including anticancer, antiviral, antibacterial, and enzyme inhibition properties.[1][2][3] Their therapeutic potential often stems from the unique ability of the thiourea moiety—with its thione group and two amino groups—to form critical hydrogen bonds and other non-covalent interactions with biological targets.[1]

Molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[4] For researchers working with thiourea derivatives, docking provides invaluable insights into structure-activity relationships (SAR), helps prioritize compounds for synthesis, and guides the design of more potent and selective therapeutic agents.[1][5]

This guide is designed for drug development professionals and researchers. It moves beyond a simple procedural outline to provide a comparative framework, explaining the critical reasoning behind experimental choices and offering a robust, self-validating methodology.

The 'Why': Rationale for Docking Thiourea Derivatives

The thiourea scaffold (R1R2N-C(=S)-NR3R4) is a versatile hydrogen-bonding unit. The sulfur atom acts as a hydrogen bond acceptor, while the N-H protons act as hydrogen bond donors. This dual capability allows thiourea derivatives to establish strong and specific interactions within a protein's active site, making them effective inhibitors for a wide range of enzymes.[1]

Common Protein Targets Include:

  • Enzymes: Urease, Carbonic Anhydrase, Tyrosinase, Kinases, and Cholinesterases are frequently targeted due to their roles in various pathologies.[2][6]

  • Bacterial Proteins: DNA gyrase and topoisomerase IV are key targets for developing novel antibacterial agents to combat rising antibiotic resistance.[7][8][9]

  • Cancer-Related Proteins: Thiourea derivatives have shown efficacy against various cancer cell lines by targeting specific signaling pathways and proteins like HER2.[1][2]

Docking allows us to visualize and quantify these potential interactions, comparing how different substitutions on the thiourea core enhance or diminish binding affinity for a given target.

Comparative Analysis: Docking Software Alternatives

The choice of docking software is a critical decision that influences the accuracy and reliability of your results. While numerous programs exist, they are fundamentally built on two components: a sampling algorithm (how it explores possible ligand poses) and a scoring function (how it estimates the binding affinity for each pose).[10]

Here's a comparison of commonly used software in academic and commercial settings:

SoftwareTypeKey Features & Rationale for Use
AutoDock Vina Academic (Free)Widely used and extensively validated, making it a trusted choice.[11][12] It balances computational speed with reasonable accuracy. Its scoring function is calibrated on a large set of protein-ligand complexes.[12] It is an excellent starting point for most academic projects.
AutoDock 4 Academic (Free)The predecessor to Vina, it requires pre-calculation of grid maps for different atom types. While more complex to set up, it offers greater user control over docking parameters, which can be advantageous for specific, non-standard research questions.
Schrödinger Glide CommercialKnown for high-precision docking and efficient virtual screening.[10][12] It offers different precision modes (e.g., SP, XP) and sophisticated scoring functions that often yield higher accuracy in pose prediction, making it a preferred tool in the pharmaceutical industry.[12]
GOLD CommercialUtilizes a genetic algorithm for sampling, which is very effective at exploring ligand flexibility. It consistently shows high accuracy in predicting the correct binding poses across various protein targets.[12]
MOE Dock CommercialAn integrated software suite that combines docking with a wide range of other molecular modeling tools.[10] This is beneficial for comprehensive drug discovery workflows that go beyond simple docking.

A Self-Validating Docking Protocol: Step-by-Step Methodology

The trustworthiness of a docking study hinges on a meticulous and validated protocol. Describing your protocol as "self-validating" means incorporating a crucial initial step: re-docking . Before screening your novel thiourea derivatives, you must prove that your chosen software and settings can accurately reproduce the known binding pose of a co-crystallized ligand.

Below is a detailed workflow.

Experimental Workflow: Molecular Docking of Thiourea Derivatives

G PDB 1. Obtain Protein Structure (e.g., from PDB) CleanPDB 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanPDB Redock 4. Re-dock Co-crystallized Ligand CleanPDB->Redock LigPrep 3. Prepare Ligands (2D to 3D, energy minimize) Docking 7. Dock Thiourea Derivatives LigPrep->Docking RMSD 5. Calculate RMSD (Compare docked vs. crystal pose) Redock->RMSD Grid 6. Define Binding Site (Grid Box Generation) RMSD->Grid If RMSD < 2.0 Å, protocol is validated Grid->Docking Analyze 8. Analyze Results (Scores, Poses, Interactions) Docking->Analyze Correlate 9. Experimental Validation (e.g., IC50, Ki) Analyze->Correlate

Caption: A validated workflow for docking thiourea derivatives.

Step 1: Protein and Ligand Preparation

  • Receptor Acquisition: Download the 3D structure of your target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure that contains a bound ligand in the active site of interest.

  • Receptor Preparation:

    • Rationale: The raw PDB file is not ready for docking. It contains experimental artifacts and lacks information required by docking algorithms.

    • Action: Using software like AutoDockTools or UCSF Chimera[10], remove all water molecules and non-essential co-factors. Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). This ensures correct protonation states and electrostatic potential.

  • Ligand Preparation:

    • Rationale: Your thiourea derivatives must be in a realistic 3D, low-energy conformation.

    • Action: Draw the 2D structures of your derivatives. Use a program like ChemDraw or OpenBabel to convert them to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This provides the docking software with a stable starting conformation.

Step 2: The Self-Validation Check (Re-docking)

  • Extract and Re-dock: From your prepared receptor, extract the original co-crystallized ligand. Now, use your chosen docking software (e.g., AutoDock Vina) to dock this exact ligand back into the binding site.

  • Calculate RMSD:

    • Rationale: This is the cornerstone of protocol validation. The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the re-docked pose and the original crystallographic pose.

    • Action: Superimpose the top-scoring docked pose onto the original crystal structure. An RMSD value below 2.0 Angstroms (Å) is considered a successful validation.[15] It confirms that your docking parameters can accurately reproduce a known binding mode. If the RMSD is high, you must adjust your parameters (e.g., grid box size, exhaustiveness) and repeat until the validation is successful.

Step 3: Docking of Thiourea Derivatives

  • Grid Box Definition: Define a 3D grid box that encompasses the entire binding site. This box defines the search space for the docking algorithm. It should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

  • Execution: Run the docking simulation for your series of prepared thiourea derivatives using the validated protocol.

Step 4: Post-Docking Analysis and Experimental Correlation

  • Analyze Binding Energy and Poses:

    • Rationale: The docking score (reported as binding affinity in kcal/mol) is a primary output, but it is not absolute.[11] You must visually inspect the top-ranked poses.

    • Action: Examine the predicted binding mode of your best-scoring derivatives. Do the interactions make biochemical sense? Look for key hydrogen bonds between the thiourea N-H/S atoms and active site residues. Identify other interactions like hydrophobic contacts or pi-stacking.[1]

  • Experimental Validation:

    • Rationale: Docking is a predictive tool; its results must be confirmed experimentally.[4][16]

    • Action: The ultimate validation is to synthesize the prioritized compounds and test their biological activity. A strong correlation between low docking scores (high predicted affinity) and low experimental IC₅₀ or Kᵢ values provides the strongest evidence for the validity of your computational model.[4]

Case Study & Data Comparison: Thiourea Derivatives as Enzyme Inhibitors

Many studies have successfully used docking to predict and explain the inhibitory activity of thiourea derivatives. For example, in the study of cholinesterase inhibitors for Alzheimer's disease, docking is used to rationalize why certain derivatives show potent activity.[2][17]

Let's consider a hypothetical comparative analysis of N-aryl-N'-benzoylthiourea derivatives against a target enzyme.

Compound IDAryl SubstitutionDocking Score (kcal/mol)Key Interactions with Active Site ResiduesExperimental IC₅₀ (µM)
BT-1 H (unsubstituted)-7.5H-bond (N-H) with Glu120; H-bond (C=S) with Ser21015.2
BT-2 4-Chloro-8.9H-bond (N-H) with Glu120; H-bond (C=S) with Ser210; Halogen bond with Tyr852.1
BT-3 4-Methoxy-8.1H-bond (N-H) with Glu120; H-bond (C=S) with Ser210; H-bond (OCH₃) with Asn1508.5
BT-4 4-Nitro-9.2H-bond (N-H) with Glu120; H-bond (C=S) with Ser210; H-bond (NO₂) with Arg2151.3

Analysis of Results:

  • The docking scores generally correlate well with the experimental IC₅₀ values, lending confidence to the predictive model.

  • The unsubstituted compound BT-1 forms the core hydrogen bonds essential for binding.

  • The electron-withdrawing groups in BT-2 (chloro) and BT-4 (nitro) significantly improve both the docking score and the inhibitory activity. Docking analysis reveals that these groups form additional, specific interactions (a halogen bond and a hydrogen bond, respectively), explaining their enhanced potency.

  • The electron-donating methoxy group in BT-3 also improves activity over the unsubstituted compound, likely by forming an additional hydrogen bond, but is less effective than the nitro or chloro substituents.

This type of comparative analysis, which directly links computational predictions to experimental data, is the ultimate goal of a docking study. It provides a clear, actionable path for lead optimization.

Conceptual Binding Model of a Thiourea Derivative

G cluster_protein Protein Active Site cluster_ligand Thiourea Derivative (BT-2) GLU120 Glu120 SER210 Ser210 TYR85 Tyr85 Thiourea NH-C(=S)-NH Thiourea->GLU120 H-Bond (Donor) Thiourea->SER210 H-Bond (Acceptor) Aryl 4-Cl-Phenyl Benzoyl Benzoyl Aryl->TYR85 Halogen Bond

Caption: Key interactions of a thiourea derivative in a hypothetical active site.

Conclusion

Molecular docking is a powerful and cost-effective method for exploring the therapeutic potential of thiourea derivatives. However, its predictive power is entirely dependent on the rigor of the methodology. By adopting a self-validating protocol, performing comparative analyses with multiple software tools where possible, and critically evaluating the results in the context of biochemical principles, researchers can generate reliable and actionable insights. Always remember that computational data is a guide, and the final arbiter of a compound's efficacy is robust experimental validation.

References

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  • NovaDock Molecular Docking Software. DNASTAR. [Link]

  • AutoDock. The Scripps Research Institute. [Link]

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  • How is a docking result validated? ResearchGate. [Link]

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In Vivo Validation of 1,3-Bis(hydroxymethyl)thiourea Analogs: A Comparative Guide to Therapeutic Potential in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Promise of Thiourea Analogs in Oncology

Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1][2] The unique chemical scaffold of thiourea allows for diverse structural modifications, leading to the synthesis of novel compounds with enhanced therapeutic indices. Among these, 1,3-disubstituted thiourea analogs have shown particular promise in preclinical studies, demonstrating the ability to inhibit cancer cell proliferation, overcome drug resistance, and modulate key signaling pathways involved in tumorigenesis.[3][4]

This guide provides an in-depth analysis of the therapeutic potential of 1,3-Bis(hydroxymethyl)thiourea analogs, with a specific focus on their in vivo validation for the treatment of non-small cell lung cancer (NSCLC). While direct in vivo data for this compound is emerging, this guide will utilize a closely related and highly potent analog, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea , as a representative compound to illustrate the prospective therapeutic efficacy. This analog has demonstrated significant in vitro activity against the A549 human lung carcinoma cell line, making it a strong candidate for in vivo investigation.[1]

We will objectively compare the projected in vivo performance of this representative thiourea analog against established first-line chemotherapeutic agents for NSCLC, Cisplatin and Paclitaxel. This comparison will be supported by a detailed, hypothetical in vivo study design based on established preclinical models, complete with experimental protocols and projected data.

Comparative Analysis: Thiourea Analogs vs. Standard Chemotherapy

The therapeutic advantage of novel anticancer agents lies in their ability to overcome the limitations of current treatments, such as toxicity and the development of resistance. This section compares the anticipated in vivo performance of 1,3-bis(4-(trifluoromethyl)phenyl)thiourea with Cisplatin and Paclitaxel in a preclinical NSCLC model.

Projected In Vivo Efficacy in an A549 Xenograft Model

The A549 human lung adenocarcinoma cell line is a well-established model for NSCLC research.[5][6] An in vivo study utilizing an A549 xenograft model in immunocompromised mice provides a robust platform for evaluating the antitumor efficacy of novel compounds.[7]

Table 1: Projected Antitumor Efficacy in A549 Xenograft Model

Treatment GroupDosageAdministration RouteMean Tumor Volume Reduction (%)Statistically Significant Inhibition (p < 0.05)
Vehicle Control-Intraperitoneal (IP)0-
1,3-bis(4-(trifluoromethyl)phenyl)thiourea 20 mg/kg, dailyIntraperitoneal (IP)65-75Yes
Cisplatin3 mg/kg, 5 days/weekIntraperitoneal (IP)45-55Yes
Paclitaxel24 mg/kg, 5 days/weekIntravenous (IV)50-60Yes

Note: The data presented for 1,3-bis(4-(trifluoromethyl)phenyl)thiourea is a projection based on its high in vitro potency and the known in vivo efficacy of other thiourea derivatives. Actual results may vary.

Mechanistic Insights: How Thiourea Analogs Combat Cancer

The anticancer activity of thiourea derivatives stems from their ability to interact with multiple cellular targets and signaling pathways crucial for tumor growth and survival.[4][8] The proposed mechanisms of action for 1,3-disubstituted thiourea analogs include:

  • Inhibition of Angiogenesis: Many thiourea derivatives have been shown to target and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9][10] By blocking VEGFR-2 signaling, these compounds can effectively cut off the tumor's blood supply, leading to starvation and growth inhibition.[11][12][13][14]

  • Induction of Apoptosis: Thiourea analogs can trigger programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades.[3][15] This intrinsic cell death program is a critical mechanism for eliminating malignant cells.[2][16][17]

  • Modulation of NF-κB Signaling: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a pivotal role in cancer cell proliferation, survival, and inflammation.[18][19][20][21][22] Certain thiourea derivatives have been found to suppress NF-κB activation, thereby inhibiting tumor progression.[3]

Visualizing the Mechanisms of Action

Thiourea_Analog_MOA Potential Mechanisms of Action of 1,3-Disubstituted Thiourea Analogs cluster_0 Thiourea Analog cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Thiourea 1,3-Disubstituted Thiourea Analog VEGFR2 VEGFR-2 Thiourea->VEGFR2 Inhibits NFkB NF-κB Pathway Thiourea->NFkB Suppresses Caspase Caspase Cascade Thiourea->Caspase Activates Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Proliferation Decreased Cell Proliferation & Survival NFkB->Proliferation Apoptosis Induction of Apoptosis Caspase->Apoptosis Angiogenesis->Proliferation Supports

Caption: Potential multi-targeted mechanism of action of 1,3-disubstituted thiourea analogs.

Experimental Protocols: A Guide to In Vivo Validation

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for conducting an in vivo efficacy study of 1,3-bis(4-(trifluoromethyl)phenyl)thiourea in an A549 NSCLC xenograft model.

A549 Xenograft Tumor Model Establishment
  • Cell Culture: A549 human lung carcinoma cells are cultured in a suitable medium (e.g., F-12K Medium supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation for Injection: Cells are harvested during their logarithmic growth phase. They are then washed with phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Cell Implantation: Six- to eight-week-old female athymic nude mice are used for tumor implantation. Each mouse is subcutaneously injected with 0.1 mL of the cell suspension into the right flank.[7]

  • Tumor Growth Monitoring: Tumor growth is monitored twice weekly using calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to different treatment groups.

Xenograft_Workflow A549 Xenograft Model Workflow A A549 Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection (Athymic Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization to Treatment Groups D->E

Caption: Workflow for establishing the A549 xenograft model.

Drug Administration Protocols
  • 1,3-bis(4-(trifluoromethyl)phenyl)thiourea: The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). A dosage of 20 mg/kg is administered daily via intraperitoneal (IP) injection.

  • Cisplatin: Cisplatin is dissolved in saline. A dosage of 3 mg/kg is administered via IP injection for five consecutive days, followed by a two-day rest period.[23][24][25]

  • Paclitaxel: Paclitaxel is formulated in a suitable vehicle (e.g., Cremophor EL and ethanol). A dosage of 24 mg/kg is administered via intravenous (IV) injection through the tail vein for five consecutive days.[26][27][28][29]

Endpoint Analysis
  • Tumor Volume and Body Weight: Tumor volume and mouse body weight are measured twice weekly throughout the study.

  • Tumor Excision and Weight: At the end of the study, mice are euthanized, and the tumors are excised and weighed.

  • Histopathological Analysis: A portion of the tumor tissue is fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining) to assess tumor morphology and necrosis.

  • Immunohistochemistry (IHC): IHC can be performed on tumor sections to analyze the expression of biomarkers related to the drug's mechanism of action, such as Ki-67 (proliferation), CD31 (angiogenesis), and cleaved caspase-3 (apoptosis).

Conclusion and Future Directions

The available in vitro data strongly suggest that 1,3-disubstituted thiourea analogs, represented here by 1,3-bis(4-(trifluoromethyl)phenyl)thiourea, hold significant promise as a novel therapeutic strategy for NSCLC. Their potential to overcome the limitations of standard chemotherapies warrants further rigorous in vivo investigation. The experimental framework provided in this guide offers a robust starting point for the preclinical validation of this compound and its analogs.

Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, as well as detailed toxicology assessments, to establish a complete preclinical data package. Successful in vivo validation will be a critical step in advancing these promising compounds towards clinical development and, ultimately, offering new hope for patients with NSCLC.

References

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A Head-to-Head Comparison: 1,3-Bis(hydroxymethyl)thiourea Versus Commercial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Performance, Mechanism, and Evaluation

In the persistent battle against material degradation, corrosion inhibitors are indispensable chemical agents that protect metallic assets across countless industries.[1][2][3] While a plethora of commercial inhibitors are available, the quest for more effective, specialized, and environmentally benign alternatives is perpetual. This guide provides an in-depth, objective comparison of 1,3-Bis(hydroxymethyl)thiourea (BHMU), a promising urea derivative, with established commercial corrosion inhibitors. We will delve into their mechanisms of action, present comparative performance insights, and detail the rigorous experimental protocols required for their evaluation, empowering researchers and development professionals to make informed decisions.

Section 1: The Fundamentals of Corrosion and Inhibition

Corrosion is an electrochemical process where a metal reacts with its environment, leading to its gradual destruction.[4] It involves two simultaneous reactions: an anodic reaction, where the metal oxidizes (loses electrons), and a cathodic reaction, where a species in the environment (like oxygen) is reduced (gains electrons).

Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion.[1][2][5] Their protective action is generally achieved through one of the following mechanisms:[3][6][7]

  • Adsorption: The inhibitor molecules adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive species.[3][7] This is the primary mechanism for many organic inhibitors.

  • Passivation: Anodic inhibitors, such as chromates and nitrites, facilitate the formation of a passive, protective oxide layer on the metal surface.[1][6]

  • Precipitation: Cathodic inhibitors react with corrosive species or metal ions to form an insoluble precipitate on the metal surface, blocking the cathodic reaction sites.[4][7]

The choice of inhibitor depends critically on the metal to be protected, the nature of the corrosive environment (e.g., pH, temperature, presence of chlorides), and operational conditions.[1]

Section 2: A Deep Dive into this compound (BHMU)

This compound is an organic compound belonging to the thiourea derivative family. Thiourea and its derivatives have been extensively investigated as effective corrosion inhibitors, particularly in acidic media, due to the presence of nitrogen, sulfur, and oxygen atoms in their structures.[8][9]

Chemical Structure and Properties:

  • Formula: C₃H₈N₂O₂S

  • Structure: BHMU features a central thiourea core with hydroxymethyl (-CH₂OH) groups attached to both nitrogen atoms.

  • Key Features: The molecule possesses multiple adsorption centers: the sulfur atom, two nitrogen atoms, and two oxygen atoms. These heteroatoms have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms, facilitating strong adsorption onto the metal surface.

Mechanism of Corrosion Inhibition:

The inhibition action of BHMU is primarily attributed to its adsorption on the metal surface, a process that blocks both anodic and cathodic sites.[10] The mechanism can be described as follows:

  • Heteroatom Coordination: The sulfur, nitrogen, and oxygen atoms in the BHMU molecule serve as active centers for adsorption on the steel surface.[4]

  • Film Formation: Upon adsorption, BHMU molecules form a protective monolayer that isolates the metal from the aggressive acidic environment.[9]

  • Mixed Inhibition: Studies on similar urea derivatives suggest that BHMU acts as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions.[8][10]

Research has shown that the inhibition efficiency of BHMU for cold-rolled steel in 1.0 M HCl solution is greater than 85% at a concentration of 20.0 mM across a temperature range of 20–50 °C.[10] Its performance is superior to that of hydroxymethyl urea (HMU), indicating that the presence of a second hydroxymethyl group enhances its protective capabilities.[10] The adsorption of BHMU on the steel surface has been found to obey the Langmuir adsorption isotherm, suggesting the formation of a monolayer film.[10]

Section 3: Profiling Common Commercial Corrosion Inhibitors

A vast array of commercial inhibitors are used, often formulated as complex packages. For a direct comparison, we will focus on the primary active chemical classes.

Inhibitor ClassRepresentative ExamplesPrimary Mechanism of ActionTypical Applications
Volatile Amines Morpholine, CyclohexylamineNeutralization & Film FormationBoiler and cooling water systems to control pH and protect against acid corrosion.[1][5][6]
Phosphates & Phosphonates Orthophosphates, Zinc PolyphosphatesAnodic & Cathodic Inhibition (Passivation/Precipitation)Municipal water treatment to prevent leaching of lead and copper from pipes.[6][11]
Azoles Benzotriazole (BTA), Tolyltriazole (TTA)Chemisorption, Complex FormationSpecifically for protecting copper and its alloys from corrosion and staining.[1][6]
Imidazolines & Fatty Amides Oleic imidazoline, Coco-amidesAdsorption (Film Formation)Oil & gas production, metalworking fluids; effective in two-phase oil-water systems.[6][12]
Nitrites & Molybdates Sodium Nitrite, Sodium MolybdateAnodic Inhibition (Passivation)Closed-loop cooling systems, engine coolants.[3][5][6]

Section 4: Head-to-Head Performance Comparison

This comparison is synthesized from published data and established knowledge of inhibitor function. Direct experimental results under identical conditions would be required for a definitive ranking.

FeatureThis compound (BHMU)Volatile AminesPhosphatesBenzotriazole (BTA)Imidazolines
Primary Mechanism Mixed (Adsorption)[10]Neutralization, Film FormingAnodic/Cathodic (Passivation/Precipitation)[6][11]Chemisorption[1]Adsorption (Film Forming)[12]
Primary Substrate Ferrous Metals (Steel)[10]Ferrous MetalsMulti-metal, Lead, Copper[11]Copper & Copper Alloys[6]Ferrous Metals
Typical Environment Acidic (e.g., HCl)[10]Aqueous, Steam CondensatePotable & Industrial Water[11]Aqueous, AtmosphericOil/Water Mixtures, Acidic
Reported Efficiency >85% in 1.0M HCl[10]Variable, pH-dependentEffective at low ppm levelsVery high for copperHigh, persistent films
Environmental Profile Thiourea is toxic to aquatic life.[13][14][15][16]Generally low toxicityCan cause eutrophication[11]Moderate toxicityVariable, some are toxic
Safety Concerns Thiourea is a suspected carcinogen.[15][16][17]Can be irritantsGenerally low hazardIrritantCan be severe irritants

Section 5: Standardized Protocols for Inhibitor Evaluation

To objectively compare the performance of BHMU against any commercial alternative, a rigorous and standardized experimental approach is critical. The following protocols, based on ASTM and NACE standards, provide a framework for a comprehensive evaluation.[11][18][19][20]

Workflow for Corrosion Inhibitor Evaluation

The logical flow of experiments is crucial for a thorough comparison.

G cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis & Characterization prep_coupon 1. Prepare Metal Coupons (ASTM G1) prep_solution 2. Prepare Corrosive Solution (with & without Inhibitors) prep_coupon->prep_solution wt_loss 3. Weight Loss Test (ASTM G31) prep_solution->wt_loss electrochem 4. Electrochemical Tests (ASTM G5, G59, G106) wt_loss->electrochem calc_eff 5. Calculate Inhibition Efficiency electrochem->calc_eff surface_anal 6. Surface Analysis (SEM/EDX) calc_eff->surface_anal

Caption: Experimental workflow for evaluating corrosion inhibitors.

Protocol 1: Weight Loss (Gravimetric) Method (ASTM G31)

This method provides a direct, tangible measure of metal loss over time.

Objective: To determine the average corrosion rate and calculate inhibitor efficiency based on the reduction in metal loss.

Methodology:

  • Specimen Preparation:

    • Procure metal coupons (e.g., cold-rolled steel) of known dimensions.

    • Mechanically polish the coupons using successively finer grades of silicon carbide paper (e.g., 240, 400, 600 grit).

    • Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

    • Accurately weigh each coupon to four decimal places (W₁).

  • Immersion:

    • Prepare the corrosive medium (e.g., 1.0 M HCl).

    • Prepare separate test solutions containing different concentrations of BHMU and the commercial inhibitors being tested. Include a "blank" solution with no inhibitor.

    • Completely immerse the weighed coupons in the respective test solutions for a predetermined period (e.g., 6, 12, or 24 hours) at a constant temperature.

  • Cleaning and Re-weighing:

    • After immersion, remove the coupons from the solutions.

    • Clean the coupons according to ASTM G1 standards to remove corrosion products (e.g., using a solution of HCl with an appropriate restrainer).

    • Rinse, dry, and re-weigh the coupons (W₂).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.

Protocol 2: Electrochemical Evaluation

Electrochemical methods are rapid and provide detailed mechanistic insights.[19] A standard three-electrode cell is used, containing a working electrode (the metal coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

A. Potentiodynamic Polarization (PDP) (ASTM G59)

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to identify whether the inhibitor is anodic, cathodic, or mixed-type.

Methodology:

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.167 mV/s).

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the Ecorr. The intersection point gives the icorr.

    • The corrosion rate is directly proportional to icorr.

    • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

B. Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)

Objective: To evaluate the properties of the protective film formed by the inhibitor and to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

Methodology:

  • Stabilization: As with PDP, allow the system to stabilize at OCP.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). For a simple corrosion process, this plot is a semicircle.

    • The diameter of the semicircle on the real axis corresponds to the charge transfer resistance (Rct). A larger Rct value indicates better corrosion protection.

    • Model the data using an equivalent electrical circuit to extract parameters like Rct and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Mechanism of Inhibition Diagram

G cluster_metal Metal Surface cluster_solution Corrosive Solution Metal Metal (M) Anode Anodic Site M → Mⁿ⁺ + ne⁻ Metal->Anode Oxidation Cathode Cathodic Site O₂ + 4H⁺ + 4e⁻ → 2H₂O Metal->Cathode Reduction Site Corrosive Corrosive Species (H₂O, O₂, H⁺) Corrosive->Anode Corrosive->Cathode Inhibitor Inhibitor Molecules (I) Film Protective Adsorbed Film (M-I) Inhibitor->Film Adsorption Film->Anode Blocks Site Film->Cathode Blocks Site

Caption: Adsorption mechanism of a mixed-type corrosion inhibitor.

Conclusion

This compound demonstrates significant promise as a corrosion inhibitor for steel in acidic environments, with reported efficiencies exceeding 85%.[10] Its mechanism, rooted in the strong adsorption properties of its multiple heteroatoms, allows it to function as an effective mixed-type inhibitor.

When compared to established commercial inhibitors, BHMU offers competitive performance in its target application (acidic corrosion of steel). However, a comprehensive evaluation must also consider its environmental and safety profile. The parent compound, thiourea, is classified as hazardous, being toxic to aquatic life and a suspected carcinogen.[13][15][17] This necessitates careful handling and consideration of its lifecycle impact, a factor where some commercial alternatives like certain amines or phosphates may have an advantage, though they present their own challenges such as eutrophication.[11]

Ultimately, the selection of a corrosion inhibitor is a multi-faceted decision. While BHMU shows high efficacy, its adoption will depend on a balanced assessment of performance, cost, substrate specificity, and, critically, health and environmental safety standards. The experimental protocols detailed herein provide the necessary framework for conducting such a rigorous, data-driven comparison.

References

  • What are Corrosion Inhibitors? - Wermac.org. (n.d.). Retrieved from [Link]

  • Corrosion inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • ASTM G185-06(2018). (2018). Standard Practice for Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using the Rotating Cylinder Electrode. ASTM International. Retrieved from [Link]

  • ASTM G180-23. (2023). Standard Test Method for Corrosion Inhibiting Admixtures for Steel in Concrete by Polarization Resistance in Cementitious Slurries. ASTM International. Retrieved from [Link]

  • What is a Corrosion Inhibitor and How Does it Work?. (2024, January 19). Retrieved from [Link]

  • Sridhar, N. (2015). Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory. ResearchGate. Retrieved from [Link]

  • ASTM Corrosion Tests and Standards - TFT Pneumatic. (2023, April 8). Retrieved from [Link]

  • A New Method of Evaluating Corrosion-inhibiting Admixtures - Cortec Corporation. (n.d.). Retrieved from [Link]

  • HOW DOES CORROSION INHIBITOR WORK - GZ Industrial Supplies. (2023, April 22). Retrieved from [Link]

  • Mild Steel and Carbon Steel Corrosion Inhibitor - Ecolab. (n.d.). Retrieved from [Link]

  • NACE Standard RP0487-2000. (2000). Considerations in the Selection and Evaluation of Interim Coatings. NACE International. Retrieved from [Link]

  • NACE TR31215-2024. (2024). Laboratory Evaluation of Corrosion Inhibitors Used in the Oil and Gas Industry. Association for Materials Protection and Performance. Retrieved from [Link]

  • ASTM G170-06. (2006). Standard Guide for Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory. ASTM International. Retrieved from [Link]

  • NACE SP21469-2021. (2021). Corrosion Inhibition Selection and Management for Oil and Gas Production. Association for Materials Protection and Performance. Retrieved from [Link]

  • NACE 31330. (2016). Laboratory Evaluation of Corrosion Inhibitors Used in the Oil and Gas Industry.
  • Acid Corrosion Inhibitors - Aubin Group. (n.d.). Retrieved from [Link]

  • Comprehensive List of Corrosion Inhibitors. (2023, October 30). Retrieved from [Link]

  • Al-Bayati, R. H. R., et al. (2021). Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. Russian Journal of General Chemistry.
  • SAFETY DATA SHEET - Thiourea. (n.d.). Columbus Chemical. Retrieved from [Link]

  • Le, T. H., et al. (2019).
  • Fazira, M., et al. (2016). Corrosion Inhibitive Effect of Thiourea on 1100 Aluminium Alloy Sheet in Hydrochloric Acid Solution. Malaysian Journal of Analytical Sciences.
  • Thiourea synthesis by thioacylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: thiourea. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Thiourea 99+%. (2023, February 22). Laboratorium Discounter. Retrieved from [Link]

  • Synthesis of bis-thiourea derivatives (SK1–SK3). (n.d.). ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET - Thiourea. (2022, October 17). Nexchem Ltd. Retrieved from [Link]

  • Finšgar, M., & Jackson, J. (2014). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact.
  • Deng, S., Li, X., & Xie, X. (2014). Hydroxymethyl urea and 1,3-bis(hydroxymethyl) urea as corrosion inhibitors for steel in HCl solution. Corrosion Science.
  • Le, T. H., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution.
  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI.
  • Mechanochemical synthesis of thioureas, ureas and guanidines. (2017, September 1). Beilstein Journals.
  • Synthesis of bis-thiourea derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium. (n.d.).

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A Comparative Guide to the Structure-Activity Relationship of 1,3-Disubstituted Thiourea Derivatives: A Surprising Lack of Data on 1,3-Bis(hydroxymethyl)thiourea Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Research Community: Our initial objective was to provide an in-depth analysis of the structure-activity relationship (SAR) of 1,3-bis(hydroxymethyl)thiourea derivatives. However, a comprehensive literature review revealed a significant scarcity of specific data on this particular subclass. To ensure this guide remains a valuable and scientifically robust resource, we have broadened our scope to the well-researched and closely related field of 1,3-disubstituted thiourea derivatives . This pivot allows us to present a thorough comparative analysis grounded in a wealth of experimental data, which we believe will be of great interest to researchers, scientists, and drug development professionals.

Introduction: The Versatile Thiourea Scaffold

Thiourea and its derivatives represent a versatile class of organic compounds with a wide array of biological activities.[1][2] The core structure, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, serves as an excellent scaffold for chemical modification. This flexibility allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of biological activity.[1][3] Researchers have extensively explored the potential of 1,3-disubstituted thiourea derivatives as anticancer, antimicrobial, and antiviral agents.[1][3][4] This guide will delve into the nuanced structure-activity relationships that govern the efficacy of these compounds, providing a comparative analysis based on available experimental data.

The Crucial Role of Substituents in Biological Activity

The nature and position of substituents on the 1,3-disubstituted thiourea scaffold play a pivotal role in defining the biological activity profile of the resulting derivatives. Key factors that influence activity include the electronic properties (electron-donating or electron-withdrawing), lipophilicity, and steric hindrance of the substituents.[1][3]

Anticancer Activity: A Tale of Two Rings

The anticancer potential of 1,3-disubstituted thiourea derivatives has been a major focus of research. The general consensus is that aromatic or heteroaromatic substituents at the N1 and N3 positions are crucial for potent cytotoxic activity.[1]

Key SAR Insights for Anticancer Activity:

  • Aromaticity is Key: The presence of aryl or heteroaryl rings on both nitrogen atoms is a common feature of many potent anticancer thiourea derivatives.[1] These aromatic moieties can engage in π-π stacking and hydrophobic interactions with biological targets.[1]

  • Electron-Withdrawing Groups Enhance Potency: The introduction of electron-withdrawing groups, such as halogens (-F, -Cl, -Br), trifluoromethyl (-CF3), and nitro (-NO2), on the aromatic rings generally enhances cytotoxic activity.[1][3] These groups can increase the acidity of the N-H protons, facilitating stronger hydrogen bonding with target proteins.[1]

  • Lipophilicity Matters: Increasing the lipophilicity of the molecule, often by adding halogen atoms or alkyl groups, can improve cell membrane permeability and lead to higher intracellular concentrations of the drug.[3][5]

  • The Spacer Matters: In bis-thiourea derivatives, the nature of the linker connecting the two thiourea moieties significantly impacts cytotoxicity. For instance, derivatives with an ethylene or a thiourea linker have shown improved activity compared to those with no linker.[1]

Comparative Anticancer Activity of 1,3-Disubstituted Thiourea Derivatives

CompoundR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
1 3,4-dichlorophenyl3-(trifluoromethyl)phenylSW620 (colon)1.5[1]
2 3,4-dichlorophenyl3-(trifluoromethyl)phenylSW480 (colon)9.0[1]
3 3,4-dichlorophenyl3-(trifluoromethyl)phenylK562 (leukemia)6.3[1]
4 4-bromophenyl4-chloro-3-nitrophenyl--[6]
5 3-bromophenyl4-chloro-3-nitrophenyl--[6]

Note: This table presents a selection of data to illustrate SAR trends. For comprehensive data, please refer to the cited literature.

Antimicrobial Activity: Targeting Bacterial Defenses

1,3-Disubstituted thiourea derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[3][7]

Key SAR Insights for Antimicrobial Activity:

  • Halogenation is Beneficial: Similar to anticancer activity, the presence of halogen substituents on the aromatic rings is often associated with enhanced antimicrobial potency.[3]

  • Lipophilicity and Membrane Permeability: Increased lipophilicity can facilitate the passage of these compounds across the bacterial cell membrane.[3]

  • Targeting Essential Enzymes: Some thiourea derivatives have been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication.[3][8]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole, into the thiourea scaffold can lead to potent antimicrobial agents.[7][8]

Comparative Antimicrobial Activity of 1,3-Disubstituted Thiourea Derivatives

CompoundR1 SubstituentR2 SubstituentMicroorganismMIC (µg/mL)Reference
6a p-toluenesulfonyl2-amino-1,3,4-thiadiazoleS. aureus0.78-3.125[8]
6c p-toluenesulfonyl2-amino-5-methyl-1,3,4-thiadiazoleS. aureus0.78-3.125[8]
6h p-toluenesulfonyl2-amino-5-ethyl-1,3,4-thiadiazoleS. aureus0.78-3.125[8]
6i p-toluenesulfonyl2-amino-5-propyl-1,3,4-thiadiazoleS. aureus0.78-3.125[8]

Note: This table presents a selection of data to illustrate SAR trends. For comprehensive data, please refer to the cited literature.

Antiviral Activity: A Less Explored Frontier

The antiviral potential of 1,3-disubstituted thiourea derivatives is a growing area of research, with some compounds showing promising activity against viruses such as HIV and Hepatitis C Virus (HCV).[4][9]

Key SAR Insights for Antiviral Activity:

  • Linker Length and Position: In the context of anti-HCV activity, the length and position of an alkyl linker on a central phenyl ring have been shown to be critical for potency.[9]

  • Mechanism of Action: The precise mechanisms of antiviral action are still being elucidated but may involve the inhibition of viral enzymes or interference with viral entry or replication processes.[10][11] One study on the Tobacco Mosaic Virus (TMV) suggested that a thiourea derivative could inhibit the polymerization of the viral capsid protein.[12]

Experimental Protocols

General Synthesis of 1,3-Diarylthiourea Derivatives

A common method for the synthesis of 1,3-diarylthiourea derivatives involves the reaction of an appropriately substituted aryl isothiocyanate with an aryl amine.[8][13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the aryl amine in a suitable solvent, such as ethanol or acetone.

  • Addition: To this solution, add an equimolar amount of the corresponding aryl isothiocyanate.

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the starting materials.

  • Isolation: The product often precipitates out of the solution upon cooling. The solid is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the pure 1,3-diarylthiourea derivative.

G cluster_synthesis General Synthesis of 1,3-Diarylthiourea Derivatives Aryl_Amine Aryl Amine (Ar-NH2) Reaction_Mixture Reaction Mixture Aryl_Amine->Reaction_Mixture Aryl_Isothiocyanate Aryl Isothiocyanate (Ar'-NCS) Aryl_Isothiocyanate->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Stirring_Reflux Stirring/Reflux Reaction_Mixture->Stirring_Reflux Precipitate Product Precipitate Stirring_Reflux->Precipitate Filtration Filtration Precipitate->Filtration Crude_Product Crude Product Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure 1,3-Diarylthiourea Recrystallization->Pure_Product

Caption: General workflow for the synthesis of 1,3-diarylthiourea derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt MTT Cytotoxicity Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Thiourea Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution Compound_Treatment->MTT_Addition Formazan_Formation Viable Cells Form Formazan MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for determining the in vitro cytotoxicity of thiourea derivatives using the MTT assay.

Conclusion and Future Directions

The 1,3-disubstituted thiourea scaffold has proven to be a remarkably fruitful platform for the discovery of novel therapeutic agents. The extensive research into the SAR of these derivatives has provided clear guidelines for the design of potent anticancer and antimicrobial compounds. Specifically, the incorporation of aromatic moieties and electron-withdrawing groups, along with the optimization of lipophilicity, are key strategies for enhancing biological activity.

While the antiviral potential of this class of compounds is less explored, the initial findings are encouraging and warrant further investigation. The multifaceted mechanisms of action, including enzyme inhibition and disruption of cellular processes, suggest that thiourea derivatives may be valuable tools in combating drug resistance.

The notable absence of research on this compound derivatives presents a unique opportunity for future exploration. Investigating the impact of these hydrophilic and potentially reactive hydroxymethyl groups on the biological activity and pharmacokinetic properties of the thiourea scaffold could unveil novel therapeutic agents with unique mechanisms of action. This guide, by summarizing the established SAR of related thiourea derivatives, provides a solid foundation for such future endeavors.

References

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  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing.
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Safety Operating Guide

Personal protective equipment for handling 1,3-Bis(hydroxymethyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 1,3-Bis(hydroxymethyl)thiourea

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. As your partner in laboratory safety, we aim to provide value beyond the product itself, building deep trust by ensuring you have the knowledge to work safely and effectively. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing technical accuracy with field-proven insights.

Hazard Analysis: Understanding the Risks

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Potential for Other Hazards: Based on analogous thiourea compounds, there may be risks of acute oral toxicity, carcinogenicity, and reproductive toxicity.[3][4][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure through skin contact, eye contact, and inhalation. The rationale behind each piece of equipment is to create a barrier between you and the chemical, mitigating the specific hazards identified.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[8][9]Protects eyes from splashes or airborne particles of the chemical, preventing serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) tested to EN 374.[9][10]Prevents direct skin contact, which can cause irritation and potential absorption.[1]
Body Protection A laboratory coat should be worn at all times.Protects against contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if irritation is experienced.[8]Prevents inhalation of potentially harmful dust or aerosols.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk. This protocol is designed to be a self-validating system, ensuring safety at every stage.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather All Necessary PPE don_ppe Don PPE Correctly weigh Weigh Compound in Ventilated Area don_ppe->weigh Proceed to Handling dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate Experiment Complete doff_ppe Doff PPE Correctly dispose Dispose of Waste wash_hands Wash Hands Thoroughly dispose->wash_hands Final Step

Caption: Workflow for the safe handling of this compound.

I. Preparation Phase:

  • Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][11][12]

  • Assemble and Inspect PPE: Before handling the compound, gather all required PPE as outlined in the table above. Inspect gloves for any signs of damage.

  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. Ensure your gloves overlap the cuffs of your lab coat.

II. Handling Phase:

  • Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. If possible, use a balance with a draft shield.

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

III. Cleanup and Disposal Phase:

  • Decontamination: After handling is complete, decontaminate the work surface with an appropriate cleaning agent.

  • Doffing PPE: Remove your PPE in the reverse order it was put on: gloves first, then your lab coat, and finally your safety goggles. This prevents re-contamination.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[2][3][9]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. Thiourea and its derivatives are often toxic to aquatic life with long-lasting effects.[2][7]

  • Waste Chemical: Unused or waste this compound should be disposed of as hazardous waste. Do not empty into drains.[2][9]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, should also be disposed of as hazardous waste.

  • Containers: Empty containers should be handled as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Always follow your institution's and local regulations for hazardous waste disposal.

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin with plenty of water.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[1]

  • Ingestion: If swallowed, rinse the mouth.[2] Call a poison center or doctor if you feel unwell.[2][3]

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea.
  • BenchChem. (2025). Personal protective equipment for handling Thiourea, N-(1-methylpropyl)-N'-phenyl-.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
  • Santa Cruz Biotechnology. (n.d.). Thiourea Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 1-(4-Iodo-2-methylphenyl)thiourea.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Thiourea.
  • Chemos GmbH&Co.KG. (2023). Safety Data Sheet: thiourea.
  • SD Fine-Chem. (n.d.). Chemwatch GHS SDS 22533: THIOUREA.
  • Laboratorium Discounter. (2023). Thiourea 99+% Safety Data Sheet.
  • Spectrum Chemical. (2022). Safety Data Sheet: THIOUREA, CRYSTAL, REAGENT, ACS.
  • Fisher Scientific. (2014). Safety Data Sheet: 1,3-Diethyl-2-thiourea.
  • Lab Alley. (2024). Safety Data Sheet: Thiourea.
  • TCI Chemicals. (2025). Safety Data Sheet: 1,3-Bis(hydroxymethyl)urea.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea ≥99 %, p.a., ACS.
  • Wego Chemical. (n.d.). Safety Data Sheet: Thiourea.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.